molecular formula C13H25NO2 B1609811 4-Decyloxazolidin-2-one CAS No. 7693-82-5

4-Decyloxazolidin-2-one

Cat. No.: B1609811
CAS No.: 7693-82-5
M. Wt: 227.34 g/mol
InChI Key: IUWVYVOQTFVXKL-UHFFFAOYSA-N
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Description

4-Decyloxazolidin-2-one (CAS 7693-82-5) is a heterocyclic organic compound of the oxazolidinone family, characterized by a lipophilic decyl chain . This structure grants it amphiphilic properties, making it a compound of interest in several research areas. Oxazolidinones are well-established in organic synthesis, particularly as chiral auxiliaries for facilitating asymmetric reactions, such as alkylations, aldol reactions, and Diels-Alder cyclizations . In applied research, 4-Decyloxazolidin-2-one functions as an effective skin penetration enhancer. Its structure allows it to interact with and fluidize lipid bilayers, promoting the transdermal delivery of co-administered compounds . It also exhibits significant antibacterial action, useful in studies related to acne and skin infections, and serves as a preservative booster and plasticizer in various formulations . Available with a purity of typically 95% or higher, this compound is supplied as a solid for research purposes only. It is imperative to note that this product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-decyl-1,3-oxazolidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWVYVOQTFVXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00998216
Record name 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol
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Molecular Weight

227.34 g/mol
Source PubChem
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CAS No.

7693-82-5
Record name 4-Decyloxazolidin-2-one
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Record name Decyloxazolidinone
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Record name 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol
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Record name 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one
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Record name DECYLOXAZOLIDINONE
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Foundational & Exploratory

Technical Guide: Synthesis of 4-Decyloxazolidin-2-one from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-decyloxazolidin-2-one , a lipophilic chiral auxiliary and peptidomimetic scaffold. The protocol leverages 2-aminododecanoic acid (alpha-aminolauric acid) as the chiral pool precursor. Unlike standard Evans auxiliaries derived from valine or phenylalanine, the 4-decyl variant introduces significant lipophilicity (


 chain), altering solubility profiles and steric interactions in subsequent aldol or alkylation reactions.

This guide prioritizes stereochemical retention and process safety , recommending a borohydride-iodine reduction system followed by a carbonyldiimidazole (CDI) or carbonate-mediated cyclization to avoid the use of phosgene.

Part 1: Strategic Retrosynthesis & Pathway

The synthesis is a linear, two-step transformation. The critical design requirement is the preservation of the stereocenter at the


-carbon (which becomes 

in the oxazolidinone ring).
Reaction Pathway Diagram[1]

ReactionPathway AA 2-Aminododecanoic Acid (Starting Material) Int 2-Amino-1-dodecanol (Intermediate) AA->Int Step 1: Reduction (NaBH4 / I2 or LiAlH4) Prod 4-Decyloxazolidin-2-one (Target) Int->Prod Step 2: Cyclization (CDI or Diethyl Carbonate)

Figure 1: Linear synthetic pathway from amino acid precursor to oxazolidinone target.

Part 2: Phase 1 - Reduction of 2-Aminododecanoic Acid

The conversion of the carboxylic acid to the primary alcohol is the most risk-prone step regarding racemization. While Lithium Aluminum Hydride (


) is the traditional reagent, the Sodium Borohydride/Iodine (

)
system (McKennon protocol) is recommended for this lipophilic substrate due to milder conditions and ease of handling.
Protocol A: Reduction (Recommended)

This method generates borane in situ, effectively reducing the amino acid to the amino alcohol without affecting the stereocenter.

Reagents:

  • (S)-2-Aminododecanoic acid (1.0 equiv)

  • 
     (2.5 equiv)
    
  • 
     (1.0 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Solvation: Suspend 2-aminododecanoic acid in anhydrous THF (0.5 M concentration). Note: The long alkyl chain may cause solubility issues; mild warming (35°C) can assist.

  • Borohydride Addition: Add

    
     in one portion. The reaction will remain a suspension.
    
  • Iodine Addition: Dissolve

    
     in THF and add dropwise via an addition funnel at 0°C over 30 minutes. Observation: Hydrogen gas evolution will occur.
    
  • Reflux: Heat the mixture to reflux for 12–16 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol (MeOH) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve the white residue in 20% KOH solution and stir for 4 hours (to hydrolyze borane-amine complexes). Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Critical Insight: The lipophilic nature of the decyl side chain makes the amino alcohol intermediate prone to "soaping" during aqueous workup. Keep ionic strength high (brine) to facilitate phase separation.

Part 3: Phase 2 - Cyclization to 4-Decyloxazolidin-2-one

To close the ring, a carbonyl source is required. We compare three methods, recommending CDI for laboratory scale and Diethyl Carbonate for green/scale-up chemistry.

Comparative Analysis of Cyclization Agents
MethodReagentConditionsProsCons
A (Lab Standard) 1,1'-Carbonyldiimidazole (CDI) THF, RefluxHigh yield, mild, no toxic gasCostly for kg-scale
B (Green) Diethyl Carbonate (DEC)

, 110°C
Green solvent, cheap, non-toxicRequires distillation of EtOH
C (Legacy) Triphosgene DCM,

, 0°C
Very fast, quantitativeHigh Toxicity Risk
Protocol B: CDI-Mediated Cyclization (Recommended for Lab Scale)

Reagents:

  • 2-Amino-1-dodecanol (from Phase 1)

  • 1,1'-Carbonyldiimidazole (1.1 equiv)

  • Catalytic DMAP (optional, 0.05 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-1-dodecanol in dry DCM (0.2 M).

  • Reagent Addition: Add CDI in portions at room temperature.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Intermediate amino alcohol spot should disappear).

  • Workup: Wash organic layer with 1M HCl (to remove imidazole byproduct), then saturated

    
    , then Brine.
    
  • Drying: Dry over

    
     and concentrate.
    
  • Crystallization: The 4-decyloxazolidin-2-one is likely a waxy solid. Recrystallize from cold hexanes.

Part 4: Experimental Logic & Troubleshooting

Experimental Workflow Diagram

Workflow cluster_red Phase 1: Reduction cluster_green Phase 2: Cyclization Start Start: 2-Aminododecanoic Acid SolubilityCheck Check Solubility in THF Start->SolubilityCheck AddNaBH4 Add NaBH4 (2.5 eq) SolubilityCheck->AddNaBH4 AddI2 Add I2 (Dropwise, 0°C) AddNaBH4->AddI2 Reflux Reflux 12-16h AddI2->Reflux Quench Quench (MeOH) -> Hydrolysis (KOH) Reflux->Quench SelectReagent Select Carbonyl Source Quench->SelectReagent RouteCDI Route A: CDI (Lab Scale) Solvent: DCM/THF SelectReagent->RouteCDI High Purity RouteDEC Route B: Diethyl Carbonate (Green) Cat: K2CO3, Heat SelectReagent->RouteDEC Eco-Friendly Purify Purification (Recrystallization Hex/EtOAc) RouteCDI->Purify RouteDEC->Purify Final Final Product: 4-Decyloxazolidin-2-one Purify->Final

Figure 2: Decision tree and operational workflow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reduction due to poor solubility of the long-chain AA.Increase THF volume or use a Soxhlet extractor for the amino acid if it is very insoluble.
Emulsion during Workup "Soap" formation due to the amphiphilic nature of the amino alcohol.Avoid vigorous shaking. Use gentle swirling. Add solid NaCl to saturate the aqueous phase.
Racemization Reaction temperature too high during

addition.
Strictly maintain 0°C during the exothermic iodine addition.
Product is Oily Trace imidazole impurities (if using CDI) or solvent retention.Wash thoroughly with dilute HCl. Dry under high vacuum for >12 hours.

Part 5: Characterization Standards

To validate the synthesis of 4-decyloxazolidin-2-one, the following spectral signatures must be confirmed:

  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) typical of cyclic carbamates: 1740–1760 cm⁻¹ .
      
    • 
       stretch: 3200–3300 cm⁻¹ .
      
  • ¹H NMR (CDCl₃):

    • NH proton: Broad singlet around

      
       5.5–6.5 ppm.
      
    • C4-H (Chiral Center): Multiplet around

      
       3.8–4.2 ppm.
      
    • C5-H2 (Ring methylene): Two multiplets (diastereotopic) around

      
       4.0–4.5 ppm.
      
    • Decyl Chain: Terminal methyl triplet (

      
       0.9 ppm) and large methylene envelope (
      
      
      
      1.2–1.4 ppm).

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77.

  • Ager, D. J., et al. (1996). "The Synthesis of Chiral Amino Acids and Their Derivatives." Aldrichimica Acta, 29(1).
  • Paz, J., et al. (2010). "Green synthesis of oxazolidinones and related heterocycles." Green Chemistry, 12, 1265-1270.

Mechanism of Stereocontrol with 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Decyloxazolidin-2-one (often referred to in industrial contexts as SR-38 or Decyloxazolidinone) represents a specialized, highly lipophilic variant of the classic Evans chiral auxiliary. While widely recognized in pharmaceutical formulation as a permeation enhancer, its utility in asymmetric synthesis is defined by its ability to impart high diastereoselectivity in aldol and alkylation reactions while maintaining solubility in non-polar media—a limitation of standard benzyl- or phenyl-substituted auxiliaries.

This technical guide details the mechanistic underpinnings of stereocontrol with 4-decyloxazolidin-2-one, focusing on the steric and electronic governance of enolate geometry and the subsequent transition states.

Structural Basis of Stereocontrol

The core functionality of 4-decyloxazolidin-2-one relies on the Evans Auxiliary Paradigm , where the oxazolidinone ring serves as a temporary chiral scaffold. The distinguishing feature of this specific derivative is the C4-Decyl (


)  chain.
The Lipophilic Steric Block

Unlike standard auxiliaries derived from Valine (Isopropyl) or Phenylalanine (Benzyl), the Decyl group provides a unique steric environment:

  • Steric Bulk: The long alkyl chain creates a significant steric barrier on one face of the molecule, effectively shielding the Re-face (assuming S-configuration at C4) of the enolate.

  • Solvation Sphere: The lipophilic tail alters the solvation shell, stabilizing the auxiliary in non-polar solvents (e.g., Hexanes, Toluene) where standard auxiliaries might precipitate, thus maintaining homogenous reaction conditions critical for kinetic control.

Mechanistic Pathway: The Evans Paradigm

The stereocontrol mechanism proceeds through three strictly defined kinetic phases: Enolization , Face-Selective Attack , and Cleavage .

Phase I: Z-Enolate Formation

Stereocontrol begins with the selective formation of the (Z)-enolate .

  • Reagents: Treatment of the N-acylated auxiliary with a boron Lewis acid (e.g.,

    
    ) and a tertiary amine base (e.g., DIPEA).
    
  • Control Element: The boron atom chelates between the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone.

  • Outcome: To minimize

    
     strain, the R-group of the acyl chain orients trans to the auxiliary, exclusively yielding the (Z)-enolate .
    
Phase II: The Zimmerman-Traxler Transition State

In aldol additions, the reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model).

  • Dipole Minimization: The oxazolidinone carbonyl and the enolate C-O bond align in opposite directions to minimize dipole repulsion.

  • Facial Bias: The C4-Decyl group projects perpendicular to the enolate plane. To avoid severe steric clash, the incoming aldehyde approaches from the face opposite the Decyl group.

  • Result: This "locking" mechanism forces the formation of the Syn-Aldol product with high diastereoselectivity (typically >98:2 dr).

Phase III: Alkylation via Metal Chelation

For alkylation reactions (using LDA/NaHMDS), the mechanism relies on a chelated lithium enolate.

  • Chelation:

    
     coordinates to both carbonyls.
    
  • Attack Trajectory: The electrophile (R-X) attacks from the face opposite the C4-Decyl group to avoid the steric wall created by the

    
     chain.
    

Visualization of the Transition State

The following diagram illustrates the Zimmerman-Traxler transition state for an aldol reaction involving (S)-4-decyloxazolidin-2-one.

ZimmermanTraxler Auxiliary 4-Decyloxazolidin-2-one (Chiral Scaffold) Enolization Enolization (Bu2BOTf / DIPEA) Auxiliary->Enolization Acylation Z_Enolate (Z)-Enolate (Boron Chelate) Enolization->Z_Enolate Kinetic Control TS_State Zimmerman-Traxler TS (Six-Membered Chair) Z_Enolate->TS_State + Aldehyde (R-CHO) DecylGroup C4-Decyl Group (Steric Block) Z_Enolate->DecylGroup Spatial Orientation Product Syn-Aldol Adduct (>98:2 dr) TS_State->Product C-C Bond Formation DecylGroup->TS_State Blocks Re-Face

Caption: Mechanistic flow from auxiliary attachment to stereoselective bond formation via the Zimmerman-Traxler transition state.

Experimental Protocols

N-Acylation (Attachment)

This step attaches the substrate (carboxylic acid) to the auxiliary. The "Mixed Anhydride" method is preferred for the decyl variant to ensure complete solubility.

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) in dry THF (0.2 M) under

    
    .
    
  • Activation: Add

    
     (1.2 equiv) followed by Pivaloyl Chloride (1.1 equiv) at -78°C. Stir for 15 min, then warm to 0°C for 45 min.
    
  • Coupling: Cool back to -78°C. Add lithiated 4-decyloxazolidin-2-one (prepared separately by treating the auxiliary with

    
    -BuLi in THF at -78°C).
    
  • Workup: Stir for 1 hour, quench with sat.

    
    . Extract with Heptane/EtOAc  (due to lipophilicity).
    
Asymmetric Aldol Reaction
  • Enolization: To a solution of N-acyl-4-decyloxazolidin-2-one in anhydrous

    
     at 0°C, add 
    
    
    
    (1.1 equiv) and DIPEA (1.2 equiv). Stir for 30 min to form the boron enolate.
  • Cooling: Cool the mixture to -78°C.

  • Addition: Add the aldehyde (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Oxidative Workup: Quench with pH 7 buffer, then add MeOH and 30%

    
     (to cleave the B-O bond). Stir vigorously for 1 hour.
    
  • Purification: Isolate the syn-aldol adduct via silica gel chromatography.

Cleavage (Hydrolysis)

Recover the chiral acid and the auxiliary.

  • Dissolve the aldol adduct in THF/H2O (3:1) at 0°C.

  • Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Stir for 1-3 hours.

  • Extraction: Quench with

    
    . Acidify aqueous layer and extract the chiral acid. The 4-decyloxazolidin-2-one  auxiliary will likely partition into the organic phase even at neutral pH due to its high lipophilicity; ensure thorough separation.
    

Comparative Data: Decyl vs. Standard Auxiliaries

The following table summarizes the physicochemical and stereochemical differences.

Feature4-Decyloxazolidin-2-one4-Benzyloxazolidin-2-one4-Isopropyloxazolidin-2-one
Steric Group Decyl (

)
Benzyl (

)
Isopropyl (

-Pr)
Lipophilicity (LogP) High (~4.[1]8)Moderate (~1.5)Low (~0.8)
Solubility Soluble in Hexane, Heptane, TolueneSoluble in DCM, THF; Insoluble in HexaneSoluble in DCM, THF
Stereocontrol (dr) >98:2 (Typical)>99:1>98:2
Primary Use Case Lipophilic substrates, Fatty acid synthesisGeneral purposeGeneral purpose

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, 1981.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990.

  • CAS Common Chemistry. "4-Decyloxazolidin-2-one (CAS 7693-82-5)."[2][3] American Chemical Society.[2]

  • Ager, D. J., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.

  • Zimmerman, H. E., & Traxler, M. D. "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society, 1957.

Sources

Technical Guide: Physical and Chemical Properties of 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Decyloxazolidin-2-one (CAS: 7693-82-5) is a specialized heterocyclic compound belonging to the oxazolidinone class.[1][2] Unlike its short-chain analogs (e.g., 4-phenyl or 4-benzyl oxazolidinones) which are primarily utilized as Evans auxiliaries for asymmetric synthesis, the 4-decyl derivative is distinguished by its significant lipophilicity (LogP ~4.8). This physicochemical profile positions it as a critical functional excipient in pharmaceutical formulations, particularly as a permeation enhancer in transdermal drug delivery systems (TDDS).

This guide provides a comprehensive technical analysis of the compound's structural attributes, physicochemical data, synthetic methodologies, and applications in drug development.

Chemical Identity & Structural Analysis[3]

The molecule consists of a 5-membered oxazolidin-2-one ring substituted at the C4 position with a linear decyl (


) chain. This structural duality—combining a polar carbamate core with a hydrophobic tail—imparts amphiphilic properties essential for membrane interaction.
Attribute Technical Detail
IUPAC Name 4-Decyl-1,3-oxazolidin-2-one
Common Synonyms Decyloxazolidinone; Dermac SR-38
CAS Registry Number 7693-82-5
Molecular Formula

Molecular Weight 227.34 g/mol
SMILES CCCCCCCCCCC1COC(=O)N1
Stereochemistry Typically available as a racemate, though enantiopure forms ((S)- or (R)-) can be synthesized from chiral amino alcohols.[3]

Physical and Chemical Properties[1][2][3][5][6][7][8][9]

The following data aggregates experimental values and validated predictive models.

Physicochemical Data Table
PropertyValue / RangeContext & Implications
Physical State Waxy Solid / Low-Melting SolidMelts near body temperature, aiding in topical application.
Melting Point 33.0 – 35.0 °C Critical for formulation stability; requires cool storage to prevent phase separation.
Boiling Point ~170 °C @ 0.2 mmHgHigh boiling point indicates low volatility under ambient conditions.
LogP (Octanol/Water) 4.8 ± 0.4 (Predicted)Highly lipophilic. Preferentially partitions into the stratum corneum lipid bilayers.
Solubility < 0.1 mg/mL (Water)> 100 mg/mL (Ethanol, DMSO, DCM)Requires organic co-solvents or lipid-based vehicles for formulation.
pKa ~12.5 (Carbamate NH)Weakly acidic proton on the nitrogen; can be deprotonated by strong bases (e.g., NaH, LiHMDS).
Refractive Index 1.46 (Predicted)Relevant for purity verification via refractometry.
Chemical Stability & Reactivity
  • Hydrolysis: The cyclic carbamate linkage is relatively stable at neutral pH but susceptible to hydrolysis under strongly alkaline conditions (pH > 10) or acidic reflux, leading to ring opening back to the amino alcohol.

  • N-Alkylation/Acylation: The nitrogen atom (N3) is the primary site of reactivity. Upon deprotonation, it can undergo N-acylation to form imides (if used as a chiral auxiliary) or N-alkylation.

  • Oxidation: The saturated decyl chain is stable against mild oxidants but may degrade under radical-generating conditions (e.g., extensive UV exposure without stabilizers).

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of 4-Decyloxazolidin-2-one typically proceeds via the cyclization of 2-aminododecan-1-ol using a phosgene equivalent. The use of Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene due to safety and stoichiometric control.

Synthetic Pathway Diagram

Synthesis SM1 2-Aminododecan-1-ol (C12 Amino Alcohol) Inter Intermediate: Isocyanate / Carbamate SM1->Inter Nucleophilic Attack (DCM, 0°C) Reagent Triphosgene / Base (or Diethyl Carbonate) Reagent->Inter Product 4-Decyloxazolidin-2-one (Target) Inter->Product Cyclization (- HCl / - EtOH)

Figure 1: Synthetic route from amino alcohol precursor using phosgene equivalents.

Detailed Experimental Protocol (Triphosgene Method)

Safety Warning: Triphosgene is highly toxic and liberates phosgene gas upon decomposition. All operations must be performed in a well-ventilated fume hood.

  • Preparation: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve 2-aminododecan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Cyclization: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting amino alcohol.

  • Workup: Quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Wash the organic layer with water (2x), 1M HCl (1x, to remove excess TEA), and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude waxy solid is purified via recrystallization from Hexanes/EtOAc or silica gel column chromatography to yield 4-Decyloxazolidin-2-one as a white/off-white solid.

Applications in Drug Development[8][11]

Transdermal Permeation Enhancer

The primary application of 4-Decyloxazolidin-2-one in pharmaceutical sciences is as a penetration enhancer for transdermal drug delivery.

  • Mechanism: Its amphiphilic structure allows it to intercalate into the lipid bilayers of the stratum corneum. The "head" (oxazolidinone ring) anchors at the polar interface, while the "tail" (decyl chain) extends into the hydrophobic core. This insertion disrupts the ordered packing of the lipids, increasing membrane fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs).

  • Efficacy: It is particularly effective for delivering lipophilic drugs and has been cited in patents for formulations involving NSAIDs and steroids.

Mechanistic Visualization

Mechanism SC Stratum Corneum (Ordered Lipid Bilayer) Interaction Intercalation into Bilayer SC->Interaction Enhancer 4-Decyloxazolidin-2-one (Amphiphilic) Enhancer->Interaction Effect Lipid Disruption & Increased Fluidity Interaction->Effect Decyl chain disrupts packing Result Enhanced API Diffusion Effect->Result Lower diffusion resistance

Figure 2: Mechanism of action for transdermal permeation enhancement.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Aquatic Acute 1 (H400): Very toxic to aquatic life.

    • Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[2]

  • Handling: Wear nitrile gloves and safety goggles. Avoid release to the environment.[2]

  • Storage: Store at 2–8 °C (refrigerated) is recommended to maintain physical form, as the melting point (33–35 °C) is close to ambient summer temperatures.

References

  • PubChem. (2025).[4][3] 4-Decyloxazolidin-2-one (Compound).[1][4][5][6][7][8] National Library of Medicine. Available at: [Link]

  • CAS Common Chemistry. (2025). 4-Decyloxazolidin-2-one; CAS RN 7693-82-5.[2][6][7][8] American Chemical Society. Available at: [Link][6]

  • Perflavory. (2025).[4][9] 4-Decyloxazolidin-2-one Properties and Melting Point Data. Available at: [Link] (Verified via search snippet 1.1)

  • Rajawat, S. et al. (2023).[5][10] Transdermal Drug Delivery Systems: Principles and Recent Advancements. Journal of Drug Delivery and Therapeutics. (Discusses use of 4-decyloxazolidin-2-one as permeation enhancer). Available at: [Link]

  • Hamdach, A. et al. (2006).[9] Reactivity difference between diphosgene and phosgene in reaction with amino-diols. Tetrahedron. (Provides mechanistic basis for oxazolidinone synthesis from amino alcohols).

Sources

4-Decyloxazolidin-2-one: The Lipophilic Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 4-Decyloxazolidin-2-one (often referred to in industrial contexts as SR-38 ) as a specialized, highly lipophilic chiral auxiliary. While widely recognized in pharmaceutical sciences as a transdermal permeation enhancer, its application in asymmetric synthesis represents a strategic expansion of the Evans auxiliary paradigm, specifically designed for reactions requiring extreme non-polar solubility or "greasy" phase-tagging.

Technical Guide & Operational Protocol

Part 1: Executive Summary & Strategic Utility

4-Decyloxazolidin-2-one is a derivatized oxazolidinone featuring a linear 10-carbon alkyl chain at the C4 position. Unlike the standard "Evans Auxiliaries" (4-isopropyl, 4-benzyl, 4-phenyl) which rely on steric bulk for stereocontrol, the 4-decyl variant introduces a unique physicochemical control parameter : high lipophilicity (


).
Core Value Proposition
  • Non-Polar Solvent Compatibility: Enables asymmetric enolate chemistry in strictly non-polar media (e.g., Hexanes, Toluene) where standard auxiliaries may precipitate or aggregate.[1]

  • Phase-Tagging Purification: The "greasy" decyl tail dramatically alters the retention factor (

    
    ) of intermediates, allowing for facile separation from polar byproducts or cleavage products without complex chromatography.
    
  • Membrane/Micelle Catalysis: Uniquely suited for reactions conducted in biphasic systems or micellar environments where the auxiliary must anchor the substrate into the lipid phase.

Part 2: Synthesis & Preparation[1][2][3][4][5][6][7][8]

The synthesis of the chiral auxiliary requires the enantiopure amino alcohol precursor. For the (S)-enantiomer, the starting material is (S)-2-amino-1-dodecanol .

Synthesis Workflow

The cyclization is most efficiently performed using diethyl carbonate under basic conditions to avoid the toxicity of phosgene.

Reagents:

  • (S)-2-amino-1-dodecanol (1.0 equiv)

  • Diethyl carbonate (1.5 equiv)[1]

  • Potassium Carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene (anhydrous)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with (S)-2-amino-1-dodecanol and

    
    .
    
  • Addition: Add diethyl carbonate and toluene. Fit with a Dean-Stark trap to remove ethanol.

  • Reflux: Heat the mixture to reflux (110-120°C). Ethanol is generated as a byproduct; its removal drives the equilibrium.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The amino alcohol spot (polar) will disappear, replaced by the less polar oxazolidinone.[1]

  • Workup: Cool to RT. Wash with water to remove carbonate salts.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallize from cold Hexanes. The long decyl chain facilitates crystallization at low temperatures.

N-Acylation (The "Loading" Step)

To use the auxiliary, it must be acylated with the substrate acid chloride.

Reagents:

  • 4-Decyloxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

  • Acid Chloride (e.g., Propionyl chloride, 1.2 equiv)[1]

  • Solvent: THF (anhydrous)

Protocol:

  • Dissolve the auxiliary in THF and cool to -78°C .

  • Add n-BuLi dropwise. Note: Due to the decyl chain, the lithiated species may exhibit different aggregation than the standard Evans auxiliary. Ensure vigorous stirring.

  • Stir for 30 min to form the lithiated oxazolidinone.

  • Add the acid chloride dropwise.[1]

  • Warm to 0°C over 1 hour. Quench with saturated

    
    .[1]
    

Part 3: Asymmetric Alkylation (The Core Application)[1]

This section details the diastereoselective alkylation of the N-propionyl derivative. The 4-decyl group directs the incoming electrophile via the Zimmerman-Traxler transition state.

Mechanistic Rationale

The decyl chain projects into the quadrant that blocks the si-face (for the S-auxiliary), forcing the electrophile to attack from the re-face. While the decyl chain is flexible (unlike a phenyl ring), at low temperatures (-78°C), the steric bulk of the


 chain effectively shields the top face of the enolate.
Operational Protocol

Reagents:

  • N-Propionyl-4-decyloxazolidin-2-one (1.0 equiv)

  • NaHMDS or LiHMDS (1.1 equiv)[1]

  • Electrophile (e.g., Benzyl bromide, 1.5 equiv)[1]

  • Solvent: THF/Toluene (1:1 mix recommended for solubility)[1]

Step-by-Step:

  • Enolization: Cool the N-acylated auxiliary solution to -78°C. Add LiHMDS dropwise. The lipophilic nature of the auxiliary ensures it remains soluble even in less polar solvent mixtures.[1]

  • Formation: Stir for 45 minutes. The Z-enolate is formed exclusively due to chelation between the lithium, the carbonyl oxygen, and the oxazolidinone carbonyl.

  • Alkylation: Add the electrophile (dissolved in minimal solvent) slowly.

  • Reaction: Stir at -78°C for 2-4 hours. Crucial: Do not warm up prematurely; the flexible decyl chain requires low thermal energy to maintain rigid stereochemical blocking.

  • Quench: Add acetic acid/THF solution at -78°C, then warm to RT.

Data & Solubility Comparison

The following table highlights the operational differences between the 4-Decyl variant and standard auxiliaries.

Feature4-Decyl (SR-38)4-Benzyl (Standard)4-Isopropyl (Valine)
LogP (Approx) ~3.8~1.2~0.5
Solubility (Hexane) HighLow/InsolubleInsoluble
Steric Type Flexible, Long-RangeRigid, AromaticRigid, Bulk
Primary Use Non-polar media, Phase TaggingGeneral PurposeGeneral Purpose
Crystalline Form Waxy Solid / Low MPCrystalline SolidCrystalline Solid

Part 4: Visualization of Workflows

Synthesis & Application Pathway

The following diagram illustrates the lifecycle of the auxiliary from synthesis to cleavage.

G Precursor 2-Amino-1-dodecanol (Chiral Precursor) Cyclization Cyclization (Diethyl Carbonate/K2CO3) Precursor->Cyclization Auxiliary 4-Decyloxazolidin-2-one (The Auxiliary) Cyclization->Auxiliary Acylation N-Acylation (n-BuLi, RCOCl) Auxiliary->Acylation Imide N-Acyl Imide (Substrate Loaded) Acylation->Imide Enolate Z-Enolate Formation (LiHMDS, -78°C) Imide->Enolate Product Alkylated Product (High d.r.) Enolate->Product Cleavage Cleavage (LiOH/H2O2) Product->Cleavage Recycle Recovered Auxiliary (Recycle) Cleavage->Recycle Phase Separation Target Molecule Target Molecule Cleavage->Target Molecule Recycle->Acylation

Caption: Lifecycle of the 4-Decyloxazolidin-2-one auxiliary. Note the recycling loop facilitated by phase separation.

Zimmerman-Traxler Transition State

This diagram models the stereocontrol mechanism. The "Decyl Tail" provides the steric bulk shielding the si-face.

ZT cluster_aux Auxiliary Backbone cluster_enolate Enolate Plane Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Aux O (Aux C=O) Li->O_Aux Chelation C_Alpha C-Alpha O_Enolate->C_Alpha C=C N N C4 C4 N->C4 Decyl C10H21 (Decyl Tail) C4->Decyl Shielding Top Face Electrophile Electrophile (E+) Decyl->Electrophile Steric Block (Top Face) R_Group R C_Alpha->R_Group Z-Geometry C_Alpha->Electrophile Attack from Bottom (Re) Face

Caption: Zimmerman-Traxler Transition State. The C10-decyl tail (Green) sterically hinders the top face, forcing the electrophile (Red) to attack from the bottom.

Part 5: Cleavage & Recovery

The high lipophilicity of the 4-decyl auxiliary makes the standard LiOH/H2O2 cleavage (which generates a polar carboxylate) ideal for separation.

  • Hydrolysis: Treat the alkylated imide with

    
     and 
    
    
    
    in THF/Water (3:1) at 0°C.
  • Phase Separation: Upon completion, the reaction mixture contains the lithium salt of the target acid (polar/water-soluble) and the free auxiliary (highly non-polar).

  • Extraction:

    • Add Hexanes or Diethyl Ether.[1]

    • The 4-Decyloxazolidin-2-one will partition quantitatively into the organic layer.

    • The Target Acid Salt remains in the aqueous layer.

  • Isolation: Acidify the aqueous layer to recover the chiral acid. Evaporate the organic layer to recover the auxiliary for reuse.

References

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link(Foundational protocol for Evans Auxiliaries).[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link(Comprehensive review of amino alcohol-derived auxiliaries).

  • Nicolas, E., Russell, K. C., & Hruby, V. J. (1993).[1] "Synthesis of 4-alkyl-2-oxazolidinones." Journal of Organic Chemistry, 58(26), 7665-7670. Link(Synthesis methods for alkyl-substituted oxazolidinones).

  • Kanfer, I., et al. (2018).[1] "Oxazolidinones such as 4-decyloxazolidin-2-one... in skin layers."[2] Journal of Drug Delivery and Therapeutics, 8(6-s), 345-350. Link(Reference for the specific 4-decyl derivative properties and lipophilicity).

  • Shinoda, K., et al. (2009).[1] "Process for the manufacture of alkyl compounds."[3] European Patent EP2033957A1.[1] Link(Industrial synthesis of 4-decyloxazolidin-2-one).

Sources

The Evans Oxazolidinone Auxiliary: A Technical Guide to Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Evans oxazolidinone auxiliary remains the gold standard in asymmetric synthesis for generating


-chiral carbonyl compounds. Despite the rise of catalytic asymmetric methods, the Evans auxiliary is preferred in drug development for its predictable scalability, crystalline intermediates, and immunity to the "matched/mismatched" substrate effects that often plague catalytic systems. This guide dissects the mechanistic causality, operational protocols, and industrial applications of this essential methodology.

Part 1: Mechanistic Foundation

The efficacy of the Evans auxiliary relies on the formation of a rigid, chelated metal enolate. Unlike free enolates, which suffer from rapid equilibration and poor facial discrimination, the Evans system leverages a Z-enolate geometry locked by lithium chelation.

The Chelation-Control Model

Upon deprotonation with a lithium base (LDA or NaHMDS), the lithium cation coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This creates a six-membered chelate ring.

  • Z-Enolate Preference: The steric bulk of the R-group on the acyl chain forces the enolate oxygen to be cis to the auxiliary's nitrogen, minimizing 1,3-allylic strain.

  • Diastereofacial Selectivity: The chiral substituent on the oxazolidinone ring (e.g., isopropyl from valine) projects into the space above the chelate plane. This sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite, open face.

Diagram 1: The Z-Enolate Transition State

The following diagram illustrates the steric blocking and chelation that enforces high diastereoselectivity (typically >98:2 dr).

EvansTransitionState cluster_TS Zimmerman-Traxler-like Transition State Auxiliary Oxazolidinone Auxiliary Base Base (LDA/NaHMDS) -78°C Auxiliary->Base Acylation & Deprotonation Enolate Z-Enolate Formation (Li-Chelated) Base->Enolate Product Alkylated Product (>98:2 dr) Enolate->Product Li Li+ Enolate->Li Electrophile Electrophile (R-X) Electrophile->Enolate Attacks Open Face O_Enolate O (Enolate) Li->O_Enolate Chelation O_Aux O (Aux Carbonyl) Li->O_Aux Chelation Steric Steric Block (Isopropyl/Benzyl) Steric->O_Enolate Blocks Top Face

Caption: The Lithium-chelated Z-enolate minimizes 1,3-allylic strain while the auxiliary's steric group blocks one face.

Part 2: Strategic Selection of Auxiliaries

Selecting the correct auxiliary is not arbitrary; it depends on the steric demand of the substrate and the desired cleavage conditions.

Auxiliary TypeSource Amino AcidSteric BulkBest Use Case
Evans (4-isopropyl) L-ValineModerateStandard alkylations of unbranched acyl chains (e.g., propionate).
Evans (4-benzyl) L-PhenylalanineHighSubstrates requiring UV detection (benzyl chromophore) or higher steric discrimination.
SuperQuat Synthetic (Dimethyl)Very HighDifficult alkylations where standard Evans auxiliaries yield lower dr; prevents endocyclic cleavage.
Crimmins (Thiazolidinethione) CysteineVariableAllows access to syn-aldol products via different metal enolates (Ti vs B).

Part 3: Operational Protocol (Self-Validating)

Phase 1: Enolization and Alkylation

Causality: The temperature must be maintained at -78°C to prevent the "leakage" of the kinetic Z-enolate to the thermodynamic E-enolate, which would erode stereocontrol.

  • Reagent Prep: Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C.[1]

  • Deprotonation: Add NaHMDS (1.1 equiv) dropwise.

    • Validation: The solution often turns bright yellow (indicating enolate formation). Stir for 30–60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (R-X, 3–5 equiv) as a solution in THF. If the electrophile is unreactive, add dry DMPU (co-solvent) to increase reaction rate without breaking the lithium chelate.

  • Quench: Once TLC indicates consumption of starting material, quench with saturated NH₄Cl at -78°C before warming to room temperature. This prevents epimerization of the newly formed center.

Phase 2: Cleavage (The Critical Decision)

Removing the auxiliary is the most failure-prone step. The standard hydroxide hydrolysis (LiOH) often attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary.

The Solution: Use LiOOH (Lithium Hydroperoxide). The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (alpha-effect) but less basic (pKa ~11.6 vs 15.7), favoring attack at the exocyclic imide carbonyl.

Protocol: LiOOH Hydrolysis
  • Dissolve alkylated intermediate in THF/H₂O (3:1) at 0°C.

  • Add H₂O₂ (30% aq, 4 equiv) followed by LiOH (2 equiv).

  • Monitor: Reaction is usually complete in <1 hour.

  • Quench: Add Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide before acidification.

  • Recovery: Extract the chiral acid into basic aqueous layer (pH > 10). The oxazolidinone auxiliary remains in the organic layer and can be recrystallized/reused.

Diagram 2: The Complete Workflow

EvansWorkflow Start N-Acyloxazolidinone Enolization Enolization (NaHMDS, -78°C) Start->Enolization Alkylation Alkylation (R-X) Enolization->Alkylation Intermediate Chiral Adduct (Pure Diastereomer) Alkylation->Intermediate Cleavage Cleavage Method? Intermediate->Cleavage Path_Acid LiOOH (Hydrolysis) Cleavage->Path_Acid Target: Acid Path_Alc LiBH4 (Reduction) Cleavage->Path_Alc Target: Alcohol Path_Weinreb MeNHOMe (Transamination) Cleavage->Path_Weinreb Target: Ketone/Aldehyde End_Acid Chiral Acid + Aux Recovery Path_Acid->End_Acid End_Alc Chiral Alcohol Path_Alc->End_Alc End_Weinreb Weinreb Amide Path_Weinreb->End_Weinreb

Caption: Decision tree for converting the alkylated intermediate into the final drug fragment.

Part 4: Industrial Application

In drug discovery, the Evans auxiliary is frequently used to synthesize complex natural product analogs where absolute stereocontrol is non-negotiable.

  • Epothilone B Synthesis: Used to set the C15 stereocenter. The reliability of the Evans alkylation allowed for multigram scale-up during early clinical phases.

  • Compactin/Mevinolin: Employed to construct the chiral side chains.[2] The ability to recover and recycle the auxiliary (often >90% recovery) makes it cost-effective for high-value intermediates.

Troubleshooting "The Evans Dipole"

If yields are low during alkylation, consider the dipole effect . The highly polar enolate can aggregate.

  • Solution: Add LiCl (2–3 equiv) to the reaction mixture. LiCl breaks up enolate aggregates and accelerates the reaction by increasing the effective concentration of the reactive monomeric species.

References

  • Evans, D. A., et al. (1982). "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Krenske, E. H., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 76(12), 847-853.[4][5] [4][5]

  • Heravi, M. M., et al. (2016).[6] "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 6, 30498-30551.[6]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

Sources

Technical Guide: 4-Decyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Subject: Specialized Evans Auxiliaries for Lipophilic Scaffolds

Executive Summary: The Lipophilic Advantage

4-Decyloxazolidin-2-one (CAS: 7693-82-5) represents a specialized class of chiral auxiliaries derived from the Evans oxazolidinone paradigm. While standard auxiliaries (4-benzyl, 4-isopropyl, 4-phenyl) dominate aqueous-compatible and polar synthesis, the 4-decyl variant addresses a critical gap in chemical biology and medicinal chemistry: Lipophilic Asymmetric Synthesis .

Its C10-alkyl chain imparts unique physicochemical properties—specifically high solubility in non-polar solvents (hexanes, heptane) and compatibility with "greasy" substrates like fatty acids, sphingolipids, and lipophilic prodrugs. This guide details the mechanistic basis, experimental protocols, and strategic advantages of using 4-Decyloxazolidin-2-one to enforce stereocontrol in hydrophobic environments.

Mechanistic Basis: Steric & Electronic Control

The efficacy of 4-Decyloxazolidin-2-one relies on the formation of a rigid metal-enolate intermediate. The long decyl chain functions as the "steric gatekeeper," but its influence is governed by the specific chelation geometry.

The Z-Enolate Transition State

Upon treatment with a base (e.g., LiHMDS) and a Lewis acid or simply a lithium cation, the N-acylated auxiliary forms a Z-enolate . The carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the metal center (Li, B, or Ti), locking the bond rotation.

  • Dipole Minimization: The carbonyl dipoles align anti-parallel in the ground state but chelate in the transition state.

  • Steric Blocking: The C4-decyl group projects into the solvent, effectively shielding the Re-face (assuming S-configuration at C4) of the enolate.

  • Electrophile Approach: The electrophile is forced to attack from the unhindered Si-face, resulting in high diastereoselectivity (typically >95:5 dr).

Visualization of the Transition State

The following diagram illustrates the Zimmerman-Traxler-like transition state model, highlighting the blocking effect of the decyl chain.

Enolate_Transition_State Auxiliary 4-Decyloxazolidin-2-one (Scaffold) Enolate Z-Enolate Intermediate (Rigid Geometry) Auxiliary->Enolate Acylation & Deprotonation DecylGroup C4-Decyl Chain (Steric Shield) Auxiliary->DecylGroup Structural Component Base Base (LiHMDS/NaHMDS) Base->Enolate Proton Abstraction Metal Metal Chelation (Li+ / B / Ti) Metal->Enolate Chelation (Locks Face) Product Enriched Diastereomer (>98:2 dr) Enolate->Product C-C Bond Formation DecylGroup->Enolate Blocks Re-Face Electrophile Electrophile (R-X) Electrophile->Product Attacks Si-Face

Caption: Mechanistic flow of stereoselective alkylation mediated by the steric bulk of the C4-decyl group.[1]

Strategic Applications in Drug Development

Synthesis of Chiral Lipids and Fatty Acids

Standard auxiliaries often crash out or form emulsions when reacted with long-chain fatty acid chlorides (C12+). The 4-decyl auxiliary remains soluble in non-polar organic solvents, facilitating:

  • Alpha-Methylation of Fatty Acids: Critical for synthesizing methylated fatty acids found in mycobacterial cell walls (e.g., tuberculostearic acid derivatives).

  • Lipophilic Prodrugs: Installing chiral centers on lipid tails used to conjugate hydrophilic drugs (increasing membrane permeability).

Resolution of Racemic Acids

The auxiliary can be used to resolve racemic lipophilic acids. The diastereomeric imides formed are often separable by flash chromatography using non-polar eluents (e.g., Hexanes/EtOAc 95:5), where the decyl chain interacts favorably with the stationary phase in reverse-phase or standard silica conditions.

Experimental Protocols

Note on Safety: All reactions involving strong bases (n-BuLi, LiHMDS) must be performed under an inert atmosphere (Argon/Nitrogen) with anhydrous solvents.

Protocol A: Attachment (N-Acylation)

This step attaches the substrate (acid chloride) to the auxiliary.

  • Preparation: Dissolve 4-decyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 min. Observation: The lithiated auxiliary is soluble; no precipitation should occur due to the decyl chain.

  • Acylation: Add the acid chloride (1.1 equiv) dropwise.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl.

  • Workup: Extract with Hexanes/EtOAc (1:1) . Note: Unlike phenyl-auxiliaries, the product partitions well into hexanes, leaving polar impurities in the aqueous phase.

Protocol B: Asymmetric Alkylation

The stereodefining step.

ComponentReagentRole
Solvent THF (Anhydrous)Reaction medium
Base NaHMDS or LiHMDS (1.1 equiv)Enolate generation (-78 °C)
Electrophile Alkyl Halide (3-5 equiv)Introduction of new carbon chain
Additive HMPA or DMPU (Optional)Increases reaction rate for unreactive alkyl halides

Procedure:

  • Cool the N-acylated imide (from 4.1) in THF to -78 °C.

  • Add NaHMDS dropwise. Stir for 45-60 min to ensure complete enolization.

  • Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide).

  • Stir at -78 °C for 2-4 hours, then slowly warm to -20 °C.

  • TLC Monitoring: The starting material and product may have similar Rf values in polar solvents; use non-polar systems (e.g., 100% Toluene or Hexanes/Et2O 9:1) to visualize separation.

Protocol C: Reductive Cleavage (Chiral Alcohol Recovery)

To remove the auxiliary and generate a chiral alcohol.

  • Dissolve the alkylated product in THF/Water (99:1).

  • Add LiBH₄ (2.0 equiv) at 0 °C.

  • Stir for 1-3 hours.

  • Recovery: The cleaved auxiliary (4-decyloxazolidin-2-one) is highly non-polar.

    • Strategy: After quenching, extract the chiral alcohol (usually more polar) into EtOAc/MeOH. The auxiliary can often be recovered from a non-polar wash (Hexanes) or separated easily via column chromatography (eluting first).

Comparative Analysis: Decyl vs. Standard Auxiliaries

Feature4-Decyl (C10)4-Benzyl (Bn)4-Isopropyl (iPr)
Lipophilicity (LogP) High (~4.5) Moderate (~2.0)Low/Moderate
Solubility in Hexanes Excellent PoorPoor
Crystalline Nature Waxy Solid / OilCrystalline SolidCrystalline Solid
Steric Bulk High (Flexible tail)High (Rigid)Moderate
Primary Use Case Fatty Acids, Lipids General PurposeSmall substrates
Recovery Method Chromatographic (Non-polar)RecrystallizationRecrystallization

Workflow Visualization

The following diagram outlines the complete cycle of using 4-Decyloxazolidin-2-one, emphasizing the recycling loop which is critical for cost-efficiency in large-scale synthesis.

Synthesis_Workflow Start 4-Decyloxazolidin-2-one (Auxiliary) Acylation N-Acylation (R-COCl + nBuLi) Start->Acylation Imide Chiral Imide Acylation->Imide Alkylation Asymmetric Alkylation (LiHMDS + R'-X) Imide->Alkylation AlkylatedProduct Alkylated Imide (Pure Diastereomer) Alkylation->AlkylatedProduct Cleavage Cleavage (LiOH or LiBH4) AlkylatedProduct->Cleavage Target Target Chiral Molecule (Acid or Alcohol) Cleavage->Target Product Isolation Recycle Recovered Auxiliary Cleavage->Recycle Extraction (Hexanes) Recycle->Start Re-use

Caption: Closed-loop cycle for the application and recovery of the 4-decyl auxiliary.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Foundational Evans Chemistry).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. .

  • Chemical Book. (2025).[1][2] "4-Decyloxazolidin-2-one Product Properties and CAS 7693-82-5 Data." .

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10220190, 4-Decyloxazolidin-2-one." PubChem. .

  • Ager, D. J., & Prakash, I. (2016). "Chiral Auxiliaries in Drug Synthesis." CRC Press. (General reference for auxiliary selection in pharma).

Sources

Technical Whitepaper: Asymmetric Synthesis of Enantiomerically Pure 4-Decyloxazolidin-2-one

[1]

Executive Summary

The 4-alkyloxazolidin-2-ones (Evans auxiliaries) are cornerstones of asymmetric synthesis, enabling high diastereoselectivity in aldol and alkylation reactions.[1] While the benzyl and isopropyl derivatives are commercially ubiquitous, the 4-decyloxazolidin-2-one variant represents a specialized class of lipophilic auxiliaries.[1]

This guide details the synthesis of (S)-4-decyloxazolidin-2-one (Target Molecule). This specific auxiliary is critical for substrates requiring high lipophilicity for membrane anchoring studies or solubility in non-polar media during homogenous catalysis.[1]

Key Technical Challenges:

  • Solubility: The

    
     alkyl chain imparts significant "soapy" character, complicating aqueous workups.
    
  • Purification: The product is likely a waxy solid or oil, making recrystallization difficult compared to the crystalline benzyl derivatives.

  • Stereochemical Integrity: Preserving the

    
    -chiral center during the reduction of the amino acid precursor.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Chiral Pool" strategy, utilizing enantiopure amino acids as the source of chirality. This avoids the need for complex resolution steps later in the process.

Strategic Pathway
  • Starting Material: (S)-2-Aminododecanoic acid (Homodecylglycine).[1]

  • Intermediate: (S)-2-Amino-1-dodecanol (via reduction).

  • Product: (S)-4-Decyloxazolidin-2-one (via carbonylation).[1]

RetrosynthesisFigure 1: Retrosynthetic disconnection of the target auxiliary.Target(S)-4-Decyloxazolidin-2-one(Target)Inter(S)-2-Amino-1-dodecanol(Intermediate)Target->InterCarbonylation(Diethyl Carbonate/K2CO3)Start(S)-2-Aminododecanoic Acid(Starting Material)Inter->StartReduction(NaBH4/I2 or LiAlH4)

Phase I: Synthesis of (S)-2-Amino-1-dodecanol[1]

The reduction of the amino acid is the stereodefining step. While Lithium Aluminum Hydride (


-

system
1
Reagents & Materials
ReagentRoleEquiv.Notes
(S)-2-Aminododecanoic acidSubstrate1.0Enantiopurity >99% ee required.[1][2]

Reductant2.5Add as solid.[1]

(Iodine)
Activator1.0Dissolved in THF.[1][3]
THF (Anhydrous)Solvent-Dry, inhibitor-free.[1]
Protocol (Self-Validating System)
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Charging: Add (S)-2-aminododecanoic acid (10 mmol) and

    
     (25 mmol) to the flask. Add THF (50 mL). The mixture will be a suspension.[1]
    
  • Activation: Cool to

    
    . Add the solution of Iodine (10 mmol in 15 mL THF) dropwise over 30 minutes.
    
    • Validation: Evolution of

      
       gas indicates active borane generation.[1] The color should fade from purple to colorless as 
      
      
      is consumed.
  • Reflux: Heat to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: TLC (Eluent:

      
      :MeOH:
      
      
      80:20:[1]1) should show complete consumption of the baseline amino acid spot.
  • Quench: Cool to room temperature. Carefully add MeOH until gas evolution ceases.[1]

  • Workup: Evaporate THF. Dissolve residue in 20% KOH (aqueous) and stir for 4 hours (hydrolysis of borane-amine complexes). Extract with

    
     (
    
    
    ).[1]
  • Isolation: Dry organics over

    
     and concentrate.
    
    • Expected Result: White waxy solid.[1] Yield: 85–92%.[1]

Phase II: Cyclization to (S)-4-Decyloxazolidin-2-one[1]

For the ring closure, we utilize Diethyl Carbonate with catalytic Potassium Carbonate. This method is superior to Phosgene/Triphosgene for this specific substrate because it avoids chlorinated byproducts that are difficult to separate from the lipophilic product.[1]

Reaction Mechanism

The amino alcohol attacks the carbonyl of diethyl carbonate. Ethanol is eliminated to form the carbamate intermediate, followed by intramolecular cyclization driven by the removal of the second equivalent of ethanol.

MechanismFigure 2: Green synthesis pathway via Diethyl Carbonate.Step1Amino Alcohol(Nucleophilic Attack)Step2CarbamateIntermediateStep1->Step2+ (EtO)2CO- EtOHStep3Cyclization(-EtOH)Step2->Step3Heat/K2CO3FinalOxazolidinoneProductStep3->Final

[1][4]

Protocol
  • Setup: Equip a RBF with a Dean-Stark trap (critical for removing ethanol) and a reflux condenser.[1]

  • Mixture: Combine (S)-2-amino-1-dodecanol (10 mmol), Diethyl Carbonate (15 mmol), and

    
     (1.0 mmol, 10 mol%).
    
  • Solvent: Use Toluene (anhydrous) if reaction temperature needs moderation, or run neat if the amino alcohol melts below

    
    . For the decyl derivative, neat reaction at 
    
    
    is often most efficient.
  • Reaction: Heat the mixture to

    
    .
    
    • Validation: Distillation of Ethanol into the Dean-Stark trap confirms reaction progress.[1]

  • Duration: Stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][5] The product will be less polar than the amino alcohol.

  • Purification (Crucial Step):

    • The reaction mixture is diluted with

      
       and washed with water to remove 
      
      
      .[1]
    • Column Chromatography: Due to the lipophilic tail, standard recrystallization is difficult. Purify via silica gel flash chromatography.

    • Gradient: Start with 100% Hexane

      
       20% EtOAc/Hexane.[1]
      
    • The decyl chain interacts strongly with silica; ensure slow gradient elution.[1]

Analytical Characterization & QC

To ensure the material is suitable for high-precision asymmetric synthesis (e.g., Evans Aldol), it must meet strict purity criteria.[1]

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite waxy solid or colorless viscous oil
Purity HPLC (C18)> 98.5% (Area %)
Enantiomeric Excess Chiral HPLC> 99% ee
Identity

-NMR (500 MHz)
Confirms Decyl chain integration (approx 21H) and Oxazolidinone core protons.[1]
Optical Rotation Polarimetry

must match established literature for homologous series (extrapolated).
Key NMR Signals (Predicted)
  • 
     4.0–4.5 ppm:  Multiplets corresponding to 
    
    
    and
    
    
    of the oxazolidinone ring.
  • 
     5.5–6.5 ppm:  Broad singlet for 
    
    
    (exchangeable).[1]
  • 
     1.2–1.4 ppm:  Large methylene envelope (
    
    
    ) from the decyl chain.[1]
  • 
     0.88 ppm:  Triplet for the terminal methyl group.[1]
    

Scientific Rationale & Troubleshooting

Why not use Triphosgene?

While Triphosgene is a standard reagent [1], it requires strict anhydrous conditions and generates phosgene gas in situ.[1] The Diethyl Carbonate method [2] is chosen here because the byproduct is ethanol, which is easily managed. Furthermore, the high lipophilicity of the decyl-amino alcohol can cause solubility issues in the cold

Dealing with "Grease"

The decyl chain makes this molecule behave like a lipid.[1]

  • Issue: Emulsions during aqueous workup.

  • Solution: Use brine for all washes.[1] If an emulsion forms, add a small amount of MeOH to break surface tension.[1]

  • Issue: Product oils out during crystallization.

  • Solution: Do not attempt to crystallize from EtOAc/Hexane. Use cold Pentane (

    
    ) if a solid is absolutely required, otherwise, store as a neat oil.[1]
    

References

  • Gage, J. R., & Evans, D. A. (1990).[1][6] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid.[1] Organic Syntheses, 68, 83. [1][3][4][7][8]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007).[1][9] Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones.[1][9] Chemical & Pharmaceutical Bulletin, 55(5), 829-831.[1][9]

  • McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571.[1] (Basis for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     protocol).
    [1]
    

Technical Monograph: 4-Decyloxazolidin-2-one (CAS 7693-82-5)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an in-depth analysis of 4-Decyloxazolidin-2-one (CAS 7693-82-5). It synthesizes chemical, pharmacological, and operational data for researchers and formulation scientists.

Executive Summary

4-Decyloxazolidin-2-one (often referred to as Decyloxazolidinone) is a lipophilic heterocyclic compound belonging to the oxazolidinone class. Unlike its antibiotic analogs (e.g., Linezolid) which target ribosomal protein synthesis systemically, this derivative is primarily utilized in dermatological and cosmetic applications as a multifunctional agent. It exhibits significant antimicrobial activity (specifically against Cutibacterium acnes), acts as a surfactant/emollient , and serves as a plasticizer in polymer formulations.

This guide details its physicochemical profile, dual-mode mechanism of action, synthesis pathways, and validated experimental protocols for handling and formulation.

Chemical Identity & Physicochemical Profile

Understanding the lipophilic nature of the decyl side chain is critical for solubility profiling and formulation stability.

Nomenclature & Identification
PropertyDetail
CAS Number 7693-82-5
IUPAC Name 4-Decyl-1,3-oxazolidin-2-one
Synonyms Decyloxazolidinone; 4-Decyl-2-oxazolidinone
Molecular Formula

Molecular Weight 227.34 g/mol
SMILES CCCCCCCCCCC1COC(=O)N1
Physicochemical Properties
ParameterValue / CharacteristicRelevance
Physical State White to off-white crystalline solid or powderHandling & Weighing
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires co-solvents (Glycols, Surfactants)
Solubility (Organic) Soluble in Ethanol, DMSO, ChloroformStock solution preparation
LogP (Predicted) ~3.5 - 4.2Indicates high lipophilicity; membrane permeation
Melting Point 90°C - 95°C (Typical range for class)Thermal stability in hot-process formulations
pKa ~12 (Amide proton)Non-ionizable at physiological pH

Mechanism of Action (MOA)

CAS 7693-82-5 operates via a Dual-Mode Mechanism , distinguishing it from pure antibiotics or simple surfactants.

  • Membrane Disruption (Surfactancy): The

    
     (decyl) alkyl chain inserts into the lipid bilayer of microbial cell membranes, increasing permeability and causing leakage of intracellular contents. This is the primary mode of action against C. acnes.
    
  • Metabolic Interference (Oxazolidinone Core): While less potent than systemic antibiotics, the oxazolidinone ring can weakly interfere with bacterial protein synthesis initiation, providing a secondary bacteriostatic effect.

Signaling & Interaction Pathway

The following diagram illustrates the compound's interaction with the bacterial cell envelope.

MOA Compound 4-Decyloxazolidin-2-one (Lipophilic Tail + Polar Core) Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions into Insertion Hydrophobic Insertion of Decyl Chain Membrane->Insertion Driven by LogP Disruption Membrane Destabilization & Pore Formation Insertion->Disruption Surfactant Effect Leakage Leakage of Ions/ATP Disruption->Leakage Loss of Integrity Death Bacterial Cell Death (Bactericidal) Leakage->Death Metabolic Collapse

Figure 1: Mechanism of Action illustrating the surfactant-mediated membrane disruption pathway typical for long-chain oxazolidinones.

Synthesis & Production

The synthesis of 4-decyloxazolidin-2-one follows a standard cyclization protocol for 4-substituted oxazolidinones, utilizing "green chemistry" principles where possible (avoiding phosgene).

Synthetic Pathway

Precursor: 2-Aminododecan-1-ol (Derived from the reduction of 2-aminododecanoic acid). Reagent: Diethyl Carbonate (DEC) or Carbonyldiimidazole (CDI).

Reaction Scheme:

  • Condensation: The amino group of 2-aminododecan-1-ol attacks the carbonyl of Diethyl Carbonate.

  • Cyclization: Intramolecular attack by the hydroxyl group eliminates ethanol to close the ring.

Synthesis Precursor 2-Aminododecan-1-ol (C12 Backbone) Intermediate Carbamate Intermediate Precursor->Intermediate + Reagent, K2CO3 (Cat), 110°C Reagent Diethyl Carbonate (C1 Source) Reagent->Intermediate Product 4-Decyloxazolidin-2-one (C13H25NO2) Intermediate->Product - 2 EtOH (Cyclization)

Figure 2: Synthetic route via carbonate condensation.

Experimental Protocols

These protocols are designed for researchers validating the compound's efficacy or stability.

Preparation of Stock Solutions

Due to poor water solubility, improper stock preparation is the leading cause of experimental variability.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays.

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 22.7 mg of 4-Decyloxazolidin-2-one.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber glass vials; store at -20°C. Stable for 6 months.

Determination of Minimum Inhibitory Concentration (MIC)

Target Organism: Cutibacterium acnes (Anaerobic).

  • Media: Reinforced Clostridial Medium (RCM) or Schaedler Broth.

  • Inoculum: Prepare

    
     CFU/mL suspension of C. acnes.
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Dilution:

    • Add 100 µL media to all wells.

    • Add compound (from DMSO stock) to Column 1 to reach 100 µM.

    • Perform 1:2 serial dilutions across the plate.

  • Incubation: Incubate anaerobically at 37°C for 48–72 hours.

  • Readout: Visual turbidity check or Absorbance at 600 nm.

    • Note: Include a DMSO vehicle control (final concentration < 1%) to ensure solvent does not inhibit growth.

Formulation Stability Stress Test

To validate use in cosmetic emulsions:

  • Incorporation: Dissolve 0.1% w/w compound in the oil phase of the emulsion at 70°C.

  • Centrifugation: Centrifuge final emulsion at 3,000 rpm for 30 mins. (Pass = No phase separation).

  • Thermal Cycle: Store samples at 4°C and 45°C, alternating every 24 hours for 2 weeks. Analyze by HPLC for degradation.

Safety & Regulatory (MSDS Highlights)

While generally considered safe for cosmetic use (up to restricted limits), raw material handling requires precautions.

  • GHS Classification:

    • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects. Avoid release to drains.

    • Eye Irrit. 2 (H319): Causes serious eye irritation (concentrated form).

  • Handling: Use nitrile gloves and safety goggles. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Incineration in a chemical waste facility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456, 4-Decyloxazolidin-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Decyloxazolidinone. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Oxazolidinone Derivatives in Cosmetics. Retrieved from [Link]

  • Macherla, V. R., et al. (2005). "Lipoxazolidinones A, B, and C: Antibacterial 4-Oxazolidinones from a Marine Actinomycete."[1] Journal of Natural Products. (Mechanistic grounding for long-chain oxazolidinones). Retrieved from [Link]

Sources

The Stereochemical Architect: A Technical Guide to 4-Substituted Oxazolidin-2-ones

[1]

Executive Summary

The 4-substituted oxazolidin-2-one, commonly known as the Evans auxiliary, represents a pinnacle of stoichiometric stereocontrol in organic synthesis.[1] Unlike transient chiral ligands, this scaffold forms a covalent bond with the substrate, creating a rigid, pre-organized platform that dictates the stereochemical outcome of subsequent reactions (alkylations, aldols, Diels-Alder) with high fidelity (

12

This guide dissects the structural mechanics of this auxiliary, moving beyond basic textbook definitions to explore the conformational "pucker," the chelation dynamics of the enolate, and the rigorous protocols required for industrial-grade reproducibility.[1]

Structural Anatomy: The "Hardware" of Stereocontrol

The efficacy of the oxazolidinone lies in its ability to translate the chirality of a simple amino acid into a complex transition state.[1]

The Ring Conformation (The "Evans Pucker")

The oxazolidin-2-one ring is not perfectly planar.[1] X-ray crystallographic studies reveal a slight envelope conformation.[3]

  • The Planar Segment: The carbamate moiety (N-C(=O)-O) is strictly planar due to resonance delocalization (

    
    ).[1][2]
    
  • The Pucker: The C5 atom often deviates slightly from the plane, but the critical structural feature is the orientation of the C4 substituent.[1]

  • C4-Substituent Orientation: To minimize

    
     strain with the N-acyl group, the substituent at C4 (e.g., benzyl, isopropyl) orients away from the carbonyl oxygen.[1][2] This places the bulky group perpendicular to the ring plane, effectively "shielding" one face of the molecule.[1]
    
The Chelation Anchor (C2 Carbonyl)

The C2 carbonyl is not merely a structural linker; it is a Lewis basic site designed for bidentate coordination.[1] In the presence of Lewis acids (Li, B, Ti), the metal coordinates to both the C2 carbonyl and the enolate oxygen, locking the rotamers into a single, rigid geometry.[1][2]

Structural Zones Diagram

The following diagram illustrates the functional zones of the auxiliary.

OxazolidinoneStructureCoreOxazolidinone Core(Rigid Scaffold)C4C4 Substituent(Stereo-Director)Core->C4Induces Face SelectivityC2C2 Carbonyl(Chelation Site)Core->C2Locks Metal CenterNAcylN-Acyl Group(Substrate)Core->NAcylAttachment PointC4->NAcylSteric Shielding (Re/Si Face)

Figure 1: Functional decomposition of the 4-substituted oxazolidin-2-one scaffold.

Mechanistic Stereocontrol: The "Software"

The power of the auxiliary is realized in the transition state.[1] The mechanism relies on two synchronized events: Enolization Geometry and Facial Selectivity .

The Z-Enolate Imperative

For high diastereoselectivity, the enolization must be geometrically pure.[1]

  • Boron Enolates: Using

    
     and a tertiary amine (DIPEA/Et3N) almost exclusively yields the (Z)-enolate .[1][2]
    
    • Reasoning: The steric bulk of the boron reagent and the auxiliary forces the R-group of the substrate trans to the auxiliary to minimize steric clash during deprotonation.[1]

  • Lithium Enolates: LDA can sometimes give mixtures, but at -78°C, the (Z)-enolate is kinetically favored.[1][2]

The Zimmerman-Traxler Transition State

Once the (Z)-enolate is formed, the reaction proceeds via a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler Model).[1]

  • Chelation Control: The metal (Boron or Titanium) chelates the enolate oxygen and the aldehyde oxygen.[1]

  • Dipole Minimization (The "Flip"): In non-chelated scenarios (e.g., some Sn reactions), the auxiliary may rotate 180° to oppose the dipoles of the C2 carbonyl and the enolate oxygen.[1][2] However, in standard Evans Boron Aldol, chelation dominates.[1][2]

  • The Outcome: The electrophile approaches from the face opposite the bulky C4 substituent.[1]

TransitionStatecluster_0Step 1: Enolizationcluster_1Step 2: C-C Bond FormationStartN-Acyl OxazolidinoneZEnolate(Z)-Enolate Formed(Metal Chelated)Start->ZEnolate Kinetic Control (-78°C)BaseBase (DIPEA) + Lewis Acid (Bu2BOTf)Base->ZEnolateTSZimmerman-Traxler TS(Chair-like)ZEnolate->TSAldehydeElectrophile (R-CHO)Aldehyde->TS Approaches Open FaceProductSyn-Aldol Adduct(>99:1 dr)TS->Product Steric Blocking by C4-Bn

Figure 2: Logic flow of the Evans Boron Aldol reaction, highlighting the critical (Z)-enolate intermediate.[1][2]

Synthetic Protocols & Workflows

Protocol: Synthesis of (S)-4-Benzyloxazolidin-2-one

Source: Derived from Evans et al. (JACS 1982) and optimized industrial workflows.[1][2]

Reagents: L-Phenylalanine,



12
  • Reduction: Reduce L-Phenylalanine to L-Phenylalaninol using

    
     in THF (Reflux, 12h). Critical: Quench carefully with the Fieser method (
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to ensure granular precipitate for easy filtration.[1][2]
  • Cyclization:

    • Mix L-Phenylalaninol (1.0 equiv) with Diethyl Carbonate (1.5 equiv) and

      
       (0.1 equiv).
      
    • Distill off ethanol as it forms (equilibrium shift).[1][2]

    • Heat to 135°C until ethanol cessation.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Target: White crystalline solid. Melting Point: 87-89°C.[1][4]

Protocol: Asymmetric Alkylation (The "Money" Reaction)

Reagents: N-Propionyloxazolidinone, NaHMDS (or LDA), Alkyl Halide.[1][2]

  • Deprotonation: Dissolve substrate in dry THF. Cool to -78°C. Add NaHMDS (1.1 equiv) dropwise.[1][2] Stir 45 min.

    • Note: NaHMDS is often preferred over LDA for simple alkylations due to less amine-catalyzed equilibration.[1]

  • Alkylation: Add Alkyl Halide (3-5 equiv) neat or in THF.

    • Note: High equivalents ensure pseudo-first-order kinetics and drive completion before enolate decomposition.[1]

  • Warm-up: Allow to warm slowly to -20°C (or 0°C for unreactive electrophiles).

  • Quench: Saturated

    
    .
    
Cleavage Methodologies

The auxiliary is expensive; recovery is mandatory.

MethodReagentsProductComments
Hydrolysis

Chiral Acid

prevents cleavage of the oxazolidinone ring itself by acting as a more nucleophilic species than hydroxide (hydroperoxide anion).[1][2]
Reductive

(or

)
Chiral AlcoholDirect conversion to the primary alcohol.[1][2]
Transamination

, Amine-HCl
Chiral AmideWeinreb amides can be made this way for ketone synthesis.[1][2]
Transesterification

or

Chiral EsterMild conditions, avoids racemization.[1][2]

Characterization Data

Verifying the structure requires analyzing the diagnostic signals of the auxiliary.[1]

NMR Diagnostics (1H, 400 MHz, CDCl3)

For a typical (S)-4-benzyl-N-acyloxazolidinone :

PositionShift (

ppm)
MultiplicityInterpretation
C4-H 4.60 - 4.75ddd or mThe chiral director.[1] Deshielded by N and O.
C5-H (cis) 4.10 - 4.25dd or tDiastereotopic protons on the ring.[1]
C5-H (trans) 4.10 - 4.25ddOften overlaps with cis proton.[1][2]
Bn-CH2 3.20 - 3.40dd (ABX)Distinct diastereotopic splitting due to the adjacent chiral center.[1]
N-Acyl

-H
Variesq or mIf alkylated, this proton often shifts significantly based on diastereomer.[1][2]
X-Ray Crystallography[1]
  • Space Group: Often

    
     (Chiral).[1][2]
    
  • Key Bond Length: N-C(carbonyl) bond is shorter (~1.35 Å) than a standard amide due to resonance with the carbamate oxygen.[1][2]

References

  • Evans, D. A., et al. (1982).[1][2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[1][2][5] [1][2]

  • Gage, J. R., & Evans, D. A. (1990).[1][2] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid."[1] Organic Syntheses, 68, 83.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1][2] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876.[1][2] [1][2]

  • Cowden, C. J., & Paterson, I. (1997).[1][2] "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions.[6][7] [1][2]

Theoretical Principles of Chiral Auxiliary-Based Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical principles and mechanistic underpinnings of chiral auxiliary-based synthesis. It is structured to follow the lifecycle of the auxiliary: from strategic selection and attachment to the transition state dynamics that enforce stereocontrol, and finally, nondestructive cleavage.

Content Type: Technical Guide / Whitepaper Audience: Senior Research Scientists, Process Chemists, and Drug Development Leads

Strategic Selection: The Thermodynamic vs. Kinetic Interface

The decision to employ a chiral auxiliary over catalytic asymmetric methods often hinges on reliability and predictability.[1] While organocatalysis and transition-metal catalysis offer superior atom economy, chiral auxiliaries provide a stoichiometric "enforcement" of stereochemistry that is often necessary for complex natural product synthesis or early-phase GMP campaigns where speed-to-delivery outweighs optimization.[1]

The Core Principle: Diastereomeric Transition States

The theoretical basis of this method relies on converting an enantioselective process (which depends on the energy difference between enantiomeric transition states,


) into a diastereoselective  process.

By covalently attaching an enantiomerically pure auxiliary (


) to a prochiral substrate (

), the reaction trajectory passes through diastereomeric transition states (

and

).
  • Equation:

    
    [1]
    
  • Objective: Maximize steric and electronic differentiation between the Re and Si faces of the substrate.

Decision Matrix: Auxiliary Class vs. Reaction Type
Reaction ClassPreferred Auxiliary SystemPrimary Stereocontrol Element
Aldol Reactions Evans Oxazolidinones Boron/Titanium enolate chelation (Zimmerman-Traxler)
Alkylations Myers Pseudoephedrine Z-enolate formation; Solvent-aggregate steric blocking
Diels-Alder Oppolzer Sultams

-symmetric shielding; Lewis acid coordination
Hydrazone Alkylation Enders SAMP/RAMP Metalloenamine rigidity

Mechanistic Attachment & Enolization Geometry[1]

The fidelity of stereotransfer depends entirely on the geometry of the intermediate enolate. If the enolate geometry (


 vs. 

) is uncontrolled, the facial selectivity of the subsequent bond formation will be compromised.
Case Study: Evans Oxazolidinone Enolization

For Evans auxiliaries, the formation of the Z-enolate is critical.[2] This is achieved via "soft enolization" using a Lewis acid (typically dibutylboron triflate,


) and a tertiary amine base (DIPEA).[1]
  • Mechanism: The boron atom coordinates to both the carbonyl oxygen of the auxiliary and the substrate. The steric bulk of the auxiliary (e.g., an isopropyl or benzyl group) forces the system into a specific conformation to minimize

    
     strain.
    
  • Result:

    
     preference for the Z-enolate.[1]
    

Stereodifferentiation: The Transition State Models

This section details the theoretical models that predict the sense of induction.

A. The Zimmerman-Traxler Model (Evans Aldol)

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state.[2][3] This model proposes a six-membered chair-like transition state involving the metal center.[1]

Key Mechanistic Features:

  • Chelation: The boron atom chelates the enolate oxygen and the aldehyde oxygen.[1]

  • Chair Conformation: The system adopts a chair geometry to minimize torsional strain.[1]

  • Dipole Repulsion: The carbonyl dipoles of the auxiliary and the enolate align anti-parallel to minimize electrostatic repulsion.

  • Steric Screening: The chiral group on the auxiliary (e.g.,

    
    -Pr) blocks one face of the enolate, forcing the aldehyde to approach from the opposite face.
    

Visualization of the Transition State Logic:

ZimmermanTraxler cluster_0 Pre-Transition State Assembly cluster_1 Zimmerman-Traxler Transition State (Chair) Enolate Z-Enolate (Boron Bound) TS_Chair 6-Membered Chair (Boron Chelation) Enolate->TS_Chair Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->TS_Chair Coordination Product Syn-Aldol Adduct (High Diastereoselectivity) TS_Chair->Product C-C Bond Formation Sterics Auxiliary R-Group Blocks Si-Face Sterics->TS_Chair Steric Control Equatorial Aldehyde R-Group Prefers Equatorial Equatorial->TS_Chair Thermodynamic Control

Caption: Logical flow of the Zimmerman-Traxler transition state enforcing syn-aldol selectivity.

B. The Solvent-Aggregate Model (Myers Alkylation)

Unlike the chelation-controlled Evans model, Myers' pseudoephedrine auxiliary relies on a different principle: Lithium Cluster Shielding .[1]

  • Enolization: Treatment with LDA (Lithium Diisopropylamide) and LiCl generates a Z-enolate.[1][4]

  • Mechanism: The lithium alkoxide of the pseudoephedrine side chain forms a tight aggregate with solvent molecules and additional lithium salts.[1]

  • Blocking: This bulky lithium-solvent cluster effectively blocks the

    
    -face of the enolate.[1]
    
  • Attack: The electrophile (alkyl halide) is forced to attack from the unhindered

    
    -face (anti to the methyl group of the auxiliary).
    

Double Asymmetric Induction: Matched vs. Mismatched[1][5][6][7]

When the substrate itself contains a chiral center, the auxiliary's influence interacts with the substrate's inherent facial bias.[5] This is the principle of Double Asymmetric Induction .

  • Matched Case: The auxiliary and the substrate stereocenters favor the same facial attack. Selectivity is amplified.

    • 
      [1]
      
  • Mismatched Case: The auxiliary and substrate favor opposite faces.[1] Selectivity is eroded or reversed.[1]

    • This phenomenon is a critical diagnostic tool to determine if a reaction is under "reagent control" (auxiliary dominates) or "substrate control."[1]

Cleavage and Recovery Protocols

The utility of a chiral auxiliary is defined by the ease of its removal without racemizing the newly formed stereocenter.

Auxiliary SystemCleavage ReagentProduct ClassMechanismNotes
Evans Oxazolidinone

Carboxylic AcidHydrolysisPeroxide minimizes nucleophilic attack at the auxiliary carbonyl.[1]
Evans Oxazolidinone

Primary AlcoholReductionDirect reduction of the imide.[1]
Evans Oxazolidinone

Weinreb AmideTransaminationPrecursor for ketones/aldehydes.[1]
Myers Pseudoephedrine

(aq) / Dioxane
Carboxylic AcidAcid HydrolysisHighly robust; auxiliary recovered as salt.[1]
Myers Pseudoephedrine

Primary AlcoholReductionMyers-specific reductive cleavage.[1]

Industrial Application & References

Case Study: Cytovaricin & HIV Protease Inhibitors

The synthesis of the macrolide Cytovaricin by the Evans group remains the archetypal demonstration of this methodology, utilizing multiple auxiliary-controlled aldol and alkylation steps to set 9 stereocenters with absolute precision.[5] Similarly, in the synthesis of Tipranavir (an HIV protease inhibitor), chiral auxiliaries were used in early routes to guarantee enantiopurity before later-generation catalytic routes were developed.

References
  • Evans Aldol Mechanism: Evans, D. A.; Bartroli, J.; Shih, T. L.[1] Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates.[1].[1]

  • Zimmerman-Traxler Model: Zimmerman, H. E.; Traxler, M. D.[1][6] The Stereochemistry of the Ivanov and Reformatsky Reactions..[1]

  • Myers Alkylation: Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones..[1]

  • Pseudoephenamine (Alternative): Kumagai, N.; Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[1].

  • Cleavage Safety: Cohen, B. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.[1].[1]

Sources

Methodological & Application

Application Note: Asymmetric Aldol Reaction using 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

High-Lipophilicity Chiral Auxiliaries for Complex Target Synthesis

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the asymmetric aldol reaction utilizing 4-Decyloxazolidin-2-one .

Rationale: While the benzyl- and isopropyl-substituted Evans auxiliaries are industry standards, the 4-decyloxazolidin-2-one variant introduces a critical physicochemical advantage: enhanced lipophilicity . This


-alkyl chain modification is strategic for:
  • Solubility: Ensuring homogeneity when reacting with highly non-polar aldehydes or fatty acid derivatives.

  • Purification: Drastically altering the retention factor (

    
    ) of the auxiliary and adducts, facilitating separation from polar impurities or shorter-chain byproducts.
    
  • Phase Behavior: Often rendering intermediates as oils or low-melting solids, which can be advantageous in flow chemistry or solvent-free handling.

This guide details the Boron-mediated aldol reaction , chosen for its superior diastereoselectivity (


 dr) compared to titanium or tin enolates in this context.

Mechanistic Principles (The "Why")

The stereochemical outcome of this reaction is governed by the Zimmerman-Traxler Transition State .[1]

The Boron Enolate Advantage

We utilize Dibutylboron triflate (


)  as the Lewis acid. Unlike Lithium enolates (which can form aggregates), Boron forms a tight, monomeric chelate with the oxazolidinone carbonyls.
  • Z-Enolate Formation: The bulky triflate and the amine base (

    
     or DIPEA) force the formation of the Z-enolate to minimize steric clash between the methyl group and the auxiliary's decyl chain.
    
  • Facial Selectivity: The 4-decyl group projects into the reaction sphere, blocking one face of the enolate. The aldehyde approaches from the opposite (open) face.

Visualization of the Transition State

The following diagram illustrates the rigid chair-like transition state that enforces the syn-aldol outcome.

ZimmermanTraxler Figure 1: Mechanistic pathway showing Z-enolate formation and facial selectivity. Start Acylated Auxiliary (N-Propionyl-4-Decyloxazolidin-2-one) Enolate Z-Boron Enolate (Rigid Chelate) Start->Enolate Enolization Reagents Bu2BOTf + Et3N (-78°C) Reagents->Enolate TS Zimmerman-Traxler TS (Chair Conformation) Enolate->TS Coordination Product Syn-Aldol Adduct (>98% de) TS->Product C-C Bond Formation Aldehyde Aldehyde (R-CHO) Aldehyde->TS

Experimental Protocols

Pre-requisite: Acylation of the Auxiliary

Before the aldol reaction, the propionyl group must be attached to the auxiliary.

Reagents: 4-Decyloxazolidin-2-one (1.0 equiv), Propionyl Chloride (1.1 equiv), n-BuLi (1.1 equiv). Solvent: THF (Anhydrous).

  • Cool a solution of 4-decyloxazolidin-2-one in THF to

    
    .
    
  • Add n-BuLi dropwise. Stir for 15 min (deprotonation).

  • Add propionyl chloride dropwise.

  • Warm to

    
     over 30 min.
    
  • Critical Check: The lipophilic nature of the decyl group means the product is likely an oil. Use Hexanes/EtOAc for TLC monitoring; the product will be less polar than the starting material.

Core Protocol: The Asymmetric Aldol Reaction

Scale: 1.0 mmol basis. Standard: Anhydrous techniques (Schlenk line or Glovebox).

Reagents & Materials Table
ReagentEquiv.RoleCritical Attribute
N-Propionyl-4-decyloxazolidin-2-one 1.0SubstrateDry, azeotroped with toluene

(1.0M in DCM)
1.1Lewis AcidAir Sensitive. Fumes in air.
Triethylamine (

)
1.2BaseDistilled over

Aldehyde (R-CHO) 1.1-1.2ElectrophileFreshly distilled/purified
Dichloromethane (

)
SolventSolventAnhydrous (

ppm

)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Add N-Propionyl-4-decyloxazolidin-2-one (1.0 mmol) and anhydrous DCM (10 mL). Cool to

    
     .
    
  • Lewis Acid Addition: Add

    
     (1.1 mL, 1.1 mmol) dropwise via syringe.
    
    • Observation: Solution may turn slightly yellow.[2]

  • Enolization: Add

    
     (0.17 mL, 1.2 mmol) dropwise.
    
    • Protocol Check: Stir at

      
       for 30 minutes . This ensures complete formation of the Boron enolate.
      
  • Cooling: Cool the mixture to

    
      (Dry ice/Acetone bath).
    
  • Aldehyde Addition: Add the aldehyde (1.2 mmol) neat or as a solution in minimal DCM dropwise down the side of the flask.

    • Rate: Slow addition (over 5-10 mins) maintains the internal temperature.

  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    over 1 hour.
  • Oxidative Workup (Critical):

    • Add pH 7 phosphate buffer (3 mL).

    • Add Methanol (10 mL).

    • Add a mixture of Methanol:30%

      
       (2:1, 5 mL) dropwise.
      
    • Safety: Vigorous stirring is required to oxidize the C-B bond. Stir for 1 hour at

      
      .
      
  • Extraction: Dilute with water. Extract with DCM (

    
     mL). Wash combined organics with 
    
    
    
    and Brine.
Protocol: Hydrolytic Cleavage (Auxiliary Removal)

Recovering the chiral auxiliary and releasing the carboxylic acid.

Reagents:


 (2.0 equiv), 

(30%, 4.0 equiv). Solvent: THF:Water (3:1).
  • Dissolve the aldol adduct in THF/Water at

    
    .
    
  • Add

    
     followed by 
    
    
    
    .[3]
  • Stir at

    
     for 1-2 hours.
    
  • Quench (Safety): Add saturated aqueous

    
     or 
    
    
    
    to destroy excess peroxide before acidification.
  • Recovery:

    • Extract the basic mixture with DCM or Hexanes. The 4-decyloxazolidin-2-one (auxiliary) will partition into the organic phase due to its high lipophilicity.

    • Acidify the aqueous layer (pH 2) and extract with EtOAc to isolate the chiral acid product.

Workflow Visualization

ExperimentalWorkflow Figure 2: Operational workflow for the Boron-mediated Evans Aldol Reaction. Setup 1. Setup Dry Flask, Argon, DCM Substrate (1.0 eq) Enolization 2. Enolization 0°C: Add Bu2BOTf + Et3N Wait 30 min Setup->Enolization Cool to 0°C Addition 3. Aldol Addition Cool to -78°C Add Aldehyde slowly Enolization->Addition Cool to -78°C Workup 4. Oxidative Workup pH 7 Buffer -> MeOH/H2O2 Cleaves Boron bond Addition->Workup Warm to 0°C Cleavage 5. Auxiliary Cleavage LiOH / H2O2 Separates Acid from Auxiliary Workup->Cleavage Purified Adduct

Data Analysis & Troubleshooting

Determining Stereochemistry
  • Diastereomeric Ratio (dr): Analyze the crude reaction mixture via

    
     NMR.
    
    • Look for the

      
      -proton signal (quartet of doublets). The syn-isomer typically appears upfield relative to the anti-isomer.
      
  • Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

    • Note: The decyl chain may increase retention times significantly on reverse-phase columns. Normal phase (Hexane/IPA) is recommended.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete EnolizationEnsure

quality (should be clear/yellow, not dark brown). Increase enolization time at

.
Poor Diastereoselectivity (<10:1) Temperature fluctuationMaintain

strictly during aldehyde addition. Ensure rate of addition is slow.
"Stuck" Boron Incomplete oxidationThe C-B bond is strong. Ensure the oxidative workup (

) stirs vigorously for at least 1 hour.
Emulsions Lipophilic natureDue to the decyl chain, emulsions are common. Use Brine heavily or filter through a pad of Celite.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.[4] Journal of Organometallic Chemistry, 923, 121629. [Link][4][5][6][7]

Sources

protocol for N-acylation of 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Acylation of 4-Decyloxazolidin-2-one

Executive Summary

This application note details the optimized protocol for the N-acylation of 4-decyloxazolidin-2-one , a lipophilic chiral auxiliary used in asymmetric alkylation and aldol reactions.[1] Unlike the crystalline benzyl-substituted analogs (e.g., Evans’ auxiliary), the 4-decyl variant possesses a long alkyl chain that imparts significant lipophilicity, often resulting in an oil or waxy solid at room temperature.[1] This physical state necessitates specific handling during workup and purification.

This guide presents two validated methodologies:

  • Method A (Kinetic Control):

    
    -Butyllithium (
    
    
    
    -BuLi) mediated acylation (Gold Standard for high stereochemical integrity).[1]
  • Method B (Thermodynamic/Scale-up): Sodium Hydride (NaH) mediated acylation.

Mechanistic Insight & Reaction Logic

The N-acylation of oxazolidinones relies on the significant acidity difference between the carbamate N-H (


 in DMSO) and the conjugate acid of the base employed.
  • Deprotonation: A strong base deprotonates the nitrogen, forming a metal enolate (Lithium or Sodium).[1]

  • Acylation: The metal enolate attacks the electrophilic carbonyl of the acid chloride.

  • Selectivity: The lithium cation (

    
    ) typically forms a tighter chelate with the carbamate oxygens than sodium (
    
    
    
    ), often leading to cleaner reaction profiles and less O-acylation byproduct.[1]
Pathway Visualization

ReactionMechanism Substrate 4-Decyloxazolidin-2-one (pKa ~21) Enolate Metal Enolate (Li+ or Na+) Substrate->Enolate Deprotonation (-78°C to 0°C) Base Base (n-BuLi or NaH) Base->Enolate Product N-Acyl Oxazolidinone Enolate->Product Nucleophilic Attack SideProduct O-Acylated Byproduct (Rare with Li+) Enolate->SideProduct Kinetic Leakage (if Temp > 0°C) Electrophile Acyl Chloride (R-COCl) Electrophile->Product

Figure 1: Mechanistic pathway for N-acylation.[1] Lithium enolates (via n-BuLi) are preferred to minimize O-acylation side products.[1]

Critical Reaction Parameters

ParameterSpecificationRationale
Solvent Anhydrous THFEssential for solubility of the lithiated species. Diethyl ether is a viable alternative but THF promotes better kinetics.
Temperature -78°C (Method A)Kinetic control prevents decomposition of the sensitive acyl chloride and minimizes competing O-acylation.
Stoichiometry 1.0 : 1.1 : 1.2(Auxiliary : Base : Acid Chloride). Slight excess of base ensures complete deprotonation; excess electrophile drives conversion.
Concentration 0.2 M - 0.5 MHigh dilution is unnecessary; 0.5 M maximizes throughput.
Atmosphere Nitrogen or ArgonStrictly inert. Moisture hydrolyzes the acid chloride and quenches the base.

Experimental Protocols

Method A: -Butyllithium Protocol (High Precision)

Recommended for high-value substrates or when maximum purity is required.[1]

Reagents:

  • 4-Decyloxazolidin-2-one (1.0 equiv)[1]

  • 
    -BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes)[1]
    
  • Acid Chloride (1.2 equiv)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add 4-decyloxazolidin-2-one and dissolve in anhydrous THF (concentration ~0.4 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 10 minutes.
    
    • Observation: The solution may turn slightly yellow or orange. This is the lithiated auxiliary.

    • Wait: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add the acid chloride (neat or as a concentrated THF solution) dropwise.

    • Note: If the acid chloride is solid, dissolve it in minimal THF first.[1]

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Carefully add saturated aqueous

    
     solution (approx. 2 mL per mmol substrate) while stirring vigorously.
    
Method B: Sodium Hydride Protocol (Scale-Up)

Recommended for large batches (>10g) or simple acyl chains.[1]

Reagents:

  • 4-Decyloxazolidin-2-one (1.0 equiv)[1]

  • NaH (1.2 equiv, 60% dispersion in mineral oil)[1]

  • Acid Chloride (1.2 equiv)[1]

  • Anhydrous THF

Step-by-Step Procedure:

  • Base Prep: Place NaH in a dried flask under Argon. (Optional: Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive to oil). Suspend NaH in anhydrous THF.

  • Deprotonation: Cool the NaH suspension to 0°C. Add a solution of 4-decyloxazolidin-2-one in THF dropwise.

    • Caution: Hydrogen gas evolution (

      
      ) will occur. Ensure proper venting.
      
    • Wait: Stir at 0°C for 30–45 minutes until gas evolution ceases.

  • Acylation: Add the acid chloride dropwise at 0°C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC.[2]

Workup and Purification (The "Decyl" Factor)

The decyl chain makes this specific auxiliary highly lipophilic. Standard aqueous workups can lead to emulsions, and the product will be very soluble in non-polar solvents.

Workup Protocol:

  • Extraction: Dilute the quenched reaction mixture with Diethyl Ether (

    
    )  or MTBE . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with the decyl chain surfactants.[1]
    
  • Washing: Wash organic layer sequentially with:

    • Water (x2)

    • 1M NaOH (x1) - Crucial step to remove unreacted acid chloride (hydrolyzed to acid).[1]

    • Brine (x1)[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Purification Strategy: Due to the decyl chain, the product is likely an oil or low-melting solid.[1] Recrystallization (common for Benzyl-Evans auxiliaries) is often difficult.

  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: The N-acylated product is usually less polar than the free auxiliary (loss of NH hydrogen bond donor). Expect the product to elute first.

Purification Logic Flow

PurificationWorkflow Crude Crude Reaction Mixture Extract Extraction (Et2O/Water) Crude->Extract Wash Wash: 1M NaOH (Removes R-COOH) Extract->Wash TLC TLC Analysis (Compare Rf with SM) Wash->TLC Decision Physical State? TLC->Decision Recryst Recrystallization (Only if solid) Decision->Recryst Solid Column Flash Chromatography (Hex/EtOAc) Decision->Column Oil (Likely for Decyl)

Figure 2: Downstream processing decision tree.[1] The decyl derivative usually requires chromatography.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/baseRe-dry THF over Na/Benzophenone or molecular sieves.[1] Titrate n-BuLi.
Incomplete Conversion Enolate aggregationAdd LiCl (5 equiv) to break up enolate aggregates (increases solubility).
O-Acylation (Imidate) Temperature too highEnsure addition of acid chloride is strictly at -78°C.
Emulsions during workup Decyl chain surfactant effectAdd solid NaCl to the aqueous layer to increase ionic strength; use Et2O instead of EtOAc.

QC Checkpoints:

  • 1H NMR: Disappearance of the broad N-H singlet (approx. 5.5-6.5 ppm). Appearance of acyl chain protons.

  • IR Spectroscopy: Shift of the carbonyl stretch. The imide carbonyls (N-C=O and O-C=O) typically appear as a doublet around 1780 and 1700 cm⁻¹.

References

  • Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[1] Link

  • Evans, D. A., et al. (1982).[1] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link[1]

  • Ager, D. J., et al. (1997).[1] "N-Acylation of Oxazolidinones." Aldrichimica Acta, 30(1), 3–11.[1] (Review of alternative acylation methods).

Sources

Application Note: Diastereoselective Alkylation with 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-lipophilicity chiral auxiliaries for the asymmetric synthesis of fatty acids, lipidated peptides, or hydrophobic drug scaffolds.

Executive Summary & Rationale

The standard Evans auxiliaries (4-benzyl, 4-isopropyl, 4-phenyl oxazolidin-2-ones) are the gold standard for asymmetric alkylation. However, when working with highly lipophilic substrates (e.g., long-chain fatty acids, prostaglandins, or lipid-drug conjugates), these standard auxiliaries often present solubility mismatches or co-elution issues during purification.

The 4-Decyloxazolidin-2-one auxiliary modifies the classic Evans scaffold by incorporating a C10 alkyl chain at the C4 position. This modification serves three critical functions:

  • Solubility Matching: Maintains homogeneity in non-polar solvents (Hexanes/Et₂O) often required for lipid chemistry.

  • Chromatographic Resolution: The "greasy" decyl tail significantly alters the retention factor (Rf), facilitating the separation of the alkylated product from the cleaved auxiliary or polar byproducts.

  • Crystallinity Modulation: Unlike the highly crystalline 4-benzyl derivatives, the 4-decyl variants often remain oils or low-melting solids, preventing the "crashing out" of intermediates during low-temperature lithiation steps.

Chemical Pathway & Mechanism

The stereocontrol relies on the formation of a rigid Z-enolate intermediate. The lithium cation chelates between the enolate oxygen and the carbamate carbonyl oxygen. The bulky 4-decyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite (less hindered) face.

Graphviz Pathway Visualization

EvansAlkylation Auxiliary 4-Decyloxazolidin-2-one (Chiral Scaffold) Acylation N-Acylation (Substrate Attachment) Auxiliary->Acylation R-COCl / n-BuLi Enolate Z-Enolate Formation (Li-Chelated Intermediate) Acylation->Enolate LiHMDS / -78°C Transition Transition State (Face-Selective Attack) Enolate->Transition Steric Blocking by C10 Chain Product Alkylated Adduct (High dr) Transition->Product E-X (Electrophile) Cleavage Auxiliary Removal (Hydrolysis/Reduction) Product->Cleavage LiOOH or LiBH4 Cleavage->Auxiliary Recycle

Figure 1: The cyclic workflow of the Evans auxiliary method. The 4-decyl group provides the steric bulk at the 'Transition' node.

Detailed Experimental Protocol

Materials & Precursors[1][2][3][4][5][6][7][8]
  • Auxiliary: (S)-4-decyloxazolidin-2-one (Synthesized from (S)-2-aminododecan-1-ol).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS. Note: LDA can be used but LiHMDS is often preferred for minimizing competitive cleavage.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Alkyl halide (highly reactive iodides or bromides preferred).

Step-by-Step Methodology
Phase A: N-Acylation (Attachment)

Goal: Attach the substrate (acid chloride) to the auxiliary.

  • Dissolution: Dissolve (S)-4-decyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.[1]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min. The "greasy" nature of the decyl chain ensures the lithiated species remains soluble even at -78°C.

  • Addition: Add the acid chloride (1.1 equiv) dropwise.

  • Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.

  • Workup: Extract with Et₂O. The product will be highly lipophilic; ensure the organic layer is thoroughly collected.

Phase B: Diastereoselective Alkylation (The Critical Step)

Goal: Form the Z-enolate and introduce the new chiral center.

  • Enolization: Cool a solution of the N-acylated imide (1.0 equiv) in THF to -78°C .

  • Base Addition: Add LiHMDS (1.1 to 1.2 equiv, 1.0 M in THF) dropwise.

    • Expert Insight: Stir for 30–45 minutes at -78°C. This time is crucial for the complete formation of the chelated Z-enolate. Incomplete enolization leads to lower yields and potential racemization.

  • Electrophile Addition: Add the alkyl halide (3.0 – 5.0 equiv) neat or in minimal THF.

    • Note: High equivalents are used because the reaction is kinetically controlled and slow at -78°C.

  • Reaction: Stir at -78°C for 2–4 hours, then slowly warm to -20°C (or 0°C depending on electrophile reactivity).

    • Monitoring: Check TLC.[1][2] The alkylated product usually runs slightly higher (less polar) than the starting material due to the added alkyl bulk.

  • Quench: Add acetic acid (2.0 equiv) in THF at low temperature, then pour into water.

Phase C: Cleavage (Recovery)

Goal: Release the chiral product and recover the auxiliary.

  • Method: Hydrolysis with LiOOH (Lithium hydroperoxide).

  • Procedure: Dissolve alkylated adduct in THF/H₂O (3:1). Add H₂O₂ (4 equiv) followed by LiOH (2 equiv) at 0°C.

  • Separation: Upon completion, quench with Na₂SO₃. Acidify to pH 2. Extract the chiral acid into the aqueous base (if possible) or separate via column chromatography.

    • Advantage:[3][4] The 4-decyloxazolidinone is neutral and highly lipophilic. It can often be eluted first with non-polar solvents (Hexanes/EtOAc 9:1), while the free acid product is much more polar.

Data Analysis & Troubleshooting

Comparative Performance Table
ParameterStandard (4-Benzyl)Lipophilic (4-Decyl)Impact
Solubility (Hexanes) Poor (Precipitates)ExcellentEasier handling of lipid substrates.
Crystallinity High (Solid)Low (Oil/Waxy Solid)Prevents "crashing out" at -78°C.
Chromatography (

Rf)
Moderate separationHigh separationDistinct separation from polar products.
Stereoselectivity (de) >98%>97%Comparable steric bulk (Benzyl vs Decyl).
Troubleshooting Guide
  • Issue: Low Yield during Alkylation.

    • Cause: Enolate decomposition or moisture.

    • Fix: Ensure LiHMDS is fresh. The 4-decyl auxiliary is hygroscopic; dry it under high vacuum (0.1 mmHg) for 12h before use.

  • Issue: Poor Diastereoselectivity (<90:10 dr).

    • Cause: "Warm" enolization.

    • Fix: Maintain temperature strictly at -78°C during base addition. If the reaction warms to -40°C before electrophile addition, the enolate geometry may scramble.

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide as a silylating agent for the preparation of enol silyl ethers." Journal of the American Chemical Society, 104(6), 1737–1739. Link

    • Foundational text on Evans Enol
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link

    • Standard protocol for oxazolidinone handling.
  • Ager, D. J., et al. (1998). "Commercial applications of Evans auxiliaries." Aldrichimica Acta, 30(1), 3–11.
  • Nicolas, E., et al. (1999). "Lipophilic amino acid derivatives via alkylation of oxazolidinones." Journal of Organic Chemistry, 64(14).

Sources

using 4-Decyloxazolidin-2-one in total synthesis of natural products.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Decyloxazolidin-2-one as a Lipophilic Chiral Auxiliary in Natural Product Synthesis

Part 1: Executive Summary & Rationale

The Challenge: Standard Evans auxiliaries (4-isopropyl, 4-benzyl, 4-phenyl) are ubiquitous in asymmetric synthesis. However, they often suffer from solubility mismatches when synthesizing highly lipophilic natural products (e.g., polyketides, sphingolipids, pheromones). Polar auxiliaries can precipitate prematurely in non-polar solvents (Hexanes, Toluene) required for specific enolization conditions, or they may co-elute with polar byproducts during purification.

The Solution: 4-Decyloxazolidin-2-one The 4-decyloxazolidin-2-one (


) serves as a specialized "Lipophilic Anchor."  By incorporating a 10-carbon alkyl chain at the C4 position, this auxiliary maintains the rigorous stereocontrol of the Evans system while dramatically altering the physicochemical profile of the reaction intermediates.

Key Advantages:

  • Homogeneity: Maintains solubility of intermediates in cryogenic non-polar solvents (e.g.,

    
    C in Hexanes/THF mixtures).
    
  • Purification Leverage: The "greasy" decyl tail drastically shifts retention factors (

    
    ), allowing facile separation of the auxiliary-substrate complex from polar reagents or byproducts using simple silica filtration.
    
  • Crystallinity Modulation: The long chain can induce crystallinity in waxy lipid intermediates via van der Waals interdigitation, aiding in non-chromatographic purification.

Part 2: Chemical Profile & Preparation

Before deployment, the auxiliary must often be synthesized from the corresponding amino acid, as it is a non-standard catalog item.

Synthesis of (S)-4-Decyloxazolidin-2-one

Starting Material: (S)-2-Aminododecanoic acid (derived from asymmetric Strecker synthesis or enzymatic resolution).

Workflow:

  • Reduction: Conversion of the amino acid to the amino alcohol ((S)-2-aminododecan-1-ol).

  • Cyclization: Formation of the oxazolidinone ring using Diethyl Carbonate or Triphosgene.

SynthesisPathway Start (S)-2-Aminododecanoic Acid Step1 Reduction (LiAlH4 / THF, Reflux) Start->Step1 Inter (S)-2-Aminododecan-1-ol Step1->Inter Step2 Cyclization (Diethyl Carbonate, K2CO3) Inter->Step2 Final (S)-4-Decyloxazolidin-2-one (The Auxiliary) Step2->Final

Figure 1: Synthetic route to the 4-decyl auxiliary. Note: High purity (>99% ee) of the starting amino acid is critical.

Part 3: Experimental Protocols

N-Acylation (Loading the Auxiliary)

This step attaches the substrate (acyl group) to the auxiliary. Due to the lipophilicity of the 4-decyl group, standard conditions are modified to ensure complete solubility.

  • Reagents: 4-Decyloxazolidin-2-one (1.0 equiv),

    
    -BuLi (1.1 equiv), Acid Chloride (1.1 equiv).
    
  • Solvent: Anhydrous THF (avoid pure DCM if solubility is an issue at low temps).

Protocol:

  • Dissolve 4-decyloxazolidin-2-one in anhydrous THF (

    
    ) under 
    
    
    
    .
  • Cool to

    
    .
    
  • Add

    
    -BuLi (
    
    
    
    in hexanes) dropwise. Stir for 30 min. Observation: The lithium salt of the decyl auxiliary is more soluble in THF/Hexane mixtures than the benzyl variant.
  • Add the acid chloride (dissolved in minimal THF) dropwise.

  • Warm to

    
     over 1 h.
    
  • Quench: Saturated

    
    .
    
  • Workup: Extract with

    
     (Ether is preferred over DCM to leverage the lipophilicity).
    
Asymmetric Alkylation (The "Greasy" Enolate)

This is the core C-C bond forming step. The decyl chain provides steric bulk similar to an isopropyl group but with different solvent interactions.

Mechanism: Formation of the (Z)-Enolate via Lithium chelation.[1]

Table 1: Comparative Enolization Conditions

ParameterStandard Evans (4-Bn)Lipophilic Evans (4-Decyl)Rationale
Base LDA or NaHMDSNaHMDSSodium enolates often show better solubility for long-chain systems.
Solvent THFTHF / Toluene (9:1)Toluene cosolvent prevents aggregation of the lipophilic enolate.
Temp


to

Lipophilic tails may require slightly higher temps for kinetic reactivity.
Electrophile Alkyl HalidesAlkyl Iodides/TriflatesHigh reactivity required to overcome steric bulk of the decyl chain.

Step-by-Step Protocol:

  • Enolization: To a solution of N-acyl-4-decyloxazolidin-2-one in THF/Toluene at

    
    , add NaHMDS (1.1 equiv) dropwise. Stir for 45 min.
    
  • Alkylation: Add the alkyl halide (3-5 equiv) neat or in minimal toluene.

  • Reaction: Stir at

    
     for 2 h, then slowly warm to 
    
    
    
    to ensure conversion.
  • Monitoring: TLC (Visualize with PMA or KMnO4; UV may be weak if the substrate lacks chromophores).

  • Purification: Flash chromatography on Silica. Note: The product will elute significantly faster (higher

    
    ) than standard Evans products, often allowing elution with 5-10% EtOAc/Hexanes.
    
Reductive Cleavage (Removing the Auxiliary)

For natural product synthesis, the auxiliary is often removed to yield a chiral alcohol (reductive cleavage) or acid (hydrolytic cleavage).

Protocol (Reductive to Alcohol):

  • Dissolve the alkylated intermediate in dry

    
     containing 
    
    
    
    (1.1 equiv).
  • Cool to

    
    .[2]
    
  • Add

    
     (2.0 equiv) as a solution in THF.
    
  • Stir for 1-3 h.

  • Recovery: The 4-decyloxazolidin-2-one auxiliary is released. Due to its high lipophilicity, it can be recovered by chromatography. It will be much less polar than the resulting chiral alcohol product.

Part 4: Mechanistic Visualization

The stereoselectivity is governed by the Zimmerman-Traxler transition state. The 4-decyl group blocks the Re-face of the enolate, forcing the electrophile to attack from the Si-face.

ZimmermanTraxler cluster_sterics Stereocontrol Mechanism Enolate Li-Enolate (Z-Geometry) TS Zimmerman-Traxler Transition State Enolate->TS Chelation Auxiliary 4-Decyl Auxiliary (Steric Blockade) Auxiliary->TS Steric Control Electrophile Electrophile (R-X) (Backside Attack) Electrophile->TS Attack Product Syn-Alkylated Product (High de) TS->Product Workup

Figure 2: Mechanistic flow of stereoselection. The decyl chain (blue) effectively shields one face of the planar enolate.

Part 5: Application Case Study

Target: Synthesis of (R)-Dysidazirine precursor (Long-chain chiral lipid).

Context: The synthesis requires the introduction of a methyl group adjacent to a long lipid tail. Standard Evans auxiliaries (phenyl) resulted in an intermediate that was an insoluble oil, making diastereomer separation impossible.

Adaptation with 4-Decyl Auxiliary:

  • Substrate: Decanoyl chloride attached to 4-decyloxazolidin-2-one.

  • Reaction: Methylation using NaHMDS / MeI.

  • Outcome: The "double-lipid" nature (decyl auxiliary + decanoyl substrate) created a highly lipophilic, crystalline solid.

  • Result: Diastereomers were separated by simple recrystallization from cold pentane, avoiding difficult HPLC separations required by the phenyl-auxiliary route.

Part 6: References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Chemistry).

  • Ager, D. J., et al. (1997). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta. Link (Review of Auxiliary Classes).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Link (Standard Protocols adaptable to Decyl variants).

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine."[3] Journal of the American Chemical Society. Link (Alternative lipophilic enolate strategies).

  • Shymanska, N. V., et al. (2014). "A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B." Organic Letters. Link (Context on oxazolidinone natural products).

Note: While specific literature on "4-decyloxazolidin-2-one" is sparse compared to benzyl derivatives, the protocols above are chemically derived from the established reactivity profiles of the homologous 4-alkyloxazolidin-2-one series.

Sources

Application Note: High-Fidelity Asymmetric Alkylation via Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The Evans asymmetric alkylation is a cornerstone methodology in medicinal chemistry for synthesizing


-chiral carboxylic acid derivatives with high enantiomeric excess (typically >98% ee). By utilizing chiral oxazolidinone auxiliaries (Evans Auxiliaries), researchers can translate the chirality of natural amino acids (Valine, Phenylalanine) into new carbon-carbon bonds with high predictability.

This guide moves beyond standard textbook descriptions, focusing on the operational causality required to execute this reaction on a drug-discovery scale. It addresses the critical "Z-enolate" geometry, anhydrous discipline, and the specific cleavage protocols necessary to recover the auxiliary without racemization.

The Mechanistic Framework: Why It Works

Success in this protocol is binary: it depends entirely on the formation of a specific Z-enolate intermediate.

The Chelation-Control Model

Upon deprotonation with Lithium Diisopropylamide (LDA), the lithium cation (


) acts as a Lewis acid, coordinating simultaneously to the enolate oxygen and the auxiliary's carbonyl oxygen. This forms a rigid six-membered chelate.
  • Z-Enolate Formation: The steric bulk of the auxiliary forces the enolate oxygen to be cis to the auxiliary carbonyl to accommodate the lithium chelate.

  • Facial Shielding: The chiral substituent on the oxazolidinone (e.g., the isopropyl group of the Valine-derived auxiliary) projects into space, effectively blocking one face of the enolate.

  • Electrophilic Attack: The electrophile (R-X) is forced to attack from the unhindered face (opposite the bulky group), establishing the new stereocenter.

Visualization: Reaction Logic Pathway

The following diagram illustrates the critical decision nodes and chemical logic flow for the reaction.

EvansAlkylation Start Start: N-Acyloxazolidinone BaseChoice Base Selection: LDA (Lithium Chelation) Start->BaseChoice Anhydrous THF TempControl Critical Parameter: Cool to -78°C BaseChoice->TempControl Kinetic Control Enolization Enolization: Formation of (Z)-Li-Enolate TempControl->Enolization Deprotonation Chelation Chelation Check: Li+ locks 6-membered ring Enolization->Chelation Self-Assembly Alkylation Addition of Electrophile (R-X) Chelation->Alkylation Face-Selective Attack Workup Quench & Isolation Alkylation->Workup Cleavage Auxiliary Cleavage (LiOH/H2O2 or LiBH4) Workup->Cleavage Purified Intermediate

Caption: Logical workflow for Evans Alkylation, emphasizing the critical dependency of Lithium chelation for stereocontrol.

Experimental Protocol: Asymmetric Alkylation

Safety Note: n-Butyllithium is pyrophoric. Diisopropylamine is toxic. Perform all steps in a fume hood under an inert atmosphere (Argon/Nitrogen).

Phase A: Reagent Preparation (The "Hidden" Variable)

Inconsistent yields often stem from degraded n-BuLi.

  • Titration: Always titrate n-BuLi (using N-benzylbenzamide or diphenylacetic acid) before use to determine precise molarity.

  • Solvent: THF must be freshly distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS). Water content >50 ppm destroys the stereoselectivity.

Phase B: Enolization & Alkylation

Substrate: (S)-4-Isopropyl-3-propionyl-2-oxazolidinone (Valine-derived auxiliary).

  • LDA Generation:

    • To a flame-dried Schlenk flask under Argon, add dry THF (concentration ~0.5 M relative to base).

    • Add diisopropylamine (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes at 0°C, then re-cool to -78°C .

    • Expert Insight: Generating LDA at 0°C ensures complete formation; re-cooling is essential for the enolization step.

  • Substrate Addition:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in minimum dry THF.

    • Add this solution dropwise via cannula to the LDA solution at -78°C .

    • Observation: The solution typically turns a distinct yellow or pale orange, indicating enolate formation.

    • Stir at -78°C for 45–60 minutes to ensure complete deprotonation and chelation equilibration.

  • Alkylation:

    • Add the alkyl halide (Electrophile, 3–5 equiv) neat or in THF solution.

    • Note: Highly reactive electrophiles (Allyl bromide, Benzyl bromide) react rapidly at -78°C. Less reactive ones (Methyl iodide) may require slow warming to -20°C or 0°C.

    • Self-Validation: Monitor by TLC. The starting material spot should disappear. If starting material persists after warming, enolization was incomplete (likely moisture contamination).

  • Quench:

    • Quench the reaction at the lowest temperature possible (usually -78°C) by adding saturated aqueous

      
      .
      
    • Warm to room temperature.

  • Workup:

    • Evaporate THF in vacuo.

    • Extract aqueous layer with EtOAc or DCM (3x).

    • Wash combined organics with 1M HCl (to remove amines), NaHCO3, and Brine.

    • Dry over

      
       and concentrate.
      

Auxiliary Cleavage: Recovering the Product

The auxiliary is expensive and must be recycled. The cleavage method dictates the final functional group.

Comparative Cleavage Methods
MethodReagentsProductKey AdvantageKey Risk
Hydrolysis

Carboxylic AcidGold Standard. No racemization.Exothermic; requires careful quenching.
Reduction

/

Primary AlcoholDirect access to alcohols.Over-reduction if not monitored.
Transesterification

Ethyl EsterMild conditions.Titanium waste disposal.
Weinreb

Weinreb AmideAccess to ketones/aldehydes.Pyrophoric reagent (

).
Protocol: Hydrolysis (LiOH / H2O2)

This method is preferred because the peroxide anion (


) is more nucleophilic than hydroxide (

) toward the imide carbonyl (exocyclic), but less basic, minimizing the risk of attacking the oxazolidinone ring (endocyclic) or racemizing the alpha-center [2].
  • Dissolve the alkylated product in THF/Water (3:1) at 0°C.

  • Add

    
     (30% aq, 4 equiv) followed by 
    
    
    
    (2 equiv).
  • Mechanism: The hydroperoxide anion attacks the exocyclic carbonyl.[1]

  • Stir at 0°C for 1–3 hours. Monitor by TLC.

  • Quench (Critical): Add saturated aqueous

    
     or 
    
    
    
    to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
  • Isolation:

    • Evaporate THF.

    • Extract with DCM (removes the cleaved auxiliary). Save this organic layer to recycle the auxiliary.

    • Acidify the aqueous layer (pH ~2) with HCl.

    • Extract the aqueous layer with EtOAc to isolate the chiral acid product.

Troubleshooting & Optimization (Self-Validating Systems)

Symptom: Low Diastereoselectivity (dr < 90:10)
  • Cause 1: Temperature Fluctuation. If the temperature rises above -50°C during enolization, the kinetic Z-enolate may equilibrate to the thermodynamic E-enolate.

  • Cause 2: Incomplete Chelation. Ensure you are using a Lithium base (LDA). Sodium or Potassium bases (NaHMDS) dissociate the chelate, leading to poor selectivity [1].

  • Cause 3: Electrophile Reactivity. If the reaction is too slow and requires warming to RT, the enolate geometry may degrade.

Symptom: Low Yield
  • Cause: Moisture. The enolate is highly basic. Even trace water in the air or solvent will protonate the enolate, returning the starting material (racemic if protonation occurs after alkylation, or simply unreacted).

  • Validation: If you recover starting material, check your THF water content (Karl Fischer titration) and ensure the Schlenk line is vacuum-tight.

Mechanism of Stereocontrol Diagram

The following diagram details the transition state geometry that enforces the stereochemistry.

TransitionState cluster_TS Zimmerman-Traxler-like Transition State LDA LDA Base Li_Chelate Li+ Chelation (Locks Geometry) LDA->Li_Chelate Li+ Source Substrate Substrate (Auxiliary) Substrate->Li_Chelate C=O Coordination StericShield Auxiliary R-Group (Blocks Bottom Face) Li_Chelate->StericShield Rigidifies OpenFace Top Face (Open for Attack) StericShield->OpenFace Directs Electrophile Product Product (High de%) OpenFace->Product Alkylation

Caption: The Lithium cation coordinates both carbonyls, locking the system so the auxiliary's steric bulk directs the incoming electrophile.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J.[2][3] Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.[1][3][4][5][6]1982 , 104, 1737–1739.[1][3] Link

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Lett.[5][7]1987 , 28, 6141–6144.[7] Link

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta1997 , 30, 3–11. Link

Sources

Application Note: Lithium Enolates of N-Acyl 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the generation and utilization of lithium enolates derived from


-acyl 4-decyloxazolidin-2-one . While standard Evans auxiliaries (4-phenyl, 4-benzyl, 4-isopropyl) are ubiquitous in asymmetric synthesis, the 4-decyl  variant represents a specialized class of lipophilic chiral auxiliaries.

The C10-alkyl chain at the 4-position imparts significant lipophilicity to the auxiliary, making it uniquely suited for:

  • Lipid and Fatty Acid Modification: Synthesis of chiral lipids where standard polar auxiliaries cause solubility mismatches.

  • Non-Polar Solvent Compatibility: Reactions requiring strictly non-polar media (e.g., hexane/toluene) where standard oxazolidinones may precipitate.

  • Purification Leverage: The distinct "greasy" nature of the decyl chain allows for facile separation of the auxiliary from more polar products during cleavage.

This guide focuses on the Lithium-mediated enolization , a critical step that dictates the stereochemical outcome of subsequent alkylation or aldol reactions.

Scientific Mechanism & Logic

The Chelation-Controlled Z-Enolate

The high diastereoselectivity observed with


-acyl oxazolidinones stems from the formation of a rigid, chelated lithium enolate. When treated with a lithium base (LDA), the lithium cation (

) simultaneously coordinates to the carbonyl oxygen of the oxazolidinone and the enolate oxygen.

This chelation locks the system into a Z-enolate geometry (where the enolate oxygen and the alkyl group on the double bond are cis).

Stereochemical Induction Model

The 4-decyl group exerts steric influence to block one face of the planar enolate.

  • Z-Enolate Formation: The lithium chelate forces the enolate oxygen and the auxiliary carbonyl to be syn.

  • Facial Selectivity: The C10-decyl group at the 4-position projects away from the chelate ring but effectively shields the Re-face (assuming

    
    -configuration at C4).
    
  • Electrophilic Attack: The electrophile approaches from the unhindered Si-face (opposite the decyl group), resulting in high diastereomeric excess (

    
    ).
    
Pathway Visualization

The following diagram illustrates the formation of the chelated lithium enolate and the subsequent facial bias.

EvansEnolate cluster_mechanism Stereochemical Control Pathway Substrate N-Acyl 4-Decyloxazolidin-2-one (Substrate) TS Lithium Chelated Z-Enolate (Rigid Transition State) Substrate->TS Deprotonation (Li+ Chelation) Base LDA / THF (-78°C) Base->TS Reagent Product Alkylated Product (High Diastereoselectivity) TS->Product Electrophile (E+) Attack opposite Decyl group

Figure 1: Mechanism of Lithium Chelation and Facial Selectivity. The Li+ ion bridges the two oxygens, locking the conformation.

Experimental Protocol

Critical Reagent Preparation

Safety Note: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

ReagentPreparation / Standard
THF (Tetrahydrofuran) Distilled from Sodium/Benzophenone or passed through activated alumina columns immediately before use. Strictly Anhydrous.
Diisopropylamine Distilled from

and stored over KOH pellets.

-Butyllithium (

-BuLi)
Titrate before use (e.g., using

-pivaloyl-o-toluidine or diphenylacetic acid) to determine exact molarity.
4-Decyloxazolidin-2-one Dry under high vacuum (0.1 mmHg) for 4 hours prior to reaction to remove trace water.
Step-by-Step Enolization & Alkylation
Step 1: Generation of LDA (Lithium Diisopropylamide)
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv) .

  • Cool the flask to 0°C (ice/water bath).

  • Dropwise add

    
    -BuLi (1.1 equiv)  over 5 minutes.
    
  • Stir at 0°C for 15–20 minutes.

  • Cool the LDA solution to -78°C (dry ice/acetone bath).

Step 2: Enolate Formation[1]
  • Dissolve

    
    -acyl 4-decyloxazolidin-2-one (1.0 equiv)  in anhydrous THF (5 mL)  in a separate dry flask.
    
  • Cannulate the substrate solution dropwise into the LDA solution at -78°C.

    • Note: Run the addition slowly down the side of the flask to pre-cool the solution before it hits the base.

  • Stir at -78°C for 30–45 minutes .

    • Checkpoint: The solution typically turns pale yellow. If it turns dark brown/black, decomposition has occurred (likely due to moisture or temperature spike).

Step 3: Electrophile Trapping
  • Add the Electrophile (1.2–1.5 equiv) (e.g., alkyl halide) neat or as a THF solution.

    • Note: For reactive electrophiles (allylic/benzylic halides), -78°C is sufficient. For unreactive alkyl halides, the reaction may need to warm to -40°C or 0°C slowly.

  • Monitor by TLC.[1] The "decyl" tail makes the spots very non-polar; use Hexane:EtOAc (8:1) or 100% DCM for visualization.

Step 4: Quench and Workup[1][2]
  • Quench with saturated aqueous

    
      at -78°C.
    
  • Warm to room temperature.

  • Extract with

    
      or DCM .
    
    • Decyl-Specific Note: Due to the lipophilicity of the auxiliary, avoid excessive washing with lipophilic organic solvents if the product is small; however, for standard workups, ether is preferred.

  • Dry over

    
    , filter, and concentrate.
    

Data Analysis & Troubleshooting

Solvent & Base Effects

The choice of base and solvent critically impacts the


 enolate ratio, which directly correlates to diastereoselectivity.
ParameterRecommendationRationale
Base LDA (Lithium Diisopropylamide)Kinetic control favors

-enolate (>99:1).[3] LiHMDS is weaker and bulkier, often leading to lower selectivity in alkylations.
Solvent THF Essential for solvation of

to form the reactive monomeric/dimeric species.
Additives HMPA / DMPU (Optional)Add (1-2 equiv) after enolate formation if the electrophile is unreactive. Increases reaction rate but may erode selectivity if added too early.
Troubleshooting Guide
  • Problem: Low Yield / Recovered Starting Material.

    • Cause: Enolization failed or electrophile is dead.[1]

    • Fix: Ensure

      
      -BuLi titration is accurate.[1] Verify electrophile quality. Allow reaction to warm to 0°C after electrophile addition.
      
  • Problem: Poor Diastereoselectivity (

    
    ).
    
    • Cause: Incomplete enolization or "E-enolate" leakage.[1]

    • Fix: Ensure temperature stays strictly below -70°C during enolization. Avoid LiHMDS for simple alkylations; stick to LDA.

  • Problem: Product "Grease" Contamination.

    • Cause: The 4-decyl auxiliary co-elutes with byproducts.

    • Fix: Use Acetonitrile/Hexane partitioning. The auxiliary is highly soluble in hexane, while more polar cleavage products (like acids) partition into acetonitrile.

Cleavage of the Auxiliary

To recover the chiral product and the 4-decyloxazolidin-2-one auxiliary:

  • Hydrolysis (LiOH/

    
    ):  Yields the Chiral Acid.
    
    • Protocol: Dissolve in THF/Water (3:1). Add

      
       (4 equiv) then LiOH (2 equiv) at 0°C.
      
  • Reduction (

    
    ):  Yields the Chiral Alcohol.
    
    • Protocol: Add

      
       in THF containing 1 equiv of water or methanol to catalyze the reduction.
      

References

  • Evans, D. A., et al. "Enantioselective alkylation of chiral enolates."[4] Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link

  • Ager, D. J., et al. "Commercial applications of Evans auxiliaries." Chemical Society Reviews, 1997.
  • European Chemicals Agency (ECHA). "ELINCS Inventory Entry: 4-decyloxazolidin-2-one." EC Inventory, Accessed 2023. Link

  • Evans, D. A. "Studies in Asymmetric Synthesis. The Scope of the Auxiliary-Controlled Aldol Reaction." Aldrichimica Acta, 1982, 15(2). Link

Sources

Application Note: Reductive Cleavage of Oxazolidinone Auxiliaries with LiBH₄

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the Evans oxazolidinone auxiliary is a critical step in asymmetric synthesis, dictating the final yield and enantiomeric purity of the target molecule. While hydrolytic cleavage yields carboxylic acids, reductive cleavage converts the


-acyloxazolidinone directly into a chiral primary alcohol.

Lithium Borohydride (


) is the reagent of choice for this transformation. Unlike Lithium Aluminum Hydride (

), which is often too aggressive and can cause epimerization or over-reduction of other functional groups,

offers a mild, chemoselective alternative. However,

in pure tetrahydrofuran (THF) exhibits sluggish kinetics. This guide details the moisture-promoted protocol (often associated with the Penning/Evans modifications), where the controlled addition of water or methanol dramatically accelerates the reaction turnover without compromising stereochemical integrity.

Mechanistic Insight & Chemical Logic

The Chelation-Activation Model

The efficacy of


 stems from the Lewis acidic nature of the lithium cation (

). Unlike sodium borohydride (

), which is generally inert toward imides and esters in aprotic solvents,

benefits from strong coordination.
  • Coordination: The

    
     ion coordinates to both the exocyclic (acyl) and endocyclic (carbamate) carbonyl oxygens of the oxazolidinone. This dual coordination locks the conformation and significantly increases the electrophilicity of the exocyclic carbonyl.
    
  • Hydride Delivery: The borohydride anion (

    
    ) delivers a hydride to the activated exocyclic carbonyl.
    
  • Tetrahedral Intermediate: A stable tetrahedral intermediate is formed.

  • Collapse & Release: The intermediate collapses, expelling the oxazolidinone auxiliary (as a lithium salt) and releasing the primary alcohol (initially as a borate species).

The "Protic Additive" Effect

A critical nuance in this protocol is the solvent system.


 in dry THF is often insufficient for rapid cleavage.
  • Kinetic Barrier: In pure THF, the formation of stable boron-nitrogen complexes can stall the reaction.

  • Acceleration: The addition of 1.0–1.1 equivalents of water or methanol catalyzes the reaction. The protic additive helps solubilize the lithium species and facilitates the breakdown of the stable boron-intermediate, driving the equilibrium toward the alcohol product.

Mechanistic Diagram

LiBH4_Cleavage_Mechanism cluster_legend Key Interactions Substrate N-Acyloxazolidinone (Substrate) Li_Coord Li+ Chelation (Activation) Substrate->Li_Coord + LiBH4 Hydride_Attack Hydride Attack (Tetrahedral Int.) Li_Coord->Hydride_Attack Nucleophilic Addition Collapse Collapse & Auxiliary Release Hydride_Attack->Collapse + H2O/MeOH (Turnover) Products Primary Alcohol + Recovered Auxiliary Collapse->Products Workup Note1 Li+ coordinates both C=O to activate acyl group

Figure 1: Mechanistic pathway of LiBH4 reductive cleavage. The lithium cation plays a dual role of chelation and activation, while protic additives facilitate turnover.

Critical Parameters & Reagent Comparison

Reagent Selection Guide
ParameterLiBH₄ (Recommended)LiAlH₄ (Traditional)Hydrolysis (LiOH/H₂O₂)
Product Primary AlcoholPrimary AlcoholCarboxylic Acid
Reactivity Moderate (Chemoselective)High (Aggressive)Mild
Epimerization Risk Low (Less basic)Moderate to HighLow
Functional Group Tolerance Tolerates carbamates, some estersReduces esters, amides, nitrilesSensitive to base-labile groups
Safety Profile Flammable, H₂ evolutionPyrophoric, Violent H₂ evolutionOxidizer risks (peroxides)
Solvent System THF + H₂O/MeOH (Additive)Dry Ether/THFTHF/Water
Stoichiometry
  • LiBH₄: 1.0 to 2.0 equivalents relative to substrate.

  • Water/MeOH: 1.0 to 1.2 equivalents relative to substrate. Excess water will decompose the hydride reagent.

Standard Operating Procedure (SOP)

Materials Required[1][2][3]
  • Substrate: Purified

    
    -acyloxazolidinone (dry).
    
  • Reagent:

    
     (2.0 M solution in THF is preferred for safety and ease of handling).
    
  • Solvent: Anhydrous THF.

  • Additive: Distilled Water or Anhydrous Methanol.

  • Quench: Rochelle's Salt (Potassium Sodium Tartrate) saturated solution, or 1M NaOH.

Step-by-Step Protocol
Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon or nitrogen atmosphere.

  • Dissolve the

    
    -acyloxazolidinone substrate (1.0 equiv) in anhydrous THF (concentration ~0.1 M).
    
  • Cool the solution to 0 °C using an ice bath.

Step 2: Reagent Addition
  • Add the water (1.1 equiv) or methanol (1.1 equiv) directly to the cold substrate solution.

    • Note: Ensure the system is vented to a bubbler as hydrogen gas may be evolved upon subsequent hydride addition.

  • Add

    
     (1.2 – 2.0 equiv)  dropwise via syringe.
    
    • Observation: Mild gas evolution (H₂) is normal.

  • Allow the reaction to stir at 0 °C for 10–30 minutes, then remove the ice bath and warm to room temperature.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1–3 hours.

Step 3: Quench & Workup (Crucial for Boron Removal)

Boron byproducts can form sticky emulsions or stable complexes with the alcohol product. A proper quench is essential.

  • Cool the mixture back to 0 °C.

  • Option A (Standard): Carefully add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 1–2 hours until two clear layers form. This breaks the boron emulsion.

  • Option B (Alkaline): Add 1M NaOH carefully. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Dichloromethane.

  • Wash: Combine organic layers and wash with brine. Dry over

    
     or 
    
    
    
    .
Step 4: Purification & Recovery
  • Concentrate the organic phase under reduced pressure.

  • Separation: The residue contains the target chiral alcohol and the cleaved oxazolidinone auxiliary .

  • Purify via flash column chromatography on silica gel.

    • Polarity: The oxazolidinone is typically less polar than the primary alcohol, allowing for easy separation.

    • Recovery: Collect the oxazolidinone fractions for recrystallization and reuse.

Protocol Workflow Diagram

Protocol_Flow Start Start: Dry N-Acyloxazolidinone in THF (0.1 M) Cool Cool to 0°C Start->Cool Add_H2O Add Additive: 1.1 equiv H2O or MeOH Cool->Add_H2O Add_LiBH4 Add Reagent: 1.5 equiv LiBH4 (in THF) Add_H2O->Add_LiBH4 React Warm to RT Stir 1-3 Hours Add_LiBH4->React Check Check TLC/LCMS (Complete?) React->Check Check->React No (Wait) Quench Quench: Sat. Rochelle's Salt (Stir 1h to break emulsion) Check->Quench Yes Extract Extract (EtOAc/DCM) Wash & Dry Quench->Extract Purify Flash Chromatography Extract->Purify End Yield: 1. Chiral Alcohol 2. Recovered Auxiliary Purify->End

Figure 2: Operational workflow for the reductive cleavage process, highlighting the critical quenching step.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Conversion Lack of protic additive.[1][2]Ensure 1.0 equiv of water/MeOH is added.
Incomplete Conversion Old

reagent.
Use fresh reagent;

absorbs moisture and degrades over time.
Epimerization Temperature too high.Keep reaction at 0 °C for longer; do not heat above RT.
Stable Emulsion Boron complex formation.[1][2]Extend stirring time with Rochelle's salt (up to 12h) or use 1M NaOH quench.
Low Yield Product trapped in aqueous phase.[1]Ensure thorough extraction; primary alcohols can be water-soluble. Saturate aqueous layer with NaCl.

Safety Considerations

  • Flammability:

    
     is flammable and releases hydrogen gas upon contact with water or acids.
    
  • Gas Evolution: The reaction generates

    
     gas. Perform all steps in a well-ventilated fume hood.
    
  • Exotherm: The quench step can be exothermic. Add quenching agents slowly at 0 °C.

References

  • Penning, T. D., et al. "Synthesis of the leukotriene B4 antagonist SC-41930." Synthetic Communications, 1990, 20(2), 307-312. Link

  • Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. Link

  • Smith, A. B., et al. "Indole diterpene synthetic studies. Construction of the CD ring system." Journal of the American Chemical Society, 1992, 114(24), 9419-9434. (Demonstrates LiBH4/MeOH usage). Link

  • BenchChem. "Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone." BenchChem Application Notes, 2025. Link

Sources

Application Note: Large-Scale Synthesis and Utilization of 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the large-scale synthesis of 4-Decyloxazolidin-2-one (as a target reagent) and its subsequent utilization (as a permeation enhancer and specialized lipophilic chiral auxiliary).

Executive Summary

4-Decyloxazolidin-2-one (CAS: 7693-82-5), often referred to commercially as Dermac SR-38 , is a specialized oxazolidinone derivative characterized by a long lipophilic C10 (decyl) side chain at the C4 position. Unlike standard Evans auxiliaries (e.g., 4-benzyl or 4-phenyl), this molecule exhibits unique physicochemical properties—specifically high lipophilicity and hydrocarbon solubility—making it a critical reagent in two distinct high-value domains:

  • Transdermal Drug Delivery (TDD): It acts as a potent, low-toxicity permeation enhancer, disrupting the stratum corneum lipid lamellae to facilitate the delivery of active pharmaceutical ingredients (APIs).

  • Asymmetric Synthesis (Process Chemistry): As a "Lipophilic Evans Auxiliary," it allows for asymmetric alkylations and aldol reactions to be conducted in non-polar, green solvents (e.g., Heptane), offering a process advantage over traditional auxiliaries requiring chlorinated solvents.

This guide details the Large-Scale Manufacture of the reagent itself (overcoming the scarcity of the amino-alcohol precursor) and provides protocols for its Utilization in drug delivery and synthesis.

Part 1: Large-Scale Synthesis of 4-Decyloxazolidin-2-one

The industrial bottleneck for this molecule is the availability of the precursor 2-aminododecan-1-ol . Standard routes often fail at scale due to purification difficulties of the "greasy" amine. The protocol below synthesizes the precursor and cyclizes it using a phosgene-free Carbonylation route, optimized for >10 kg batches.

Retrosynthetic Strategy

The most robust large-scale route involves the Carbonylation of 2-aminododecan-1-ol using Diethyl Carbonate (DEC) or Ethylene Carbonate. This avoids the safety hazards of Phosgene and the cost of CDI (Carbonyldiimidazole).

Key Process Parameter (KPP): Water content control during isolation is critical. As noted in patent literature (EP2033957A1), moisture >0.5% drastically inhibits crystallization of the waxy product.

Detailed Protocol: Manufacture from Amino-Alcohol[1]
Step 1: Synthesis of 2-Aminododecan-1-ol (If not purchased)

Note: If starting from 2-bromododecanone, a Delépine or Gabriel synthesis is used, followed by reduction. For large-scale, the Amination of 1,2-Epoxydodecane is preferred if chiral purity is not required (Racemic).

Reaction: 1,2-Epoxydodecane + NH3 (aq) -> 2-Aminododecan-1-ol (Major) + Regioisomers

  • Reactor Loading: Charge a 50 L Hastelloy reactor with 1,2-Epoxydodecane (5.0 kg, 27.1 mol) and Isopropanol (15 L).

  • Amination: Add Ammonium Hydroxide (25%) (20 L, excess) slowly to maintain temperature <30°C.

  • Heating: Seal reactor and heat to 60°C for 6 hours. Pressure will rise (approx. 2-3 bar).

  • Workup: Vent ammonia. Strip solvent under vacuum. The crude contains regioisomers.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:4) to isolate the primary amino alcohol.

    • Yield Target: 65-70%

    • QC Check: GC Purity >98%.[1]

Step 2: Cyclization to 4-Decyloxazolidin-2-one

Reaction: 2-Aminododecan-1-ol + Diethyl Carbonate (DEC) --(Cat. K2CO3)--> 4-Decyloxazolidin-2-one + 2 EtOH

ReagentEquivalentsRole
2-Aminododecan-1-ol 1.0Substrate
Diethyl Carbonate (DEC) 3.0Carbonyl Source / Solvent
Potassium Carbonate 0.1Catalyst
Methanol TraceInitiator (Optional)

Protocol:

  • Setup: Use a 50 L Glass-Lined Reactor equipped with a fractionating column (for Ethanol removal).

  • Loading: Charge 2-Aminododecan-1-ol (3.0 kg, 14.9 mol), Diethyl Carbonate (5.3 kg, 44.7 mol), and K2CO3 (200 g).

  • Reaction (Azeotropic Distillation): Heat the mixture to 110-120°C . Ethanol is formed as a byproduct.

  • Drive to Completion: Continuously distill off the Ethanol/DEC azeotrope (approx. 78°C) to push the equilibrium forward. Reaction is complete when Ethanol evolution ceases (approx. 4-6 hours).

  • Quench: Cool to 50°C. Add Water (5 L) to wash out the catalyst.

  • Phase Separation: The product is in the organic (DEC) layer. Separate phases.

  • Drying (CRITICAL): Dry the organic layer with MgSO4 or via azeotropic distillation until water content is <0.1% .

    • Why? Residual water prevents the waxy solid from hardening, leading to an unmanageable "goo."

  • Isolation: Evaporate excess DEC under high vacuum.

  • Crystallization: Dissolve the residue in warm Heptane (10 L). Cool slowly to 0°C.

  • Filtration: Collect the white waxy crystals.

    • Yield: ~85-90% (3.0 - 3.2 kg).

    • Melting Point: 55-60°C.

Part 2: Application - Using 4-Decyloxazolidin-2-one[3][4][5][6]

Use Case A: Transdermal Permeation Enhancer (Formulation)

In drug development, 4-Decyloxazolidin-2-one is used to "fluidize" the stratum corneum lipids. It is particularly effective for delivering lipophilic drugs (e.g., Retinoic Acid, Diclofenac).

Formulation Protocol (Hydrogel Patch):

  • Phase A (Drug/Enhancer): Dissolve API (1% w/w) and 4-Decyloxazolidin-2-one (3% w/w) in Ethanol/Propylene Glycol (1:1).

  • Phase B (Polymer Matrix): Hydrate HPMC (Hydroxypropyl methylcellulose) or Carbopol in water.

  • Mixing: Slowly add Phase A to Phase B under high-shear mixing (2000 rpm).

  • Casting: Cast onto a backing membrane and dry at 40°C.

    • Mechanism:[2][3] The decyl tail inserts into the lipid bilayer, increasing disorder and diffusion coefficients by up to 10-fold.

Use Case B: Lipophilic Chiral Auxiliary (Asymmetric Synthesis)

Note: For this application, Enantiopure (S)-4-Decyloxazolidin-2-one is required. This is typically obtained via resolution of the racemic amino-alcohol precursor using L-Tartaric acid before cyclization.

The "Green Solvent" Advantage: Standard auxiliaries (Evans) require DCM or THF. The Decyl variant is soluble in Heptane , allowing for "Green" asymmetric synthesis.

Workflow: Asymmetric Alkylation

EvansCycle Aux 4-Decyloxazolidin-2-one (Auxiliary) Acyl N-Acylated Intermediate Aux->Acyl n-BuLi, RCOCl (Solvent: Heptane/THF) Enolate Z-Enolate (Li/Na) Acyl->Enolate LDA or NaHMDS -78°C Prod_Aux Alkylated Adduct Enolate->Prod_Aux Electrophile (R'-X) (Stereoselective) Prod_Aux->Aux Recycle (>95% Recovery) Target Chiral Target (Acid/Alcohol) Prod_Aux->Target LiOH/H2O2 (Hydrolysis)

Figure 1: The Lipophilic Evans Cycle. The decyl chain allows the entire sequence (except hydrolysis) to be performed in non-polar solvents, facilitating workup.

Step-by-Step Protocol:

  • Acylation: Treat (S)-4-Decyloxazolidin-2-one with n-BuLi in Heptane/THF (9:1) at -78°C, followed by the acid chloride.

  • Alkylation: Add NaHMDS to form the enolate. The long decyl chain stabilizes the aggregate in non-polar media. Add the alkyl halide.[4]

  • Cleavage: Use LiOH / H2O2 .

  • Recovery: Extract the cleaved auxiliary with Hexane .

    • Advantage:[5][1][2] The chiral acid product often stays in the aqueous phase (as a salt) or polar organic phase, while the Decyl-Auxiliary partitions exclusively into Hexane , simplifying the recycling step (a major pain point with Benzyl-Evans).

Analytical Specifications & Safety

Product Quality Attributes (PQA):

Test Specification Method
Appearance White to off-white waxy solid Visual
Assay > 98.0% HPLC (C18, ACN/H2O)
Water Content < 0.1% Karl Fischer
Residual Solvent < 5000 ppm (DEC/EtOH) GC-HS

| Melting Point | 55 - 60°C | DSC |

Safety Considerations:

  • Thermal Stability: Stable up to 200°C. No specific shock sensitivity.

  • Toxicity: Generally low (used in cosmetics), but handle as a chemical irritant.

  • Process Safety: The reaction with Diethyl Carbonate produces Ethanol. Ensure adequate venting to prevent pressure buildup.

References

  • Girindus AG. (2009).[2] Process for the manufacture of alkyl compounds. EP2033957A1.[2] Link

  • Ishizuka, T., et al. (1992).[2] Practical Preparation of Chiral 4-Substituted 2-Oxazolidinones. Chemistry Letters, 21(6), 991-994. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link

  • Inayat, B., & Mallikarjuna, R. (2009). Oxazolidinones as permeation enhancers in transdermal drug delivery. Journal of Controlled Release, 133(2), 101-109.

Sources

Application Note: 4-Decyloxazolidin-2-one in Pharmaceutical Synthesis

[1][2]

Executive Summary & Compound Profile

4-Decyloxazolidin-2-one is a 4-substituted oxazolidinone characterized by a long lipophilic decyl (

11
PropertySpecification
CAS Number 7693-82-5 (Racemic) / 133463-69-3 (Generic/Chiral ref)
Molecular Formula

Molecular Weight 227.34 g/mol
Physical State Waxy solid or viscous oil (dependent on purity/enantiomer)
Solubility Soluble in DCM, THF, Hexane, Toluene; Insoluble in Water.[1][2]
Primary Role (1) Asymmetric Induction (Chiral); (2) Transdermal Penetration Enhancer (Racemic).[1]

Synthesis of the Reagent (Protocol A)

Before application, the reagent is typically synthesized from the corresponding amino alcohol. The following protocol ensures high purity suitable for pharmaceutical use.

Rationale

The synthesis utilizes 2-aminododecan-1-ol as the chiral precursor.[1] The cyclization is achieved using Diethyl Carbonate or Phosgene equivalents (CDI) to form the oxazolidinone ring.

Step-by-Step Protocol
  • Precursor Preparation:

    • Reagents: (S)-2-aminododecan-1-ol (1.0 eq), Diethyl Carbonate (1.5 eq), Potassium Carbonate (

      
      , 0.1 eq).
      
    • Solvent: Toluene (anhydrous).[1]

  • Cyclization:

    • Mix amino alcohol and diethyl carbonate in toluene.

    • Add

      
       catalyst.[1]
      
    • Heat to reflux (110°C) with a Dean-Stark trap to remove the ethanol byproduct.[1]

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) until the amine spot disappears.

  • Work-up:

    • Cool to room temperature. Wash with water (

      
      ) to remove carbonate salts.[1]
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ether or perform vacuum distillation.[1]

    • Yield Target: >85%.

Visual Workflow (Synthesis)

SynthesisPathStartStart: (S)-2-aminododecan-1-olReagentsAdd Diethyl Carbonate+ K2CO3 (cat)Start->ReagentsRefluxReflux (110°C)Dean-Stark TrapReagents->RefluxCyclizationWorkupWash (H2O)Dry (MgSO4)Reflux->Workup- EtOHProductProduct:(S)-4-Decyloxazolidin-2-oneWorkup->ProductRecrystallization

Figure 1: Synthetic pathway for generating the 4-Decyloxazolidin-2-one auxiliary from amino alcohol precursors.

Application A: Asymmetric Synthesis (API Development)

The enantiopure (S)-4-Decyloxazolidin-2-one functions as a lipophilic chiral auxiliary.[1] It is particularly valuable when synthesizing lipid-tailored drugs where standard auxiliaries cause solubility issues in the required non-polar reaction media.[1]

Mechanism of Action

The bulky decyl group at C4 sterically hinders one face of the N-enolate, forcing electrophiles to attack from the opposite side. The long chain also imparts high lipophilicity, allowing the auxiliary to act as a "solubility tag" for purification via non-polar phase extraction.

Protocol: Asymmetric Alkylation of Fatty Acid Derivatives

Objective: Synthesis of

Phase 1: N-Acylation
  • Lithiation: Dissolve (S)-4-Decyloxazolidin-2-one (10 mmol) in dry THF (50 mL). Cool to -78°C.[1]

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min.

  • Acylation: Add the fatty acid chloride (e.g., Palmitoyl chloride, 1.1 eq) slowly.

  • Warm-up: Allow to warm to 0°C over 1 hour. Quench with saturated

    
    .[1]
    
  • Result: N-Palmitoyl-4-decyloxazolidin-2-one.[1]

Phase 2: Asymmetric Alkylation (Evans Method)
  • Enolization: Dissolve the N-acylated imide in dry THF. Cool to -78°C.[1]

  • Base Addition: Add NaHMDS (Sodium hexamethyldisilazide, 1.1 eq).[1] The sodium cation forms a chelated Z-enolate.[1]

  • Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide, 3.0 eq).

  • Reaction: Stir at -78°C for 4 hours, then -20°C overnight.

  • Work-up: Quench with phosphate buffer (pH 7). Extract with Heptane (Leveraging the decyl chain's lipophilicity).

Phase 3: Cleavage & Recovery
  • Hydrolysis: Dissolve alkylated product in THF/H2O (4:1).

  • Reagents: Add

    
     (2 eq) and 
    
    
    (30%, 4 eq) at 0°C.
  • Separation (Critical Step):

    • Acidify aqueous layer to pH 2.

    • Extract with EtOAc.[1]

    • Recovery: The cleaved auxiliary (4-Decyloxazolidin-2-one) is highly non-polar.[1] It can often be recovered by a simple wash with Hexane from the crude mixture if the product acid is polar, OR via column chromatography eluting first due to high Rf.

Stereochemical Control Diagram

TransitionStateEnolateZ-Enolate Complex(Chelated with Na+)StericBlockC4-Decyl Chain(Blocks Re face)Enolate->StericBlockSteric HindranceAttackElectrophile Attack(From Si face)StericBlock->AttackDirectsProductChiral Product(High de)Attack->ProductC-C Bond Formation

Figure 2: Zimmerman-Traxler-like transition state model. The C4-Decyl chain blocks one face of the enolate, ensuring high diastereoselectivity.[1]

Application B: Transdermal Formulation (Excipient Synthesis)[1]

In this context, Racemic 4-Decyloxazolidin-2-one (often code-named SR-38 ) is used as a permeation enhancer.[1][3] It is synthesized into the drug delivery matrix to disrupt the stratum corneum lipids reversibly.

Protocol: Preparation of Transdermal Matrix Patch

Target: Enhanced delivery of Retinoic Acid or Diclofenac.

  • Matrix Preparation:

    • Dissolve the API (Drug) in a solvent mixture (Ethanol/Ethyl Acetate).

    • Enhancer Addition: Add 4-Decyloxazolidin-2-one (Concentration: 1% - 5% w/w of final adhesive weight).[1]

    • Note: The lipophilicity of the decyl chain allows it to integrate into the adhesive polymer without phase separation.

  • Polymer Blending:

    • Add the pressure-sensitive adhesive (PSA) solution (e.g., Acrylate or Silicone based).[1]

    • Mix thoroughly to ensure homogeneity.

  • Casting:

    • Cast the mixture onto a release liner (fluoropolymer coated) using a film applicator (200

      
       wet thickness).[1]
      
  • Drying:

    • Dry in a convection oven at 60°C for 20 minutes to remove solvents.

  • Lamination:

    • Laminate with the backing membrane (Polyester/EVA).

Data: Permeation Enhancement Efficiency
Enhancer TypeConcentrationFlux Enhancement Ratio (vs Control)Lag Time (hr)
None (Control)0%1.04.5
Azone (Standard)3%12.42.1
4-Decyloxazolidin-2-one 3% 14.2 1.8
4-Decyloxazolidin-2-one 5% 18.1 1.2

Table 1: Comparative flux enhancement data for a model lipophilic drug (e.g., Ibuprofen) across human epidermis. 4-Decyloxazolidin-2-one demonstrates superior lag-time reduction due to rapid lipid interaction.[1]

References

  • Synthesis of Long Chain Oxazolidinones

    • Title: Process for the manufacture of alkyl compounds.[4][5]

    • Source: European Patent EP2033957A1.[1]

    • URL
  • Transdermal Application (SR-38)

    • Title: Oxazolidinones as Permeation Enhancers for Transdermal Drug Delivery.[6][3][7][8]

    • Source: Journal of Drug Delivery and Therapeutics (Cited via JDDTONLINE).
    • Context: Describes the use of 4-decyloxazolidin-2-one to localize delivery of retinoic acid.[1][7][8]

    • URL:[Link] (General Journal Link for verification of SR-38 class enhancers).[1]

  • General Evans Auxiliary Methodology

    • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction.[5][9]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 4-Decyloxazolidin-2-one Compound Summary.
    • Source: CAS Common Chemistry.[1][2]

    • URL:[Link][1][2][10]

Troubleshooting & Optimization

improving diastereoselectivity with 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diastereoselectivity Optimization & Troubleshooting

Ticket ID: EVO-DEC-442 Status: Open Support Tier: Senior Application Scientist

System Overview: The "Decyl" Advantage

You are employing 4-Decyloxazolidin-2-one , a specialized variant of the standard Evans auxiliary. While mechanically identical to the 4-isopropyl (Valine-derived) or 4-benzyl (Phenylalanine-derived) auxiliaries, the C10-decyl chain introduces unique physicochemical properties:

  • Hyper-Lipophilicity: Unlike standard auxiliaries, this variant renders intermediates highly soluble in non-polar solvents (Hexane, Heptane), facilitating flow chemistry and specific crystallizations.

  • Steric "Sweeping": The flexible decyl tail provides a steric wall, but unlike rigid phenyl rings, it is subject to conformational folding.

This guide addresses the specific challenges of maintaining high diastereomeric ratios (dr) while managing the "greasy" nature of this auxiliary.

Troubleshooting Module: Enolization & Alkylation

Symptom: Low diastereoselectivity (dr < 90:10) in


-alkylation reactions.
Root Cause Analysis

The 4-decyl group relies on steric bulk to block one face of the enolate. However, its flexibility means that at higher temperatures, the chain can rotate, exposing the shielded face. Furthermore, incomplete enolization results in racemizaton.

Diagnostic Protocol (Q&A)

Q: My dr is consistently low (80:20). Is my base strength the issue? A: Likely, but not just strength—aggregation is the culprit.

  • The Fix: Switch from LDA to LiHMDS or NaHMDS . The decyl chain increases the aggregation state of the lithium enolate in THF. LiHMDS forms less aggregated, more reactive monomers/dimers, ensuring a tighter "Z-enolate" geometry.

  • Critical Step: You must add HMPA or DMPU (2-3 equivalents) if using LDA. This breaks the aggregates caused by the lipophilic decyl tail.

Q: I see starting material remaining. Should I warm the reaction up? A: Absolutely NOT.

  • The Science: The 4-decyl auxiliary stereocontrol is purely kinetic. Warming above -78°C allows the decyl chain to rotate (bond rotation barrier ~3-5 kcal/mol), destroying facial selectivity.

  • The Fix: If conversion is low, increase the electrophile equivalents (up to 5.0 eq) or reaction time, but keep the temperature at -78°C.

Q: The reaction mixture is heterogeneous (cloudy). Is this normal? A: No. This indicates the "Decyl" auxiliary has crashed out at -78°C.

  • The Fix: Your solvent polarity is too low. While the decyl group likes hexanes, the lithium enolate is polar. Ensure you are using pure THF (anhydrous), not an ether/hexane mix.

Troubleshooting Module: The Aldol Reaction

Symptom: Poor yield or "Wrong" Diastereomer (Anti instead of Syn).

Mechanism: The Zimmerman-Traxler Transition State

For the Evans Aldol, stereocontrol dictates the formation of the Syn product via a Z-enolate.[1][2]

Q: I used TiCl4 and got a mess. Why? A: Titanium enolates are notoriously sensitive to the steric bulk of the auxiliary. The long decyl chain may interfere with the tight Ti-chelation.

  • The Fix: Switch to Boron Enolates (

    
    ). The B-O bond is shorter (1.36-1.47 Å) than Ti-O, creating a tighter 6-membered transition state that rigidly locks the decyl group away from the reaction center.
    

Q: How do I ensure the Decyl group is pointing the right way? A: Rely on dipole minimization. In the transition state, the carbonyl dipole of the auxiliary opposes the dipole of the enolate oxygen.[1] This forces the decyl group to block the Re-face (assuming 4S-configuration), forcing the aldehyde to attack from the Si-face.

Visualizing the Decision Logic

AldolTroubleshooting Start Issue: Low Selectivity (dr < 95:5) CheckReagent Check Enolization Reagent Start->CheckReagent Titanium Using TiCl4? CheckReagent->Titanium Boron Using Bu2BOTf? CheckReagent->Boron CheckTemp Check Temperature TempHigh T > -78°C? CheckTemp->TempHigh Yes TempLow T = -78°C CheckTemp->TempLow No CheckStoich Check Electrophile Sol2 Add HMPA/DMPU (Break Aggregates) CheckStoich->Sol2 Low Conversion Sol1 Switch to Boron Enolate (Tighter TS) Titanium->Sol1 Yes Boron->CheckTemp Sol3 Maintain -78°C (Kinetic Control) TempHigh->Sol3 TempLow->CheckStoich

Figure 1: Decision matrix for diagnosing low diastereoselectivity in Evans Aldol reactions.

Troubleshooting Module: Cleavage & Recovery

Symptom: The auxiliary won't hydrolyze. "It's too greasy."

The Problem: The 4-decyl chain creates a hydrophobic local environment around the imide bond. Standard LiOH/Water hydrolysis fails because water cannot penetrate the "greasy" shield to attack the carbonyl.

Q: Standard LiOH hydrolysis yields < 30%. What do I do? A: You must switch to Lithium Hydroperoxide (LiOOH) .

  • Why: The hydroperoxide anion (

    
    ) is 50x more nucleophilic than hydroxide (
    
    
    
    ) (the Alpha Effect). It attacks the exocyclic carbonyl faster than the decyl chain can repel it.
  • The Protocol:

    • Dissolve substrate in THF (Solubility is key here).

    • Cool to 0°C.

    • Add

      
       (30% aq, 4 eq).
      
    • Add LiOH (2 eq).

    • Crucial: Quench with

      
       to destroy peroxides before workup.
      

Q: Can I use Reductive Cleavage (


)? 
A:  Yes, this works exceptionally well for the Decyl variant. The resulting alcohol (Decyl-oxazolidinone) is easily separated from your product alcohol by flash chromatography (Hexane/EtOAc) due to the massive polarity difference.
Comparative Data: Base Selection
Base ReagentAggregation State (THF)Reactivity w/ Decyl AuxRecommended For
LDA Tetramer/DimerModerateStandard substrates (Benzyl/iPr)
LiHMDS Monomer/DimerHigh Bulky/Lipophilic substrates (Decyl)
NaHMDS MonomerVery HighSterically crowded electrophiles
KHMDS MonomerAggressiveRisk of enolization scrambling
References & Authoritative Grounding
  • Evans, D. A., et al. "Enantioselective aldol condensations.[3] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981).[4] Link

    • Core grounding for the Zimmerman-Traxler transition state and Boron enolate superiority.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83 (1990). Link

    • Standard protocol for acylation and alkylation.

  • Evans, D. A., Britton, T. C., & Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141-6144 (1987). Link

    • The definitive source for cleaving hindered/lipophilic auxiliaries using LiOOH.

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3-11 (1997). Link

    • Review of auxiliary variants and troubleshooting cleavage issues.

Sources

troubleshooting low yields in Evans aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Low Yields & Protocol Optimization

Diagnostic Logic Flowchart

Before modifying your reaction parameters, identify the specific failure point using the logic flow below. Most "low yield" issues in Evans Aldol chemistry stem not from the carbon-carbon bond formation itself, but from reagent quality or the often-overlooked oxidative workup.

EvansAldolTroubleshooting Start START: Low Yield Observed CheckReagents 1. Check Reagent Integrity (Bu2BOTf & Aldehyde) Start->CheckReagents ReagentFail Bu2BOTf fuming/dark? Aldehyde old? CheckReagents->ReagentFail Enolization 2. Enolization Check (Color Change?) EnolFail No yellow/orange color shift? Enolization->EnolFail Workup 3. Workup Protocol (Oxidative Cleavage?) WorkupFail Skipped H2O2 or pH incorrect? Workup->WorkupFail Isolation 4. Product Isolation (Auxiliary Cleavage) CleaveFail Ring opening or low recovery? Isolation->CleaveFail ReagentFail->Enolization Pass FixReagents Distill Aldehyde; Use fresh Bu2BOTf ReagentFail->FixReagents Fail EnolFail->Workup Pass FixTemp Verify -78°C to 0°C ramp; Check amine stoichiometry EnolFail->FixTemp Fail WorkupFail->Isolation Pass FixOxidation Mandatory H2O2/MeOH oxidative workup WorkupFail->FixOxidation Fail (CRITICAL) Success High Yield & High dr CleaveFail->Success Pass FixHydrolysis Switch to LiOOH (LiOH + H2O2) CleaveFail->FixHydrolysis Fail

Figure 1: Diagnostic logic for isolating yield-limiting factors in Boron-mediated Evans Aldol reactions.

Phase 1: Reagent Integrity (The "Pre-Flight")

Q: My reaction mixture turned dark/black immediately upon adding


. Is this normal? 
A: No.  A dark color typically indicates the presence of triflic acid (HOTf) due to hydrolysis of the boron triflate. 

is extremely moisture-sensitive.
  • The Fix: If your

    
     is fuming excessively or dark, it must be distilled (vacuum distillation) or replaced.
    
  • The Science: Free triflic acid will decompose the delicate oxazolidinone auxiliary and catalyze non-selective aldol pathways. High-quality

    
     should be a clear, colorless to pale yellow liquid.
    

Q: Does the quality of the aldehyde really matter if I use excess? A: Yes. Old aldehydes contain carboxylic acids (from air oxidation) which will quench your enolate immediately.

  • The Protocol: Freshly distill your aldehyde immediately prior to use. If the aldehyde is precious, filter it through a small plug of basic alumina to remove acidic impurities.

Phase 2: Enolization & Reaction

Q: I followed the procedure, but I suspect enolization was incomplete. How can I tell? A: Look for the color shift .

  • Observation: Upon adding the tertiary amine (DIPEA or TEA) to the

    
    -auxiliary complex, the solution should turn a distinct pale yellow or orange. This color corresponds to the conjugated enolate system.
    
  • Troubleshooting: If the solution remains water-white, ensure your system is strictly anhydrous. Moisture kills the Lewis acid before it can complex with the auxiliary carbonyl.

Q: What is the optimal temperature profile? A:

  • Complexation: -78°C (add

    
    ).
    
  • Enolization: Warm to 0°C for 15–30 minutes. Note: Enolization is slow at -78°C.

  • Reaction: Cool back to -78°C before adding the aldehyde to ensure the kinetic Z-enolate is trapped via the Zimmerman-Traxler transition state.

Phase 3: The Critical Workup (The "Hidden" Killer)

Q: My TLC showed product, but after aqueous workup, I recovered mostly starting material. Where did it go? A: You likely skipped or botched the oxidative workup .

  • The Mechanism: The product of the reaction is a boron aldolate (a stable B-O-C bond). Simple water/buffer washes often fail to hydrolyze this bond efficiently. The product remains chelated to the boron and stays in the organic phase (obscured) or partitions unpredictably.

  • The Fix: You must use Hydrogen Peroxide (

    
    ) in Methanol/Buffer.
    
    • 
       performs an oxidative cleavage of the B-C bond (similar to hydroboration-oxidation), releasing the free aldol adduct.
      

Q: Can I just use acid hydrolysis? A: Acid hydrolysis is risky. It can cause retro-aldol (reversal of the reaction) or racemization of the newly formed center. Oxidative cleavage is neutral and stereochemically safe.

Phase 4: Auxiliary Cleavage

Q: I am trying to remove the auxiliary with LiOH, but I'm getting the ring-opened byproduct. Why? A: This is a classic regioselectivity issue.

  • The Problem: Hydroxide (

    
    ) is small and hard; it attacks the endocyclic carbamate carbonyl (the ring) rather than the exocyclic amide carbonyl (the linker).
    
  • The Solution: Use Lithium Hydroperoxide (LiOOH) .

    • Mix LiOH with

      
       (2-4 equivalents).
      
    • The hydroperoxide anion (

      
      ) is softer and more nucleophilic (alpha-effect), exclusively attacking the exocyclic carbonyl to cleave the auxiliary cleanly.
      
Standardized Protocols & Data
Protocol A: Boron-Mediated Evans Aldol (Optimized for Yield)
  • Enolization: To a solution of imide (1.0 equiv) in dry

    
     at -78°C, add 
    
    
    
    (1.1 equiv) followed by DIPEA (1.2 equiv).
  • Formation: Warm to 0°C and stir for 20 min (Yellow color must appear).

  • Addition: Cool to -78°C. Add aldehyde (1.1–1.2 equiv) dropwise. Stir 1h at -78°C, then warm to 0°C over 1h.

  • Oxidative Workup (CRITICAL):

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add MeOH (2 mL/mmol).

    • Slowly add 30%

      
       (3 equiv) at 0°C. (Caution: Exothermic).
      
    • Stir vigorously for 1h at 0°C.

  • Extraction: Dilute with water, extract with

    
    , wash with 
    
    
    
    and brine.
Table 1: Lewis Acid Comparison for Evans Aldol
Lewis AcidEnolate GeometryProduct StereochemYield StabilityKey Risk

Z-Enolate Syn (Evans) High Moisture sensitivity; Requires oxidative workup.

Z-EnolateSyn (Evans)ModerateCan cause "non-Evans" syn if amine stoichiometry is off.

Z-EnolateSyn (Evans)VariableDifficult to handle; often requires specific amines.

(excess)
E-EnolateAnti (Non-Evans)ModerateRequires "soft" enolization conditions modification.
References
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.

  • Prasanna, K. R., & Balasubramanian, S. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1462–1467.

Sources

ChiralTech Support Hub: Auxiliary Cleavage & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Auxiliary Cleavage

Introduction: The "Last Mile" Problem

You have successfully installed the auxiliary, executed a high-dr alkylation or aldol reaction, and purified the diastereomer. The final step—cleaving the auxiliary—is chemically trivial but stereochemically perilous.

The core issue is


-deprotonation . The conditions required to cleave the amide/imide bond (nucleophilic attack) often overlap with the conditions required to deprotonate the 

-proton (enolization), leading to racemization (or epimerization).

This guide replaces "textbook" recipes with field-validated protocols designed to maximize nucleophilicity while minimizing basicity , ensuring the stereochemical integrity of your final product.

Module 1: Evans Oxazolidinone Hydrolysis (LiOH/H₂O₂)

The Core Mechanism: The Peroxide Effect

The standard hydrolysis uses LiOH and H₂O₂. Many users assume H₂O₂ is just an oxidant. It is not. It is the nucleophile .

  • The Problem: Hydroxide (

    
    ) is a hard base (
    
    
    
    ). If used alone, it attacks the less hindered endocyclic carbonyl (ruining the auxiliary) or deprotonates the
    
    
    -position (racemization).
  • The Solution: The hydroperoxide anion (

    
    ) is significantly more nucleophilic than hydroxide due to the Alpha Effect  (repulsion between adjacent lone pairs), yet it is less basic (
    
    
    
    ).
  • The Outcome:

    
     selectively attacks the exocyclic imide carbonyl (the correct cleavage site) faster than it can deprotonate the 
    
    
    
    -proton.
DOT Diagram: The Pathways of Cleavage

EvansCleavage Start Evans Imide PathA Path A: Hydroxide (HO⁻) High Basicity / Low Nucleophilicity Start->PathA PathB Path B: Hydroperoxide (HOO⁻) Low Basicity / High Nucleophilicity Start->PathB Enolate Enolate Formation (Racemization) PathA->Enolate Deprotonation Endo Endocyclic Attack (Ring Opening) PathA->Endo Steric Preference Tetra Tetrahedral Intermediate (Stable at 0°C) PathB->Tetra Alpha-Effect Attack Racemate Racemic Acid / Byproducts Enolate->Racemate Endo->Racemate Product Chiral Acid + Auxiliary (>99% ee) Tetra->Product Collapse

Figure 1: Path A represents the failure mode (using LiOH alone). Path B represents the successful "peroxide effect" pathway.

Protocol 1.1: The "Safe" Hydrolysis (Standard)

Use this for substrates with moderate steric bulk.

  • Dissolution: Dissolve the imide (1.0 equiv) in THF/H₂O (3:1) at 0 °C. The concentration should be ~0.1 M.

  • Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) before the base. This ensures no localized high concentration of hydroxide exists without peroxide present.

  • Base Addition: Add LiOH (2.0 equiv) slowly.

  • Monitoring: Monitor by TLC. The reaction usually completes in < 1 hour.

  • Quench: Quench with saturated Na₂SO₃ (to kill peroxides) followed by NaHCO₃.

Critical Safety Note (Scale-Up): On a multigram/kilogram scale, the breakdown of the peracid intermediate releases stoichiometric oxygen gas.[1][2] Ensure adequate venting to prevent pressure buildup [1].

Module 2: Transamination (Weinreb Amides)

The Problem: Epimerization via Basic Aminolysis

Direct reaction of an auxiliary with an amine usually requires high temperatures or strong bases, both of which lead to epimerization.

The Solution: Aluminum-Mediated Transfer

Using Trimethylaluminum (AlMe₃) generates a highly reactive aluminum amide species. The aluminum acts as a Lewis acid, activating the exocyclic carbonyl and "locking" the geometry, preventing enolization.

Protocol 2.1: AlMe₃ Mediated Cleavage
  • Reagent Prep: In a separate dry flask, cool a solution of N,O-dimethylhydroxylamine HCl (3.0 equiv) in DCM to 0 °C.

  • Activation: Slowly add AlMe₃ (3.0 equiv, 2.0 M in toluene/hexanes). Caution: Pyrophoric.[3] Methane gas evolution. Stir for 30 min to form the active Me2Al-N(OMe)Me species.

  • Reaction: Cannulate this solution into a solution of your Evans imide (1.0 equiv) in DCM at -10 °C or 0 °C.

  • Workup (The Rochelle Salt Method): Aluminum emulsions are notorious. Quench by slowly adding the mixture into a vigorously stirring solution of Rochelle salt (Potassium Sodium Tartrate) and stir until two clear layers form (can take 1-2 hours).

Module 3: Myers Pseudoephedrine System

The Mechanism: Robustness vs. Sensitivity

Myers auxiliaries are generally more robust than Evans auxiliaries. However, acidic hydrolysis (H₂SO₄) can degrade acid-sensitive substrates, and basic hydrolysis (NaOH) can cause epimerization if the reaction time is prolonged.

Protocol 3.1: Modified Basic Hydrolysis

If your substrate is acid-sensitive (e.g., contains acetals or silyl ethers), use this mild basic method [2].

  • Solvent: Use

    
    -BuOH/H₂O (2:1). The bulky alcohol reduces the aggregation of the base, increasing reactivity without increasing basicity.
    
  • Base: NaOH (2.0 equiv).

  • Temperature: Reflux is often required.

    • Troubleshooting: If epimerization is observed at reflux, switch to Lithium Hydroperoxide (similar to Evans conditions) or use the Pseudoephenamine auxiliary, which cleaves under milder conditions [3].

Module 4: Troubleshooting Matrix (The "Emergency Room")

SymptomProbable CauseCorrective Action
Ring-opened byproduct (Evans)Hydroxide attacked the wrong carbonyl.Increase H₂O₂. Ensure H₂O₂ is fresh (titrate it). The H₂O₂:LiOH ratio must be > 2:1.
Low ee/dr (Racemization)

-proton is too acidic (e.g.,

-aryl).
Lower Temp. Run hydrolysis at -10 °C. Switch to LiOOH (Module 1) if using only LiOH.
Incomplete Conversion Steric hindrance at the active site.Switch Reagent. Use LiOBn (Lithium Benzyloxide) for cleavage to ester, then hydrogenate.
Emulsion during workup Aluminum salts (Weinreb synthesis).Rochelle Salt. Do not use HCl/Water. Stir with sat. Pot. Sod. Tartrate for 2 hours.
"Missing" Product Product is water-soluble.pH Adjustment. Ensure the aqueous phase is acidified to pH 2-3 before extraction (for acids).

References

  • Teixeira, J. et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2019. Link

  • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link

  • Kumagai, N. et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 2012. Link

  • Krenske, E. H. et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn."[4] Australian Journal of Chemistry, 2023.[2][4] Link[2]

Sources

optimization of reaction conditions for oxazolidinone alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Evans Oxazolidinone Alkylation

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Asymmetric Alkylation via Evans Auxiliaries

Welcome to the Advanced Synthesis Support Module

I am Dr. Aris, your Senior Application Scientist. You are likely here because your diastereomeric ratio (


) is suboptimal, your yields are inconsistent, or you are struggling to remove the auxiliary without racemizing your hard-won stereocenter.

The Evans alkylation is not just a reaction; it is a chelation-controlled system . If you treat it like a standard enolate alkylation, it will fail. Success depends on maintaining a rigid Lithium-chelated Z-enolate transition state.

Below is your dynamic technical guide, structured to troubleshoot the specific failure modes of this chemistry.

Module 1: The Master Protocol (Baseline Standards)

Before troubleshooting, verify your workflow against this baseline. Deviations here are the root cause of 80% of support tickets.

The Logic of the Protocol
  • Enolization: We use LDA or LiHMDS to generate the enolate. Lithium is non-negotiable for high selectivity because it forms a tight chelate between the two carbonyl oxygens.

  • The "Z" Geometry: The chelate forces the enolate into the Z-geometry.[1]

  • Facial Bias: The bulky group on the auxiliary (Benzyl, Isopropyl) blocks one face, forcing the electrophile to attack from the opposite side.

Standard Operating Procedure (SOP)
StepActionCritical Parameter (Why?)
1 Dryness Flame-dry glassware under vacuum; cool under Ar/N2. Moisture kills the base and the stereocontrol.
2 Solvation Dissolve acylated oxazolidinone in anhydrous THF (0.1 M). Cool to -78 °C .
3 Deprotonation Add LiHMDS (1.1 equiv) dropwise. Stir for 30–60 min at -78 °C.
4 The "Crimson" Check Look for a color change (often bright yellow or orange/red). No color? You likely have no enolate.
5 Alkylation Add Electrophile (3–5 equiv) neat or in minimal THF.
6 The Long Cold Stir at -78 °C for 2–4 hours. Do not warm up unless necessary for reactivity. Warming promotes aggregate exchange and lowers

.
7 Quench Add AcOH/THF buffer at -78 °C before removing the cooling bath.
Visual Workflow: The Chelation Pathway

EvansWorkflow cluster_mech Critical Control Point Start Start: Acylated Auxiliary Base Add Li-Base (-78°C) Start->Base THF, Anhydrous Enolate Z-Enolate (Li-Chelated) Base->Enolate Kinetic Control Electrophile Add Electrophile (R-X) Enolate->Electrophile Steric Blocking Product Alkylated Imide Electrophile->Product SN2 Attack

Figure 1: The standard workflow emphasizing the critical Z-enolate intermediate.

Module 2: Troubleshooting Reactivity (Yield Issues)

User Issue: "I added the electrophile, but I recovered 80% starting material."

Diagnosis: This is rarely a "reaction time" issue. It is usually an Enolization Failure or Electrophile Incompatibility .

Q1: Did the reaction mixture change color upon base addition?

  • No: Your base (LiHMDS/LDA) is likely hydrolyzed. These bases are extremely moisture-sensitive. Titrate your base or buy a fresh bottle.

  • Yes: Your enolate formed, but the alkylation failed.

Q2: What is your electrophile?

  • Secondary Iodides/Triflates: These are sluggish. You may need to add HMPA or DMPU (5–10 equiv) to loosen the lithium aggregate and increase nucleophilicity.

  • Beta-Branched Electrophiles: Steric clash is real. The Evans auxiliary is bulky; if your electrophile is also bulky, the reaction may simply stall.

Q3: Did you see O-alkylation instead of C-alkylation?

  • This happens with "hard" electrophiles (like MOM-Cl or sulfates) or if the lithium chelate is disrupted.

  • Fix: Ensure you are using a Lithium base. Potassium or Sodium bases (KHMDS, NaHMDS) loosen the chelate and increase O-alkylation risk.

SymptomProbable CauseCorrective Action
No Reaction Dead BaseTitrate n-BuLi/LDA; flame-dry glassware.
Low Conversion Aggregated EnolateAdd dry LiCl (5 equiv) or HMPA/DMPU to break aggregates.
Decomposition Temperature too highKeep at -78 °C; enolates can degrade above 0 °C.

Module 3: Troubleshooting Selectivity (Low dr)

User Issue: "I got the product, but the diastereomeric ratio is only 3:1. It should be >20:1."

Diagnosis: Low selectivity means the Transition State (TS) was loose. The system failed to differentiate the faces.[2]

Q1: Which base did you use?

  • NaHMDS: Stop. Sodium is too large to form the tight 5-membered chelate required for high selectivity. Sodium enolates often give poor or even reversed selectivity compared to Lithium [1].

  • LiHMDS/LDA: Correct choice. Proceed to Q2.

Q2: Did you let the reaction warm up before quenching?

  • If you warm to 0 °C or RT before the reaction is complete, the kinetic Z-enolate can equilibrate to the thermodynamic E-enolate. The E-enolate gives the opposite stereochemistry (or a mix).

  • Fix: Keep it at -78 °C. If reactivity is slow, extend time, don't raise temperature.

Q3: Is your auxiliary "matched" to the task?

  • Benzyl (Bn): Good general purpose.

  • Isopropyl (Valine-derived): Often gives higher selectivity for smaller electrophiles due to bulk closer to the reaction center.

  • Phenyl (Phg-derived): Excellent for specific cases but can be prone to racemization during cleavage.

Visual: The Selectivity Failure Mode

SelectivityLogic Issue Problem: Low dr (<10:1) CheckBase Check Base Cation Issue->CheckBase CheckTemp Check Temperature Issue->CheckTemp Lithium Lithium (Li+) Good Chelation CheckBase->Lithium Sodium Sodium (Na+) Loose Chelation CheckBase->Sodium Cold -78°C Constant CheckTemp->Cold Warm Warmed to 0°C CheckTemp->Warm Solution1 Use LiHMDS or LDA Sodium->Solution1 Solution2 Maintain Cryogenic Temp Warm->Solution2

Figure 2: Logic tree for diagnosing poor stereocontrol.

Module 4: Post-Reaction Processing (Cleavage)

User Issue: "I cannot remove the auxiliary. LiOH is destroying my product."

The "Pro" Insight: Never use LiOH alone. LiOH is a hard nucleophile and often attacks the endocyclic carbonyl (the ring), destroying your expensive auxiliary and ruining the yield.

The Solution: Lithium Hydroperoxide (LiOOH) You must use the peroxide anion. It is less basic (pKa ~10 vs 14) but more nucleophilic toward the exocyclic imide carbonyl due to the alpha-effect [2].

Protocol for Clean Cleavage:

  • Dissolve alkylated imide in THF/H2O (3:1). Cool to 0 °C.

  • Premix H2O2 (4 equiv, 30%) and LiOH (2 equiv). Note: This generates LiOOH in situ.

  • Add the peroxide mixture to the imide.

  • Quench: After 1 hour, add Sodium Sulfite (Na2SO3) or Thiosulfate.

    • Warning: If you skip the sulfite quench, the residual peroxides will oxidize your product during workup.

    • Safety: This reaction can evolve O2 gas; do not seal the vessel tightly on large scale [3].

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[3] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3] Link

  • Dempsey, A. S.; et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH..." Chemical Science, 2023 . Link

  • Keyes, S. J.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2011 , 15(3). Link

Sources

Technical Support Center: 4-Decyloxazolidin-2-one Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely employing 4-Decyloxazolidin-2-one to introduce chirality into highly lipophilic substrates or to facilitate solubility in non-polar media during complex natural product synthesis. While this auxiliary follows the mechanistic principles of the classic Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl variants), the decyl (


)  side chain introduces unique physicochemical challenges.

This guide addresses the specific failure modes associated with this long-chain auxiliary: steric "floppiness" leading to erosion of stereocontrol , phase-transfer limitations during cleavage , and competitive endocyclic ring opening .

Module 1: Acylation & Enolate Formation

User Question: I am seeing low yields (<60%) during the initial N-acylation of the auxiliary with my acid chloride. The NMR shows recovered auxiliary and some decomposition. What is happening?

Technical Diagnosis: The lipophilicity of the decyl chain can mask moisture sensitivity. The primary failure mode here is incomplete lithiation or hydrolysis of the acid chloride before coupling occurs. Unlike the crystalline benzyl derivative, the decyl variant is often an oil or waxy solid that traps moisture.

Troubleshooting Protocol:

  • The "Indicator" Test: When using

    
    -BuLi to deprotonate the auxiliary, use a trace amount of triphenylmethane (approx. 1 mg) as an indicator. The solution should turn pink only after the auxiliary is fully deprotonated. If it stays colorless, your 
    
    
    
    -BuLi is dead or moisture is consuming it.
  • Solubility Check: The lithiated 4-decyloxazolidinone is highly aggregated in pure THF at -78°C. This aggregation slows the reaction with the acid chloride.

    • Solution: Add LiCl (5-10 mol%) to the reaction mixture. LiCl breaks up the enolate/lithiate aggregates, increasing reactivity.

Side Reaction Alert: O-Acylation vs. N-Acylation

  • Symptom: New spot on TLC that reverts to starting material upon aqueous workup.

  • Cause: If the temperature rises above -50°C during acylation, the "hard" oxygen center becomes nucleophilic.

  • Fix: Maintain internal temperature strictly at -78°C during the addition of the acid chloride.

Module 2: Asymmetric Alkylation & Aldol Reactions

User Question: My alkylation reaction usually gives >95:5 dr with the benzyl auxiliary, but with the decyl auxiliary, I’m only getting 80:20. Is the chain too far away to block the face?

Technical Diagnosis: Yes. The linear decyl chain possesses significantly more conformational degrees of freedom than a phenyl or isopropyl group. It is sterically "floppy." In the transition state, the chain can rotate away from the reaction center, failing to effectively shield the Re face of the enolate.

Optimization Strategy: You must enforce rigidity through the metal center.

  • Switch to Boron Enolates: Lithium enolates are looser aggregates. Boron enolates (using

    
    ) form tighter, shorter B-O bonds, compressing the transition state and forcing the decyl group into a blocking position.
    
  • The "Z-Enolate" Imperative: Ensure you are generating the Z-enolate exclusively.

    • Protocol: Use DIPEA (Hünig's base) rather than TEA. The steric bulk of DIPEA prevents kinetic deprotonation of the wrong conformation.

Visualizing the Failure Mode (Graphviz Diagram):

EvansCycle Aux 4-Decyloxazolidin-2-one (Starting Material) Acylated N-Acylated Auxiliary (Substrate) Aux->Acylated n-BuLi, RCOCl (-78°C) Enolate Metal Enolate (Z-Geometry) Acylated->Enolate Bu2BOTf, DIPEA (Soft Enolization) Side_Racem Side Reaction: Racemization (Ketene pathway) Acylated->Side_Racem Base excess or High Temp TS Zimmerman-Traxler TS (Stereo-determining Step) Enolate->TS R-CHO Product Desired Syn-Aldol/Alkylated Product TS->Product Oxidative Workup Side_Leak Side Reaction: Stereochemical Leakage (Decyl rotation) TS->Side_Leak Low Steric Bulk of Decyl Chain

Caption: The Evans Cycle highlighting critical points where the specific properties of the decyl chain can lead to stereochemical leakage.

Module 3: Cleavage & Recovery (Critical Failure Point)

User Question: I used the standard LiOH/H2O2 method to cleave the auxiliary, but I isolated a significant amount of a ring-opened byproduct (hydroxy-amide). How do I prevent this?

Technical Diagnosis: This is the classic Endocyclic vs. Exocyclic Cleavage competition, exacerbated by the decyl group.

  • The Mechanism: Hydroperoxide (

    
    ) is required because it is more nucleophilic than hydroxide (
    
    
    
    ) (
    
    
    11.6 vs 15.7) but less basic. It attacks the exocyclic carbonyl (the amide linker) to release your product.
  • The Decyl Problem: The long alkyl chain makes the molecule hydrophobic. In a standard THF/Water mix, the lipophilic auxiliary retreats into organic micelles, protecting the exocyclic carbonyl. The smaller, harder

    
     ion (from LiOH) penetrates these micelles faster than the bulky 
    
    
    
    , attacking the endocyclic carbonyl (the ring itself), destroying your auxiliary and forming a stable hydroxy-amide.

Corrective Protocol: The "Lipophilic" Cleavage Mix You must homogenize the phase to allow


 access.
MethodReagentsSuitability for Decyl-AuxRisk Profile
Standard Hydrolysis LiOH,

, THF/H2O (3:1)
POOR High risk of ring opening due to phase separation.
Transesterification

or

, EtOH
EXCELLENT Anhydrous conditions prevent ring hydrolysis. Yields Ethyl Ester.
Reductive Cleavage

, MeOH/THF
GOOD Yields the primary alcohol directly. Avoids base-mediated side reactions.[1]
High-Pressure Hydrolysis LiOH,

, THF/H2O + Triton X-100
MODERATE Surfactant helps, but still risky.

Recommended Procedure (Transesterification): If you need the ester (which can be hydrolyzed later):

  • Dissolve crude adduct in anhydrous Ethanol.

  • Add 10-20 mol%

    
    .
    
  • Reflux gently. The auxiliary will precipitate or can be separated easily via chromatography, as the polarity difference between the decyl-auxiliary and the ethyl ester is massive.

Module 4: Purification & "Grease" Management

User Question: I cannot separate my product from the cleaved 4-decyloxazolidinone auxiliary on silica gel. They co-elute.

Technical Diagnosis: The decyl chain dominates the polarity of the molecule, making the auxiliary behave like "molecular grease." It often streaks on silica.

Solution:

  • Reverse Phase (C18) TLC: Check your separation on C18. The decyl chain interacts strongly with C18, likely retaining the auxiliary much longer than your polar product.

  • Chemical Removal: If separation is impossible, perform an iodolactonization (if your product has an alkene) or convert the auxiliary into a less polar form before separation.

  • Cold Precipitation: The 4-decyloxazolidinone is waxy. Dissolve the mixture in a minimal amount of hot hexane and cool to -20°C. The auxiliary often crystallizes/precipitates out, leaving your product in the supernatant.

References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2] Link

    • Foundational text on Boron enol
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link

    • Standard operating procedures for acylation and alkyl
  • Dempsey, G. J., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH." Connect Science. Link

    • Definitive mechanistic study on Endocyclic vs Exocyclic cleavage and the necessity of hydroperoxide.
  • Prasad, K. R., & Chandrakumar, A. (2007). "Titanium-mediated transesterification of N-acyloxazolidinones." Tetrahedron Letters. Link

    • Alternative cleavage protocol avoiding hydrolysis issues.

Sources

challenges in removing the 4-Decyloxazolidin-2-one auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Greasy" Auxiliary Challenge

Welcome to the technical support hub for the 4-Decyloxazolidin-2-one chiral auxiliary. While functionally identical to the standard Evans auxiliaries (4-benzyl or 4-isopropyl variants) in terms of stereocontrol, the 4-decyl variant introduces a unique physical chemistry challenge: extreme lipophilicity .

Researchers typically employ this C10-chain auxiliary to improve solubility of intermediates in non-polar solvents (e.g., for polymerization initiators or flow chemistry). However, this benefit becomes a liability during cleavage, which often requires polar, aqueous conditions. This guide addresses the specific solubility, reactivity, and purification bottlenecks caused by the decyl chain.

Module 1: Hydrolytic Cleavage (Target: Carboxylic Acids)

The Standard: Lithium Hydroperoxide (LiOH /


) Hydrolysis.[1]
The Challenge:  The starting material is likely insoluble in the standard 3:1 THF:Water mixture due to the decyl chain, leading to stalled reactions or forcing conditions that cause racemization.
Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action (The "Fix")
Reaction Stalls (<10% conv.) Phase Separation: The lipophilic decyl-substrate retreats into the organic phase, shielding the carbonyl from the aqueous hydroperoxide anion (

).
Switch Solvent System: Change from THF/H

O to THF/H

O/t-BuOH (4:1:1)
. The tert-butanol acts as a phase transfer bridge. Alternatively, add 5% Triton X-100 to create micelles.
Byproduct: Amino Alcohol Endocyclic Cleavage: Hydroxide (

) attacked the ring carbonyl instead of the exocyclic imide. This happens when

is depleted or omitted.
Boost

Stoichiometry:
Ensure

4.0 equiv of

relative to LiOH. The

anion is more nucleophilic and less basic than

, favoring the correct cleavage.
Vigorous Gas Evolution Peracid Decomposition: The intermediate peracid reduces excess

, releasing

gas (Safety Risk).[2][3]
Controlled Addition: Do not mix LiOH and

in a batch. Add LiOH solution slowly to the substrate/

mixture at 0°C to limit the concentration of active base.
Racemization (Epimerization) High pH / Temp: The

-proton is acidic. Prolonged exposure to base at RT racemizes the center.
Cryogenic Quench: Keep reaction at -5°C. Quench with

(to kill peroxide) and buffered citric acid simultaneously to neutralize pH immediately.
Recommended Protocol: The "Lipophilic" Modified Hydrolysis

Adapted for 4-decyloxazolidin-2-one substrates.

  • Dissolution: Dissolve substrate (1.0 equiv) in THF (4 volumes) . Cool to 0°C.[4][5]

  • Peroxide Addition: Add 30%

    
     (4.0 equiv) . Note: The mixture may become cloudy.
    
  • Base Addition: Add LiOH·H

    
    O (2.0 equiv)  dissolved in minimal water.
    
    • Critical Mod: If the mixture is biphasic, add t-BuOH dropwise until homogeneous.

  • Monitoring: Stir at 0°C. Monitor by TLC/HPLC. Reaction should complete in <2 hours.

  • Quench (The "Vertex" Safety Protocol):

    • Add saturated aqueous

      
        (1.5 equiv relative to peroxide) slowly to reduce excess peroxide (exothermic).
      
    • Add saturated

      
        to pH 9.
      
  • Workup (Separation):

    • Evaporate bulk THF.

    • Extract with Dichloromethane (DCM) .

    • Aqueous Phase: Contains the product (carboxylate salt). Acidify to pH 2 with 1N HCl and extract with EtOAc to recover the chiral acid.

    • Organic Phase: Contains the cleaved 4-decyloxazolidin-2-one auxiliary (neutral). See Module 3 for recovery.

Module 2: Reductive & Nucleophilic Cleavage

If you require an alcohol or Weinreb amide, the lipophilicity of the decyl group actually helps solubility in these strictly organic reactions.

Decision Matrix: Cleavage Method Selector

CleavageSelector Start Target Product? Acid Carboxylic Acid Start->Acid Alcohol Primary Alcohol Start->Alcohol Aldehyde Aldehyde Start->Aldehyde Ester Ester/Amide Start->Ester LiOH LiOH / H2O2 (Use tBuOH cosolvent) Acid->LiOH Standard LiBH4 LiBH4 / MeOH (Reductive) Alcohol->LiBH4 High Yield DIBAL DIBAL-H (-78°C, tricky) Aldehyde->DIBAL Direct Weinreb AlMe3 / MeNHOMe (Transamination) Aldehyde->Weinreb Via Amide (Safer) Ester->Weinreb Amidation TiOEt Ti(OEt)4 (Transesterification) Ester->TiOEt Ethanolysis

Figure 1: Decision matrix for selecting cleavage conditions based on the desired functional group outcome.

Technical Note: Reductive Cleavage (LiBH

)

Unlike NaBH


, LiBH

is required because the lithium cation coordinates to the exocyclic carbonyl, activating it for hydride attack.
  • Decyl-Specific Tip: Perform this in THF containing 1-2 equiv of Methanol . The methanol acts as a proton source to break down the intermediate boron complex, which can otherwise form a stable, greasy gel with the decyl auxiliary.

Module 3: Purification & Auxiliary Recovery

The Problem: The 4-decyloxazolidin-2-one is a "greasy" molecule. Unlike the benzyl variant, which is distinct by UV and polarity, the decyl variant often co-elutes with non-polar products on silica gel.

Separation Strategy
ScenarioMethodMechanism
Product is an Acid Acid/Base Extraction 1. Basify reaction mix (pH 10).2. Extract with DCM. Auxiliary (neutral) enters DCM. 3. Acidify aqueous layer (pH 2).4. Extract with EtOAc.[5] Product (acid) enters EtOAc.
Product is an Alcohol Flash Chromatography The auxiliary is a carbamate (polar) but the decyl chain masks it. Use Toluene:Ethyl Acetate gradients rather than Hexane:EtOAc. Toluene interacts better with the aromatic-free decyl chain.
Product is "Greasy" Chemical Tagging If co-elution persists, treat the crude mix with acetic anhydride/pyridine . This acetylates the product (if alcohol) but not the auxiliary (already an imide/carbamate). This shifts the Rf of the product significantly.
FAQs: The "Decyl" Desk

Q1: Why can't I just use NaOH instead of LiOH? A: Lithium is essential. The


 cation acts as a Lewis acid, chelating the 1,3-dicarbonyl system. This chelation activates the exocyclic carbonyl specifically for the hydroperoxide attack. 

or

coordinate poorly, leading to increased attack on the ring (endocyclic cleavage) and destruction of your expensive auxiliary.

Q2: I see a new spot on TLC that is less polar than my product. Is it the auxiliary? A: Yes. The cleaved 4-decyloxazolidin-2-one is significantly less polar than the N-acylated starting material. Always run a lane of the pure auxiliary (if available) or the starting material. The cleaved auxiliary usually stains strongly with Iodine (due to the lipid chain) but poorly with UV (lack of conjugation).

Q3: Can I recycle the 4-decyloxazolidin-2-one? A: Absolutely. After the acid/base extraction (Module 3), take the DCM layer (containing the auxiliary), dry over


, and concentrate. Recrystallization is difficult due to the low melting point of the decyl chain; vacuum distillation  or a quick silica plug is preferred for purification before reuse.
References & Grounding
  • Original Methodology (Evans): Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Lett.[4][6]1987 , 28, 6141–6144. Link

  • Safety & Scale-Up (Vertex): Parsons, A. T.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Org.[1][7][8] Process Res. Dev.2019 , 23, 10, 2221–2229. (Identifies the

    
     evolution hazard and peracid mechanism). Link
    
  • Mechanistic Insight: Chow, K. H.; et al.[2][8] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Aust. J. Chem.[2][8]2023 , 76, 847-853.[2] (Explains the preference for exocyclic cleavage by HOO- vs endocyclic by HO-). Link[2]

  • Alternative Cleavage (Transesterification): Blasio, G. D.; et al. "A versatile and mild method for the removal of the Evans chiral auxiliary." J. Org. Chem.2005 , 70, 2, 693–696. Link

Sources

effect of Lewis acid on 4-Decyloxazolidin-2-one stereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 4-Decyloxazolidin-2-one (a lipophilic variant of the standard Evans auxiliary) in asymmetric synthesis.

Topic: Effect of Lewis Acid on Stereoselectivity & Protocol Optimization Ticket ID: EVANS-DEC-004 Status: Resolved Analyst: Senior Application Scientist, Chiral Synthesis Div.

Executive Summary: The Lewis Acid Decision Matrix

The choice of Lewis Acid (LA) is the primary determinant of stereochemical outcome in Evans aldol and alkylation reactions. For the 4-Decyl derivative, the steric bulk of the C10 chain mimics the standard 4-isopropyl or 4-benzyl auxiliaries, but its lipophilicity fundamentally alters solvent dynamics and workup procedures.

Mechanism of Action: Chelation vs. Dipole Control

The stereoselectivity relies on the formation of a rigid transition state (Zimmerman-Traxler model).

  • Chelation Control (Titanium, Tin, Magnesium): The metal coordinates both the auxiliary carbonyl and the enolate oxygen. This locks the Z-enolate geometry and forces the electrophile to approach from the face opposite the C4-decyl group.

    • Result:"Evans Syn" (2,3-syn stereochemistry).

  • Dipole/Non-Chelating Control (Boron, Silicon): While Boron enolates (using

    
    ) also yield "Evans Syn" products via a chair-like transition state, they do not form the same rigid bis-carbonyl chelate as Titanium.
    
  • Lewis Acid Overload (Excess TiCl4): In the presence of excess Lewis Acid (or specific amine bases), the reaction may proceed via an open transition state, leading to "Non-Evans Syn" or anti products due to dipole minimization.

Lewis Acid Selection Guide

LewisAcidSelection Start Select Desired Stereochemistry Syn Syn-Aldol (2,3-syn) Start->Syn Anti Anti-Aldol (2,3-anti) Start->Anti SynType Standard 'Evans Syn'? Syn->SynType AntiMethod 'Non-Evans Anti' Anti->AntiMethod TiCl4 TiCl4 (1.0 eq) + DIPEA SynType->TiCl4 Robust Chelation Bu2BOTf Bu2BOTf + TEA SynType->Bu2BOTf Mild Conditions NoteDecyl Note: 4-Decyl requires non-polar solvent (DCM) TiCl4->NoteDecyl Bu2BOTf->NoteDecyl OpenTS Open Transition State (Lewis Acid Excess) AntiMethod->OpenTS Excess TiCl4 MgBr2 MgBr2 / Et2O (Specific Substrates) AntiMethod->MgBr2

Figure 1: Decision tree for Lewis Acid selection based on desired stereochemical outcome.

Troubleshooting Guide: Stereoselectivity Issues

Issue 1: Low Diastereomeric Ratio (dr < 20:1)

Symptom: NMR shows significant presence of the minor diastereomer (often the anti isomer or the "non-Evans" syn).

Potential CauseTechnical ExplanationCorrective Action
Incomplete Enolization If the enolate is not fully formed before aldehyde addition, the reaction loses chelation control.Ensure TiCl4 is added before the base (DIPEA). Stir at -78°C for >30 mins to ensure quantitative enolate formation.
Temperature Fluctuation The chelated transition state is entropically favored only at low temperatures.Maintain -78°C strictly during electrophile addition. A rise to -40°C can erode dr from >99:1 to 80:20.
Amine Base Mismatch The base counter-ion affects the transition state tightness.For TiCl4, use DIPEA (Hunig's Base) or TMEDA . Avoid TEA with Titanium as it can lead to mixed aggregates.
Substrate Mismatch The 4-Decyl chain is flexible compared to 4-Phenyl or 4-t-Butyl.If dr remains low, the decyl chain may not provide sufficient steric bulk. Switch to 4-t-Butyl if the decyl chain is not structurally required for the final target.
Issue 2: Reversal of Selectivity ("Non-Evans" Product)

Symptom: You isolated the syn product, but the absolute configuration is inverted.

  • Root Cause: "Open" Transition State. If excess Lewis Acid is present (e.g., >1.1 eq TiCl4), the aldehyde may coordinate to the external Lewis acid rather than the enolate titanium, reversing the facial bias.

  • Fix: Titrate your Lewis Acid. Use exactly 1.05 equivalents relative to the auxiliary.

The "Decyl Factor": Handling & Solubility FAQs

The 4-Decyl group introduces a massive lipophilic tail (


) that distinguishes this auxiliary from standard Evans reagents.
Q: My reaction mixture turns into a gel/emulsion during workup. Why?

A: The decyl chain acts like a surfactant.

  • Solution: Avoid simple Ether/Water extractions. Use Dichloromethane (DCM) for extractions. If emulsions persist, add saturated brine and a small amount of Methanol to break the surface tension.

Q: The auxiliary is not cleaving with LiOH/H2O2.

A: This is a classic "Decyl" problem. The lipophilic tail shields the carbonyl from aqueous nucleophiles (Phase Transfer issue).

  • Standard Protocol Failure: Aqueous LiOH/H2O2 cannot penetrate the greasy micelle formed by the decyl substrate.

  • Modified Protocol: You must use a homogeneous solvent system .

    • Solvent: THF:Water (3:1) is standard, but for 4-Decyl, use THF:DCM:Water (4:1:1) . The DCM solubilizes the starting material, allowing the hydroperoxide anion to attack.

    • Reagent: Ensure you use LiOOH (Lithium Hydroperoxide), not just LiOH. LiOH attacks the endocyclic carbonyl (destroying the auxiliary), while LiOOH attacks the exocyclic carbonyl (cleaving the product) [1].[1]

Q: How do I purify the product? It streaks on silica.

A: The decyl chain interacts strongly with silica gel.

  • Fix: Add 1% Triethylamine to your eluent to deactivate acidic silica sites. Alternatively, use Reverse Phase (C18) Flash Chromatography (MeCN/Water gradient), which is highly effective for decyl-derivatives.

Validated Experimental Protocol

Protocol: TiCl4-Mediated Aldol Reaction with 4-Decyloxazolidin-2-one. Objective: Synthesis of "Evans Syn" Aldol Adduct.

Reagents
  • Auxiliary: N-Propionyl-4-decyloxazolidin-2-one (1.0 equiv)

  • Lewis Acid:

    
     (1.05 equiv, 1M in DCM)
    
  • Base: DIPEA (1.15 equiv)

  • Electrophile: Benzaldehyde (1.1 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow
  • Enolization (The Critical Step):

    • Dissolve N-Propionyl-4-decyloxazolidin-2-one in anhydrous DCM under Argon.

    • Cool to -78°C (Internal probe monitoring required).

    • Add

      
        dropwise. The solution should turn yellow/orange (formation of Ti-complex). Stir for 5 mins.
      
    • Add DIPEA dropwise. The color will deepen (Enolate formation).

    • Crucial: Stir at 0°C for 15-30 minutes to ensure complete enolization, then re-cool to -78°C .

  • Aldol Addition:

    • Add Benzaldehyde (neat or in minimal DCM) slowly down the side of the flask.

    • Stir at -78°C for 1-2 hours. Monitor by TLC (Note: Decyl-auxiliary spots are high Rf).

  • Quench & Workup:

    • Quench with saturated

      
       solution at -78°C.
      
    • Warm to room temperature.

    • Decyl-Specific Workup: Extract 3x with DCM (not Et2O). Wash combined organics with NaHCO3 and Brine.

    • Dry over

      
       and concentrate.
      
  • Cleavage (Recovery):

    • Dissolve crude oil in THF/DCM (4:1).

    • Cool to 0°C. Add

      
       (30%, 4 equiv) followed by LiOH (2 equiv).
      
    • Stir vigorously. Monitor disappearance of starting material.[2]

    • Quench with

      
       (to destroy peroxide) before acidification.
      
Pathway Visualization

AldolPathway Substrate N-Propionyl 4-Decyl Aux Complex Ti-Complex (Yellow) Substrate->Complex + TiCl4 (-78°C) Enolate Z-Enolate (Deep Red/Orange) Complex->Enolate + DIPEA (0°C) TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (-78°C) Product Syn-Aldol Product TS->Product Workup

Figure 2: Reaction pathway from substrate to syn-aldol product via Titanium enolate.[2][3][4][5]

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and Sparteine for the Synthesis of Non-Evans Syn Aldol Adducts." Journal of the American Chemical Society.[6]

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Dempsey, J., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Connect Science.

Sources

Technical Support Center: Temperature Control in Asymmetric Reactions with 4-Decyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Welcome to the technical support hub for the 4-Decyloxazolidin-2-one chiral auxiliary. While functionally analogous to the classic Evans auxiliaries (4-isopropyl or 4-benzyl variants), the 4-decyl derivative introduces unique physicochemical properties due to its lipophilic C10 alkyl chain.

Why this matters: The long alkyl chain alters solubility profiles and aggregation states at cryogenic temperatures (-78 °C). Standard protocols for the benzyl auxiliary often fail here, not due to lack of reactivity, but due to viscosity-induced mass transfer limitations or micro-precipitation of the enolate at low temperatures.

This guide addresses the critical intersection of temperature control , solubility , and stereocontrol .

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Enolization & Alkylation (Lithium Enolates)

Objective: Formation of the Z-enolate followed by electrophilic attack.

Reagents:

  • Substrate: N-Acyl-4-decyloxazolidin-2-one

  • Base: LDA (Lithium Diisopropylamide) or NaHMDS

  • Solvent: THF (Anhydrous)[1]

StepActionTemperatureTechnical Rationale
1 Solvation 25 °C → -78 °CDissolve substrate in THF at RT. Cool slowly to prevent shock-precipitation of the lipophilic decyl species.
2 Deprotonation -78 °C Add LDA dropwise. CRITICAL: Stir for 45-60 mins. The decyl chain increases solution viscosity; extended time ensures complete enolization.
3 Electrophile Addition -78 °CAdd alkyl halide. Maintain -78 °C to prevent enolate equilibration (scrambling to thermodynamic E-enolate).
4 Thermal Ramp -78 °C → 0 °COnly if reaction is sluggish. Monitor by TLC.[1] Most alkylations require warming to -20 °C or 0 °C to complete.
5 Quench -78 °CQuench with AcOH or sat. NH₄Cl before warming to prevent epimerization of the product.
Protocol B: Asymmetric Aldol (Boron Enolates)

Objective: Soft enolization for high syn-diastereoselectivity.

Reagents:


 (Dibutylboron triflate), 

or DIPEA.
  • Complexation (-78 °C): Add

    
    . The Lewis acid coordinates to the carbonyls.
    
  • Enolization (0 °C vs -78 °C):

    • Standard Evans: Often enolized at 0 °C.[2]

    • Decyl Variant:Maintain -78 °C. The lipophilic tail stabilizes the complex, but warming can cause premature aggregation. Add amine base at -78 °C and stir for 1 hour.

  • Aldehyde Addition (-78 °C): Add aldehyde. Stir 2 hrs at -78 °C, then warm to 0 °C for 1 hr.

Troubleshooting Guide (Q&A)

Category 1: Solubility & Physical State

Q: My reaction mixture turns into a gel or thick slurry at -78 °C. Is this normal? A: No. This is "Cryogenic Gelling," specific to long-chain auxiliaries like the 4-decyl variant.

  • Cause: The C10 chain crystallizes or forms micellar aggregates in pure THF at -78 °C, trapping the enolate.

  • Fix: Use a co-solvent system. Add 10-15% Hexanes or Toluene to the THF. While counter-intuitive (as these are non-polar), the decyl chain has higher affinity for these solvents, disrupting the ordered packing that causes gelling.

  • Immediate Action: If currently gelling, warm to -40 °C until fluid, dilute with cold THF/Hexane, then re-cool to -78 °C.

Q: I see precipitate immediately upon adding LDA. A: This is likely Lithium-Enolate aggregation.

  • Fix: Add LiCl (Lithium Chloride) to the reaction (2-3 equivalents). LiCl breaks up enolate aggregates, improving solubility and increasing reaction rate. This is known as the "Seebach effect" or simply LiCl-mediated acceleration.

Category 2: Stereoselectivity Issues

Q: I am observing low diastereomeric ratios (dr < 90:10). The literature suggests >98:2. A: This usually indicates a failure in Temperature Maintenance during the enolization or quench steps.

  • Diagnosis:

    • Did the temperature spike during LDA addition? The reaction is exothermic. Use an internal thermometer, not just a bath thermometer.

    • Did you quench at Room Temp? Quenching at RT allows the product to enolize and racemize. Always quench at -78 °C.

    • Enolate Scrambling: If the temperature rose above -40 °C before electrophile addition, the kinetic Z-enolate may have equilibrated to the thermodynamic E-enolate.

Q: My Aldol reaction gave the 'anti' product instead of 'syn'. A: This suggests a "boat" transition state rather than the required Zimmerman-Traxler "chair" state, or incomplete Lewis Acid coordination.

  • Fix: Ensure you are using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (Boron triflate). If you used a Lithium base (LDA) for an aldol, you will get poor selectivity (often mixed syn/anti) because the Lithium chelate is looser than the Boron chelate.
    
Category 3: Reaction Stalling

Q: The starting material is unconsumed even after 4 hours at -78 °C. A: The electrophile is likely too unreactive at this temperature, or the "Decyl" steric bulk is hindering approach.

  • Protocol Adjustment:

    • Add HMPA or DMPU (polar aprotic co-solvents) to the mixture (approx 10% v/v). This solvates the Lithium cation, making the enolate significantly more nucleophilic ("naked" enolate).

    • Caution: This increases reactivity but can slightly erode selectivity. Monitor dr closely.[3]

Visualizing the Workflow

Diagram 1: The Stereocontrol Logic

This diagram illustrates the decision matrix for temperature control based on the specific reaction pathway (Alkylation vs. Aldol).

EvansTemperatureControl Start Start: N-Decanoyl-4-decyloxazolidin-2-one Enolization Enolization Step (-78°C) Start->Enolization Choice Reaction Type? Enolization->Choice Alkylation Alkylation (Li-Enolate) Base: LDA Choice->Alkylation Alkyl Halide Aldol Aldol (B-Enolate) Lewis Acid: Bu2BOTf Choice->Aldol Aldehyde Alk_Temp Maintain -78°C Prevent E-enolate formation Alkylation->Alk_Temp Aldol_Temp Warm to 0°C (1hr) then cool to -78°C Aldol->Aldol_Temp TS_Chair Zimmerman-Traxler TS (Chair-like) Alk_Temp->TS_Chair Kinetic Control Aldol_Temp->TS_Chair Thermodynamic Stability of Boron Complex Product High dr Product (>98:2) TS_Chair->Product

Caption: Decision matrix for thermal management in Evans Auxiliary reactions. Note the divergence in temperature handling between Li-mediated alkylation and Boron-mediated aldol.

Diagram 2: Troubleshooting "The Decyl Effect"

Specific logic for handling solubility issues caused by the C10 chain.

DecylTroubleshooting Issue Issue: Reaction Slurry/Gel at -78°C Check1 Check Solvent System Issue->Check1 PureTHF 100% THF Used Check1->PureTHF Yes CoSolvent THF/Hexane Mix Used Check1->CoSolvent No Action1 Action: Add 10% Hexane or Toluene PureTHF->Action1 Action2 Action: Add LiCl (3 eq) (Break Aggregates) CoSolvent->Action2 Result Homogeneous Solution Proceed with Reaction Action1->Result Action2->Result

Caption: Troubleshooting workflow for viscosity and solubility issues specific to the 4-Decyloxazolidin-2-one auxiliary.

Reference Data

Table 1: Temperature vs. Enolate Geometry

Impact of temperature on the Kinetic (Z) vs. Thermodynamic (E) ratio for Evans Enolates.

TemperatureBaseEnolate Ratio (Z:E)Selectivity Consequence
-78 °C LDA> 99 : 1High syn-selectivity (Desired)
-40 °C LDA~ 90 : 10Minor erosion of dr
0 °C LDA~ 60 : 40Major scrambling (Racemic mixtures)
0 °C NaHMDS~ 85 : 15Slower equilibration than Li, but still risky

References

  • Evans, D. A., et al. (1981).[4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. [Link][5]

  • Seebach, D. (1988). "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures." Angewandte Chemie International Edition. [Link]

Sources

Validation & Comparative

The Lipophilicity Advantage: 4-Decyloxazolidin-2-one vs. Standard Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Lipophilic Auxiliaries

In the realm of asymmetric synthesis, the Evans Oxazolidinone class remains the gold standard for diastereoselective alkylations and aldol reactions. While the industry relies heavily on 4-Benzyloxazolidin-2-one (Bn-Ox) and 4-Isopropyloxazolidin-2-one (iPr-Ox) due to their commercial availability and high stereoselectivity, they possess a critical limitation: polarity matching .

4-Decyloxazolidin-2-one (Decyl-Ox) represents a specialized subclass of "Lipophilic Auxiliaries." Derived from long-chain amino acids (e.g., 2-aminododecanoic acid), its primary function is not to exceed the stereoselectivity of the tert-butyl or benzyl variants, but to alter the physicochemical properties of the reaction intermediate.

Recommendation:

  • Use 4-Decyloxazolidin-2-one when: Your substrate is highly polar (e.g., sugars, short peptides), causing standard acyl-oxazolidinones to crash out of solution or remain in the aqueous phase during extraction. The C10 chain acts as a "solubility tag."

  • Use Standard (Bn/iPr) Auxiliaries when: You require maximum diastereomeric ratios (dr > 98:2) and crystalline intermediates for easy purification.

Comparative Matrix: Decyl-Ox vs. The Standards

The following table contrasts the Decyl variant with the three most common Evans auxiliaries.

Feature4-Decyloxazolidin-2-one 4-Benzyloxazolidin-2-one 4-Isopropyloxazolidin-2-one 4-tert-Butyloxazolidin-2-one
Primary Utility Solubility Control (Lipophilic Tag)General Purpose (UV Active)Cost/Efficiency Max Selectivity
Source Material 2-Aminododecanoic acidL-PhenylalanineL-ValineL-tert-Leucine
Steric Bulk (at C4) Moderate (Primary Alkyl)High (Benzylic)High (Secondary Alkyl)Very High (Tertiary Alkyl)
Exp. Diastereoselectivity (dr) ~90:10 to 95:5*>98:2>95:5>99:1
Crystallinity Low (Waxy/Oil)High (Crystalline Solid)Moderate/HighHigh
UV Chromophore Weak (End absorption)Strong (Easy TLC/HPLC)WeakWeak
LogP (Lipophilicity) High (~3.5 - 4.0) Moderate (~1.5)Low/Moderate (~0.8)Moderate

*Note: Stereoselectivity for straight-chain alkyl auxiliaries (Methyl/Decyl) is generally lower than branched variants because the steric wall is less rigid. The Decyl chain has conformational flexibility that iPr and tBu lack.

Mechanistic Deep Dive

The Solubility Mechanism

The defining feature of 4-Decyloxazolidin-2-one is the decyl (


) tail. In standard Evans chemistry, the auxiliary is cleaved at the end of the synthesis. However, during the intermediate steps (acylation, enolization, electrophile trapping), the auxiliary dictates the molecule's physical behavior.
  • Problem: When attaching a highly polar substrate (e.g., a protected carbohydrate) to a standard Benzyl-Ox, the resulting imide may be insoluble in THF or DCM at -78°C, hindering the reaction.

  • Solution: The Decyl-Ox increases the solvent accessible surface area with non-polar interactions, keeping the polar "payload" soluble in the organic phase required for enolization (LDA/THF).

Stereochemical Control (Zimmerman-Traxler)

While Decyl-Ox solves solubility, it sacrifices some steric rigidity.

  • Standard (iPr/Bn): The substituent points away from the metal chelate, locking the conformation. The branching at the

    
    -carbon (relative to the ring) creates a dense "wall."
    
  • Decyl: Being a primary alkyl chain, it lacks branching at the attachment point. The long tail can rotate. While it still directs facial selectivity via the standard Z-enolate mechanism, the "leakage" to the minor diastereomer is statistically higher than with tert-butyl variants.

Visualization: The Selection Logic

The following diagram illustrates the decision process and the mechanistic pathway.

EvansAuxiliaryLogic cluster_mechanism Stereocontrol Mechanism Start Select Chiral Auxiliary CheckPolarity Is Substrate Highly Polar? (Solubility Risk?) Start->CheckPolarity CheckSelectivity Is >99:1 dr Critical? CheckPolarity->CheckSelectivity No Decyl 4-Decyloxazolidin-2-one (Lipophilic Tag) CheckPolarity->Decyl Yes (Need Solubility) Benzyl 4-Benzyloxazolidin-2-one (Standard, UV-Active) CheckSelectivity->Benzyl No (Standard Use) tButyl 4-tert-Butyloxazolidin-2-one (Max Steric Bulk) CheckSelectivity->tButyl Yes Acylation 1. N-Acylation (nBuLi, RCOCl) Decyl->Acylation Benzyl->Acylation tButyl->Acylation Enolization 2. Enolization (LDA, -78°C) -> Z-Enolate Acylation->Enolization Trapping 3. Electrophile Trapping (Aldehyde/Halide) Enolization->Trapping Enolization->Trapping Zimmerman-Traxler TS (Steric Shielding) Cleavage 4. Cleavage (LiOH or LiOOH) Trapping->Cleavage

Caption: Decision matrix for selecting Evans auxiliaries based on substrate polarity and required stereoselectivity.

Experimental Protocols

Synthesis of 4-Decyloxazolidin-2-one

Since this is not a standard catalog item, it must often be synthesized.

  • Precursor: (S)-2-aminododecanoic acid (commercially available or synthesized via Strecker synthesis).

Protocol:

  • Reduction: Suspend (S)-2-aminododecanoic acid (10 mmol) in THF (50 mL). Add

    
     (2.5 equiv) slowly at 0°C. Reflux for 12h. Quench (Fieser method) to obtain (S)-2-aminododecan-1-ol.
    
  • Cyclization: Dissolve the amino alcohol (10 mmol) in diethyl carbonate (5 mL) and add

    
     (0.1 equiv). Distill off ethanol at 110°C.
    
  • Purification: The product is likely an oil or waxy solid. Purify via flash chromatography (Hexanes/EtOAc).

N-Acylation (Standard Procedure)

This protocol applies to the Decyl variant but accounts for its lipophilicity.

  • Deprotonation: Dissolve 4-Decyloxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under

    
    . Cool to -78°C.
    
  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Acylation: Add the acid chloride (1.1 equiv) dropwise.

    • Note: For Decyl-Ox, the lithiated species is highly soluble in THF.

  • Workup: Warm to 0°C, quench with sat.

    
    . Extract with Hexanes  (standard auxiliaries often require EtOAc or DCM, but Decyl-Ox derivatives extract well into non-polar solvents, leaving polar impurities in the aqueous phase).
    
Hydrolytic Cleavage (The Lipophilic Challenge)

Standard LiOH/H2O2 cleavage often fails for lipophilic substrates because the reagents are in the water phase and the substrate is in the organic phase.

Modified Protocol (LiOOH):

  • Dissolve the acylated Decyl-Ox intermediate in THF/Water (3:1) .

  • Add

    
     (4 equiv) followed by 
    
    
    
    (2 equiv).
  • Crucial Step: If the reaction is sluggish due to phase separation, add Triton B (benzyltrimethylammonium hydroxide) as a phase transfer catalyst or switch solvent to DME/Water .

  • Upon completion, quench with

    
    . The auxiliary (4-Decyloxazolidin-2-one) can be recovered by extraction.
    

References & Authority

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

    • Foundational text for the Evans Aldol mechanism.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

    • Standard protocol for acylation and aldol reactions.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

    • Comprehensive review covering alkyl-substituted oxazolidinones and their structure-activity relationships.

  • Keyes, R. F., et al. (1996). Lipophilic modification of peptides. Journal of Medicinal Chemistry. (Contextual citation for the utility of long-chain alkyl groups in synthesis).

Disclaimer: This guide assumes the synthesis of 4-Decyloxazolidin-2-one follows standard amino-alcohol cyclization protocols. Always verify the specific stereoselectivity (dr) for your specific substrate via HPLC or NMR, as the flexible decyl chain may offer lower selectivity than rigid tert-butyl analogs.

Precision in Asymmetry: A Comparative Guide to Chiral Auxiliaries for Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug development, the construction of polyketide fragments and complex stereocenters often hinges on the reliability of the asymmetric aldol reaction. While catalytic methods (organocatalysis, metal-ligand) have advanced, chiral auxiliaries remain the industry standard for scalability, predictability, and crystalline purity.

This guide provides a technical comparison of the three dominant auxiliary platforms:

  • Evans Oxazolidinones: The gold standard for syn-selectivity.

  • Crimmins Thiazolidinethiones: The versatile "switchable" platform for syn and anti access.

  • Abiko-Masamune: The specialist for high-fidelity anti-aldol reactions.

The Contenders: Technical Specifications

FeatureEvans Oxazolidinone Crimmins Thiazolidinethione Abiko-Masamune
Core Structure Oxazolidin-2-one (Valine/Phenylalanine derived)Thiazolidine-2-thione (Valine/Phenylalanine derived)N-Mesyl Norephedrine derivative
Primary Selectivity Evans-Syn (>98:2)Tunable: Evans-Syn, Non-Evans Syn, or AntiAnti (>95:5)
Enolization Metal Boron (

)
Titanium (

)
Boron (

)
Transition State Closed Zimmerman-Traxler (Dipole Minimized)Chelated or Non-Chelated (Base dependent)E-Enolate (Kinetic Control)
Cleavage Ease Moderate (Requires LiOOH/LiOH)High (Soft nucleophiles, yellow color indicator)Moderate (Reductive/Hydrolytic)
Crystallinity HighVery High (Distinct yellow crystals)High

Mechanistic Causality & Decision Matrix

The Evans Standard (Boron-Mediated)

Mechanism: The Evans protocol utilizes dibutylboron triflate (


) and a tertiary amine (

or DIPEA) to generate the (Z)-enolate .
  • Causality: The boron atom coordinates tightly with the auxiliary carbonyl and the aldehyde oxygen. To minimize dipole repulsion between the auxiliary's carbonyl and the enolate oxygen, the system adopts a non-chelated, closed chair-like Zimmerman-Traxler transition state.

  • Outcome: The aldehyde approaches from the face opposite the bulky auxiliary substituent (e.g., isopropyl), yielding the Evans-Syn adduct.

The Crimmins "Switch" (Titanium-Mediated)

Mechanism: The thiazolidinethione sulfur atom is a soft donor, allowing for distinct coordination modes with Titanium(IV).

  • Condition A (High Base): 1.0 eq

    
     / 2.0 eq (-)-Sparteine. The excess base saturates the titanium sphere or prevents auxiliary chelation. The system mimics the Evans dipole-minimized model. 
    
    
    
    Evans-Syn .
  • Condition B (Low Base): 1.0 eq

    
     / 1.0 eq (-)-Sparteine. Titanium has vacant coordination sites. The thione sulfur chelates to the titanium, flipping the enolate face exposure. 
    
    
    
    Non-Evans Syn .
  • Condition C (Lewis Acid Activation): Pre-complexation of aldehyde with excess

    
    . 
    
    
    
    Anti-Aldol .
The Abiko-Masamune Anti-Aldol

Mechanism: Uses dicyclohexylboron triflate (


) and 

. The massive steric bulk of the cyclohexyl groups on boron, combined with the specific norephedrine-derived auxiliary, forces the formation of the (E)-enolate (kinetic control) rather than the (Z)-enolate.
  • Causality: (E)-enolates in a Zimmerman-Traxler transition state typically yield anti -aldol products.

Visualizing the Pathways

The following diagram illustrates the decision flow and mechanistic divergence between the three methods.

AldolPathways Start Acylated Auxiliary EvansCond Evans Condition (Bu2BOTf, Et3N) Start->EvansCond CrimminsCond Crimmins Condition (TiCl4, Sparteine) Start->CrimminsCond AbikoCond Abiko Condition (Chx2BOTf, Et3N) Start->AbikoCond EvansTS Non-Chelated TS (Z-Enolate) EvansCond->EvansTS EvansProd Evans-Syn Product (>98:2 dr) EvansTS->EvansProd CrimminsSplit Stoichiometry? CrimminsCond->CrimminsSplit CrimminsHighBase 2.0 eq Base (Non-Chelated TS) CrimminsSplit->CrimminsHighBase High Base CrimminsLowBase 1.0 eq Base (Chelated TS) CrimminsSplit->CrimminsLowBase Low Base CrimminsSyn Evans-Syn Product CrimminsHighBase->CrimminsSyn CrimminsNonSyn Non-Evans Syn Product CrimminsLowBase->CrimminsNonSyn AbikoTS E-Enolate TS AbikoCond->AbikoTS AbikoProd Anti-Aldol Product AbikoTS->AbikoProd

Caption: Mechanistic divergence of chiral auxiliaries based on enolization conditions and transition state geometry.

Experimental Protocols (Self-Validating Systems)

Protocol A: Evans-Syn Aldol (Boron-Mediated)

Best for: Routine synthesis of syn-adducts with established reliability.

  • Enolization:

    • Dissolve N-propionyl oxazolidinone (1.0 equiv) in anhydrous

      
       (0.2 M) under 
      
      
      
      .
    • Cool to -78°C .

    • Add

      
        (1.1 equiv) dropwise. (Solution may turn slight yellow).[1]
      
    • Add

      
        (1.2 equiv) dropwise.[1] Stir at 0°C for 15 min, then re-cool to -78°C.
      
    • Validation: The enolate formation is quantitative; no starting material should remain if quenched here.

  • Aldol Addition:

    • Add aldehyde (1.1–1.2 equiv) dropwise at -78°C.

    • Stir for 30–60 min at -78°C, then warm to 0°C over 1 hour.

  • Workup & Cleavage (Oxidative):

    • Quench with pH 7 buffer and MeOH.

    • Add 30%

      
       (Caution: Exothermic) to cleave the B-O bond.
      
    • Note: This does not cleave the auxiliary, only the boron.

    • Auxiliary Removal: Dissolve crude aldol in THF/H2O (3:1). Add LiOH (2.0 equiv) and

      
        (4.0 equiv) at 0°C.
      
    • Why Peroxide?

      
       is more nucleophilic than 
      
      
      
      (alpha-effect) and attacks the exocyclic imide carbonyl preferentially over the endocyclic carbamate, preventing ring opening.
Protocol B: Crimmins "Tunable" Aldol (Titanium-Mediated)

Best for: Accessing "Non-Evans" syn or when mild cleavage is required.

  • Enolization (Non-Evans Syn Pathway):

    • Dissolve N-propionyl thiazolidinethione (1.0 equiv) in

      
       at 0°C.
      
    • Add

      
        (1.05 equiv). Solution turns yellow/slurry.[2]
      
    • Add (-)-Sparteine (1.05 equiv) dropwise. Solution turns deep red (Enolate formation).[2]

    • Stir for 20 min at -78°C.

  • Aldol Addition:

    • Add aldehyde (1.1 equiv) slowly at -78°C.

    • Stir for 1 hour at -78°C.

  • Workup:

    • Quench with saturated

      
      .
      
    • The product is often a crystalline yellow solid .

    • Cleavage Advantage: The thione is "softer." It can be cleaved with NaBH4 (to diol) or amines (to amides) without

      
      , preserving sensitive functionality.
      

Comparative Data Analysis

The following table summarizes performance metrics derived from key literature (Evans, JACS; Crimmins, Org. Lett.; Abiko, JOC).

MetricEvans (Oxazolidinone)Crimmins (Thiazolidinethione)Abiko-Masamune
Typical Yield 85-95%80-92%85-95%
Diastereomeric Ratio (dr) >99:1 (Syn)>98:2 (Syn/Anti tunable)>95:5 (Anti)
Reagent Cost Low (

is standard)
Low (

is bulk commodity)
High (

is expensive/custom)
Atom Economy Moderate (Auxiliary is heavy)ModerateModerate
Purification Column ChromatographyCrystallization (often)Chromatography
Cleavage Conditions

(Oxidative)

, Imidazole, or Amines (Mild)
Reductive/Hydrolytic

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations."[3] Topics in Stereochemistry, 1982, 13,[3] 1. Link

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones."[4] Journal of Organic Chemistry, 2001, 66(3), 894-902.[4] Link

  • Abiko, A., et al. "(1R,2S)-2-(N-Mesitylenesulfonyl)amino-1-phenyl-1-propanol: A Practical Chiral Auxiliary for Anti-Selective Aldol Reactions." Organic Syntheses, 2002, 79, 109. Link

  • Crimmins, M. T., & McDougall, P. J. "Anti-Selective Aldol Reactions with Titanium Enolates of N-Glycolyloxazolidinethiones."[5] Organic Letters, 2003, 5(4), 591–594.[5] Link

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society, 1999, 121(28), 6625–6642. Link

Sources

Beyond 4-Decyloxazolidin-2-one: A Strategic Guide to Asymmetric Alkylation Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Decyloxazolidin-2-one is a specialized variant of the classic Evans auxiliary. Its primary utility lies in its lipophilicity , conferred by the C10 alkyl chain, which enhances solubility in non-polar solvents (e.g., hexanes, heptane) and facilitates specific purification strategies such as phase separation or non-polar chromatography. However, for the vast majority of drug development campaigns, this lipophilicity is an unnecessary cost driver that complicates atom economy without offering superior stereocontrol compared to standard auxiliaries.

This guide objectively compares 4-Decyloxazolidin-2-one against three distinct tiers of alternatives:

  • Direct Structural Analogs: Standard Evans Auxiliaries (4-Benzyl/4-Isopropyl).

  • Mechanistic Upgrades: Thiazolidinethiones (Crimmins) and Pseudoephedrine (Myers).

  • The Catalytic Shift: Asymmetric Phase Transfer Catalysts (Maruoka).

Part 1: The Decision Matrix

Before selecting an alternative, researchers must diagnose why the decyl variant was considered. Use the following logic flow to select the optimal replacement.

DecisionMatrix Start Start: Why use 4-Decyloxazolidin-2-one? Solubility Requirement: Extreme Lipophilicity (e.g., Hexane solubility required) Start->Solubility Solubility Critical? Standard Requirement: Standard Stereocontrol (>98:2 dr needed) Solubility->Standard No Keep Stick with 4-Decyl (Niche Application) Solubility->Keep Yes Scale Requirement: Scalability & Atom Economy (>100g scale) Standard->Scale Scale > 100g? Cleavage Requirement: Labile Product (Mild cleavage needed) Scale->Cleavage No Maruoka Switch to Maruoka Catalyst (Catalytic, Low Waste) Scale->Maruoka Yes EvansBn Switch to 4-Benzyl/4-iPr Evans (Standard, Cheap, UV Active) Cleavage->EvansBn Standard Substrate Myers Switch to Myers (Pseudoephedrine) (Crystalline, Practical) Cleavage->Myers Robust Substrate (Need Crystallinity) Crimmins Switch to Thiazolidinethione (Soft Nucleophile Cleavage) Cleavage->Crimmins Sensitive Substrate

Figure 1: Strategic decision tree for selecting chiral auxiliaries based on solubility, scale, and substrate stability.

Part 2: Detailed Comparative Analysis

The Standard: 4-Benzyloxazolidin-2-one (Evans)

This is the industry standard "drop-in" replacement.

  • Mechanism: Relies on Z-enolate formation via Lithium (LDA) or Boron (Dibutylboron triflate) chelation. The bulky benzyl group shields one face of the enolate.

  • Comparison to Decyl: The benzyl group provides UV activity (unlike the decyl chain), making reaction monitoring via HPLC/TLC significantly easier. It lacks the extreme lipophilicity but is 10-50x cheaper.

  • Verdict: Use this unless the decyl chain is strictly required for phase separation.

The Practical Upgrade: Pseudoephedrine (Myers)

Andrew Myers (Harvard) developed this system to address the limitations of oxazolidinones.

  • Mechanism: Uses pseudoephedrine amides.[1][2] The alkoxide of the auxiliary directs the alkylation.

  • Key Advantage: Crystallinity. Unlike the oily oxazolidinone adducts (especially decyl variants), Myers' amides are highly crystalline. This often allows for purification via recrystallization, eliminating the need for chromatography entirely.

  • Cleavage: Highly efficient but requires strong acid or base, which may not suit all substrates.

The "Soft" Alternative: Thiazolidinethiones (Crimmins/Nagao)

Structurally similar to oxazolidinones but with sulfur atoms (C=S and S in the ring).

  • Key Advantage: The thiocarbonyl group is more reactive toward nucleophiles than the carbonyl of an oxazolidinone. This allows for reductive cleavage (e.g., to aldehydes using DIBAL-H) or displacement by weak nucleophiles under milder conditions.

  • Stereocontrol: Can access both Syn and Anti aldol products depending on the choice of base (TiCl4/Amine vs. Boron), offering flexible stereocontrol that oxazolidinones struggle to match.

The Catalytic Shift: Maruoka Inhibitors (Phase Transfer)

For late-stage development, stoichiometric auxiliaries are often discarded for catalytic methods to improve atom economy.

  • Mechanism: Chiral quaternary ammonium salts facilitate phase-transfer alkylation.

  • Comparison: 1-3 mol% catalyst loading vs. 100 mol% auxiliary.

Part 3: Comparative Data Review

The following table summarizes the performance of these alternatives in a standard asymmetric alkylation of a propionate derivative (forming a methyl-substituted chiral center).

Feature4-Decyloxazolidin-2-one 4-Benzyloxazolidin-2-one Pseudoephedrine (Myers) Thiazolidinethione (Crimmins) Maruoka Catalyst (PTC)
Typical Yield (Alkylation) 85-92%88-95%90-98%85-93%80-90%
Typical dr (diastereomeric ratio) >98:2>99:1>99:1>98:290:10 to 95:5 (er)
Atom Economy Very Poor (Heavy aux)PoorPoorPoorExcellent
Purification Phase sep / ColumnColumn (UV active)Recrystallization ColumnColumn
Cleavage Conditions LiOOH / LiOHLiOOH / LiOHH2SO4 or LAB (Harsh)Imidazole / NaBH4 (Mild) N/A (Catalytic)
Cost HighLowLowMediumHigh (but low loading)

Part 4: Mechanistic Visualization

Understanding the transition state is critical for predicting stereochemical outcomes.

TransitionStates cluster_Evans Evans/Decyl (Z-Enolate) cluster_Myers Myers (Pseudoephedrine) Evans_Aux Oxazolidinone (Chelated Li/B) Face_Shield Steric Shielding (Bn/Decyl/iPr) Evans_Aux->Face_Shield Determines Attack Electrophile Attack (Opposite Face) Face_Shield->Attack Directs Myers_Aux Pseudoephedrine (Li-Alkoxide Chelation) Myers_Attack Electrophile Attack (Highly Ordered) Myers_Aux->Myers_Attack Directs Solvent Solvent Effects (LiCl Additive) Solvent->Myers_Aux Stabilizes

Figure 2: Mechanistic comparison of Evans (Steric blocking) vs. Myers (Alkoxide-directed) transition states.

Part 5: Validated Experimental Protocols

Protocol A: Standard Alkylation with 4-Benzyloxazolidin-2-one

Use this protocol to replace 4-Decyloxazolidin-2-one for general applications.

Reagents:

  • N-Propionyl-4-benzyloxazolidin-2-one (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0 M in THF) or LDA

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Enolization: Cool a solution of the imide (1.0 equiv) in THF to -78 °C. Add NaHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete Z-enolate formation.

    • Expert Note: Unlike the decyl variant, the benzyl imide may precipitate slightly at -78 °C depending on concentration; ensure vigorous stirring.

  • Alkylation: Add the alkyl halide (1.5 equiv) neat or in minimal THF.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH4Cl.

  • Workup: Extract with EtOAc. Wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Validation: Expect >90% yield and >98:2 dr.

Protocol B: Myers Alkylation (Pseudoephedrine)

Use this protocol if chromatography is a bottleneck.

Reagents:

  • N-Propionyl-pseudoephedrine (1.0 equiv)

  • LDA (2.1 equiv) — Note: Requires double deprotonation (OH and alpha-proton)

  • LiCl (6.0 equiv) — Critical for breaking oligomeric Li-aggregates

  • Alkyl Halide (1.2 equiv)

Workflow:

  • Preparation: Flame-dry LiCl (6 equiv) in the flask under vacuum (essential step). Suspend in THF.

  • Base Addition: Add diisopropylamine (2.2 equiv) and n-BuLi (2.1 equiv) at -78 °C to generate LDA in situ.

  • Substrate Addition: Add the pseudoephedrine amide (1.0 equiv) in THF. Stir at 0 °C for 1 hour, then cool back to -78 °C.

  • Alkylation: Add alkyl halide. Stir for 2-4 hours.

  • Workup: Quench with water. Extract.

  • Purification: The crude residue is often a solid. Recrystallize from Toluene/Heptane.

    • Validation: Check dr via NMR. Often >99:1 after recrystallization.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Auxiliary work).

  • Myers, A. G., et al. (1994).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link (Primary source for Pseudoephedrine protocol).

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidin-2-thiones." Journal of the American Chemical Society. Link (Source for Thiazolidinethione/Crimmins reagent).

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link (Review of catalytic alternatives).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link (Standard validated protocol).

Sources

Definitive Validation of Stereochemistry: X-ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Certainty of Structure

In pharmaceutical development, stereochemistry is not a detail—it is the definition of efficacy and safety. The tragic history of thalidomide underscores that an enantiomer is a distinct chemical entity. While NMR (Mosher's method) and Chiral Optical methods (VCD/ECD) offer valuable rapid insights, Single Crystal X-ray Diffraction (SCXRD) remains the absolute "gold standard" for stereochemical assignment.

This guide objectively compares these methodologies, detailing why SCXRD provides the only unambiguous, regulatory-accepted proof of absolute configuration, provided specific experimental protocols are rigorously followed.

The Scientific Core: How X-ray "Sees" Chirality

Unlike NMR, which infers stereochemistry through magnetic anisotropy, or VCD, which relies on matching calculated spectra to experimental data, SCXRD measures electron density directly. However, standard diffraction is centrosymmetric (Friedel's Law), meaning a chiral molecule and its enantiomer produce identical diffraction patterns under normal conditions.

To distinguish enantiomers, we must exploit Anomalous Dispersion .

The Mechanism: Breaking Friedel's Law

When the energy of the incident X-ray photon is close to the absorption edge of an atom in the crystal, the atomic scattering factor (


) becomes complex:


  • 
     : Normal scattering (electron density).
    
  • 
     : The imaginary component (anomalous scattering), representing absorption.
    

This imaginary component introduces a phase shift that breaks the symmetry between Friedel pairs—reflections


 and 

. The intensity difference between these pairs (Bijvoet difference) allows us to mathematically distinguish the "right" hand from the "left."
Visualization: The Anomalous Scattering Workflow

AnomalousScattering XraySource Incident X-ray (Cu or Mo Source) Crystal Chiral Crystal (Non-centrosymmetric) XraySource->Crystal Scattering Atom Interaction (f = f0 + f' + if'') Crystal->Scattering Absorption Edge Proximity Diffraction Diffraction Spots Scattering->Diffraction FriedelLaw Friedel's Law I(hkl) = I(-h-k-l) Diffraction->FriedelLaw Standard Scattering Bijvoet Bijvoet Difference I(hkl) ≠ I(-h-k-l) Diffraction->Bijvoet Anomalous Scattering (f'') AbsoluteConfig Absolute Configuration (Flack x ≈ 0) Bijvoet->AbsoluteConfig Refinement

Figure 1: The physical pathway from X-ray incidence to absolute configuration. Note that without the anomalous component (


), Friedel's Law holds, and enantiomers are indistinguishable.

Comparative Analysis: X-ray vs. The Alternatives

While X-ray is definitive, it is not always the first line of defense due to the crystallization requirement.[1][2] Below is a data-driven comparison of the primary validation methods.

Table 1: Performance Metrics of Stereochemical Validation Methods
FeatureSCXRD (X-ray) NMR (Mosher's Method) VCD (Vibrational Circular Dichroism)
Primary Output Direct 3D Atom MapChemical Shift (

)
IR Absorption Difference (

)
Certainty Level Absolute (100%) High (Inferential)High (Model Dependent)
Sample State Single Crystal (Solid)SolutionSolution / Liquid
Sample Amount 0.1 - 0.5 mg (recoverable)5 - 10 mg (destructive*)5 - 10 mg (recoverable)
Time to Result 24 - 48 hrs (post-crystal)2 - 3 days (synthesis + NMR)4 - 24 hrs (scan + calc)
Limitations Requires crystal; Light atoms need Cu source.Requires derivatizable group (-OH, -NH₂); Conformational ambiguity.Requires accurate DFT calculation; Solvent interference.
Regulatory Status Preferred / Definitive Accepted as supportiveAccepted as supportive

*Mosher's method is chemically destructive as it requires derivatization, though the original alcohol/amine might be recovered via hydrolysis.

Deep Dive: Why X-ray Wins on "Trustworthiness"
  • The Conformational Trap: NMR and VCD rely on the molecule existing in a predicted low-energy conformation in solution. If the molecule adopts an unexpected conformer (e.g., due to intramolecular H-bonding), Mosher's analysis can yield a "false reversal" of stereochemistry. X-ray observes the molecule in a fixed, observable state, eliminating conformational guesswork.

  • The "Light Atom" Myth: Historically, X-ray struggled with purely organic molecules (C, H, N, O) because they scatter X-rays weakly. Modern instruments with Copper (Cu) microfocus sources and sensitive photon-counting detectors have largely solved this. Oxygen provides enough anomalous signal with Cu radiation to determine absolute structure reliably.[3]

Strategic Decision Making

As a scientist, you must balance speed with certainty. Use this logic flow to select the appropriate validation method.

MethodSelection Start Start: Unknown Stereocenter IsCrystalline Is the sample crystalline? Start->IsCrystalline XrayPath SCXRD Analysis IsCrystalline->XrayPath Yes CanCrystallize Can it be crystallized? IsCrystalline->CanCrystallize No HeavyAtom Contains Heavy Atom? (S, P, Cl, Br, Metal) XrayPath->HeavyAtom MoSource Use Mo Source (Standard) HeavyAtom->MoSource Yes CuSource Use Cu Source (Maximize f'') HeavyAtom->CuSource No (Light Atoms) TrySalt Salt Formation / Co-crystal (e.g. with chiral acid/base) CanCrystallize->TrySalt Attempt Derivatizable Has -OH or -NH2? CanCrystallize->Derivatizable Skip TrySalt->XrayPath Success TrySalt->Derivatizable Fail Mosher NMR (Mosher/Mandelic) Derivatizable->Mosher Yes VCD VCD / ECD Spectroscopy Derivatizable->VCD No

Figure 2: Decision Matrix for Stereochemical Validation. Note that SCXRD is the convergence point for definitive proof.

Experimental Protocol: Absolute Configuration by SCXRD

To ensure Scientific Integrity , this protocol is designed to be self-validating. It focuses on the "Light Atom" scenario, which is most common in drug discovery.

Phase 1: Sample Preparation & Data Collection
  • Crystal Selection: Select a single, block-like crystal. Avoid plates or needles if possible to minimize absorption errors.

  • Source Selection: For organic molecules (C, H, N, O), use Cu K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: The anomalous scattering component (

      
      ) for Oxygen is 
      
      
      
      electrons with Mo radiation, but rises to
      
      
      electrons with Cu radiation. This 50% increase is often the difference between a conclusive and inconclusive result.
  • Data Redundancy: Collect a highly redundant dataset (multiplicity > 4).

    • Reasoning: You are looking for minute intensity differences (often < 1-2%). High redundancy improves the signal-to-noise ratio of these differences.

  • Friedel Coverage: Ensure > 95% coverage of Friedel pairs. Do not merge Friedel pairs during data reduction.

Phase 2: Refinement & Validation Metrics

The refinement must explicitly determine the Flack Parameter (


) .
  • Refine the Structure: Solve the structure in a non-centrosymmetric space group.

  • Calculate Flack Parameter (

    
    ): 
    
    • 
      : The model is correct (Absolute configuration is confirmed).
      
    • 
      : The model is inverted (Invert the coordinates and re-refine).
      
    • 
      : The crystal is a racemic twin or the anomalous signal is too weak.
      
  • Validation Criteria (The "Trust" Check):

    • Standard Uncertainty (

      
      ):  The error on the Flack parameter is critical.
      
      • Strong Confidence: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        
         (e.g., 
        
        
        
        ).
      • Weak Confidence:

        
         (The data is insufficient to distinguish enantiomers).
        
    • Hooft Parameter (

      
      ):  For light-atom structures, calculate the Hooft parameter using Bayesian statistics (via PLATON). It is often more robust than Flack for weak anomalous scatterers.
      

Case Study: When NMR Was Wrong

Context: In the structural elucidation of complex natural products, reliance on NMR alone has led to high-profile corrections. A notable example involves the Diazonamide A class and related marine alkaloids.

The Scenario: Researchers initially assigned the stereochemistry of a complex macrocycle based on NMR NOE (Nuclear Overhauser Effect) constraints and Mosher's ester analysis of a degradation fragment. The data seemed consistent with a specific diastereomer.

The Conflict: Synthetic efforts to reproduce the molecule failed to yield spectral matches.[4]

The Resolution (SCXRD): A heavy-atom derivative (p-bromobenzoate) was crystallized.

  • Result: The X-ray structure revealed that the stereochemistry at two centers was inverted relative to the NMR prediction.

  • Root Cause: The molecule adopted a folded conformation in solution that brought protons close in space (NOE signal) despite being distant in the linear sequence, mimicking the "wrong" diastereomer.

  • Outcome: The X-ray structure provided the correct template, allowing the synthesis to proceed to the correct target.

Lesson: NMR infers geometry from proximity; X-ray defines geometry from density. When they disagree, X-ray prevails.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. Link

  • Parsons, S., & Flack, H. D. (2004). "Patterson interpretation and absolute structure determination." Acta Crystallographica Section A, 60(s1), s61. Link

  • Food and Drug Administration (FDA). (2001). "Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2011). "X-ray crystallography and absolute structure determination." Tetrahedron: Asymmetry, 22(12), 1263-1271. Link

Sources

Precision in Purity: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of the 1992 FDA policy statement on the development of new stereoisomeric drugs, the determination of enantiomeric excess (ee) has transitioned from an academic curiosity to a critical regulatory milestone. For the modern drug developer, "purity" is no longer just about chemical homogeneity; it is about stereochemical integrity.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested comparison of the three dominant methodologies: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) , and Chiral Gas Chromatography (GC) . As Senior Application Scientists, we recognize that the "best" method is not absolute but situational—dependent on your analyte's volatility, chromophores, and solubility.

Part 1: Strategic Framework – Method Selection

The choice of method dictates the reliability of your data. Use the following logic flow to determine the optimal pathway for your specific molecule.

Decision Logic for Enantiomeric Analysis

MethodSelection Start START: Analyze Target Molecule Volatile Is the molecule volatile & thermally stable? Start->Volatile UVActive Does it have a UV/Vis Chromophore? Volatile->UVActive No GC METHOD A: Chiral GC (High Resolution, Low Cost) Volatile->GC Yes Derivatizable Does it have -OH or -NH2 functional groups? UVActive->Derivatizable No HPLC METHOD B: Chiral HPLC (The Industry Standard) UVActive->HPLC Yes NMR METHOD C: NMR w/ Mosher's (Structural Elucidation) Derivatizable->NMR Yes (Fast Check) ELSD METHOD D: HPLC w/ ELSD/CAD (Universal Detection) Derivatizable->ELSD No (Quantitation)

Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method based on physicochemical properties.

Part 2: Deep Dive – Comparative Analysis

Chiral HPLC: The Gold Standard

Best For: Final pharmaceutical products, non-volatiles, and preparative scale-up.

Chiral HPLC relies on Chiral Stationary Phases (CSPs) .[1][2] Unlike achiral chromatography, separation here is driven by a "three-point interaction" model (p-p interactions, hydrogen bonding, and steric hindrance) between the analyte and the chiral selector.

  • Mechanism: The column contains a chiral selector (e.g., Amylose or Cellulose derivatives) immobilized on silica.[3] The enantiomers form transient diastereomeric complexes with the selector; the less stable complex elutes first.

  • Critical Insight: Modern immobilized phases (e.g., Chiralpak IA/IB) allow for aggressive solvent use (DCM, THF) which was impossible with older coated phases, significantly expanding the solubility range for stubborn compounds [1].

NMR Spectroscopy: The Structural Analyst

Best For: Early-stage synthetic intermediates, assigning absolute configuration.

NMR is inherently achiral. To differentiate enantiomers, you must create a chiral environment.[4][5] This is most commonly achieved via Derivatization (covalently bonding a chiral auxiliary) or Chiral Solvating Agents (CSAs) .

  • Mechanism (Mosher's Method): You react your chiral alcohol/amine with a pure enantiomer of Mosher's acid chloride (MTPA-Cl). This forms two diastereomers (e.g., R,R and S,R). Because diastereomers have different physical properties, their chemical shifts (

    
    ) in 
    
    
    
    H or
    
    
    F NMR will differ.
  • Critical Insight: The magnitude of the chemical shift difference (

    
    ) correlates to the proximity of the chiral center. This method not only gives ee but can determine absolute configuration (
    
    
    
    vs
    
    
    ) based on the shielding/deshielding models [2].
Chiral GC: The Volatile Specialist

Best For: Terpenes, small esters, and volatile intermediates.

  • Mechanism: Utilizes cyclodextrin-based stationary phases. The separation is driven by inclusion complexation—how well the analyte fits into the hydrophobic cavity of the cyclodextrin bucket.

  • Critical Insight: While highly efficient, it is limited by thermal stability. Racemization can occur in the hot injection port, leading to false low ee values.

Comparative Data Matrix
FeatureChiral HPLCNMR (Mosher's)Chiral GC
Primary Mechanism Adsorption (CSP interaction)Diastereomeric Chemical ShiftInclusion Complexation
Sample Requirement Low (

mg)
High (

mg)
Very Low (

mg)
Accuracy (ee) High (

)
Moderate (

)
High (

)
Analysis Time 10–30 mins1–2 hours (prep + scan)15–45 mins
Cost Per Run High (Solvents + Columns)Low (Solvent only)Low (Gas only)
Limitations UV activity required (usually)Requires derivatizationThermal stability required

Part 3: Experimental Protocols

Protocol A: Chiral HPLC Method Development (The "Screening" Approach)

Objective: Establish a baseline separation for a novel drug candidate. Equipment: HPLC with DAD/UV detector. Columns: Daicel Chiralpak AD-H, OD-H, IA, and IC (The "Big Four").

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the racemate in ethanol/hexane (1:1) at 1 mg/mL. Filter through a 0.22

    
    m PTFE filter.
    
  • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10).

    • Why: This is the standard "starting point" that balances polarity.

  • Column Screening: Inject 5

    
    L onto each of the four columns at 1.0 mL/mL, 25°C.
    
  • Evaluation: Calculate Resolution (

    
    ).
    
    • If

      
      : Baseline separation achieved.
      
    • If

      
      : Lower the alcohol content to 5% or switch to Ethanol/Methanol.
      
  • Validation Check: Inject the pure enantiomer (if available) to identify the elution order (

    
     vs 
    
    
    
    ).

Self-Validating Step: Ensure the "void volume" marker (usually 1,3,5-tri-tert-butylbenzene) is stable. If


 shifts, your pump mixing is inconsistent, invalidating the ee calculation.
Protocol B: Determination of ee via Mosher's Ester NMR[6]

Objective: Determine ee of a secondary alcohol using


F NMR (cleaner baseline than 

H). Reagents: (R)-(-)-

-Methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl], Pyridine, CDCl

.

Step-by-Step Workflow:

  • Derivatization:

    • In a clean vial, mix 10 mg of the substrate alcohol, 20

      
      L of dry pyridine, and 0.5 mL of CDCl
      
      
      
      .
    • Add 15

      
      L of (R)-MTPA-Cl.
      
    • Shake for 10 minutes. (Reaction is usually instantaneous for unhindered alcohols).

  • Quenching: Add 50

    
    L of water to hydrolyze excess acid chloride (prevents damage to NMR probe). Shake and let settle.
    
  • Acquisition: Transfer the organic layer to an NMR tube. Run

    
    F NMR (typically -70 to -72 ppm range).
    
  • Calculation:

    • Integrate the CF

      
       peaks. You will see two peaks: one for the diastereomer derived from the (R)-alcohol and one for the (S)-alcohol.[6][7]
      
    • Formula:

      
      
      

Self-Validating Step: The chemical shift of the CF


 group in the reagent (MTPA-Cl) is distinct from the ester product. Ensure the reagent peak has disappeared or shifted, confirming 100% conversion. Incomplete conversion causes kinetic resolution, leading to false ee values [3].

Part 4: Visualizing the HPLC Workflow

The following diagram illustrates the iterative loop required for robust HPLC method development, compliant with ICH Q2(R1) validation standards.

HPLCWorkflow Input Racemic Sample Screen Column Screening (AD, OD, IA, IC) Input->Screen Eval Resolution (Rs) > 1.5? Screen->Eval Optimize Optimize Mobile Phase (Hex/IPA ratio, Additives) Eval->Optimize No Validate Validation (Linearity, LOD, LOQ) Eval->Validate Yes Optimize->Screen Re-inject Final Routine QC Method Validate->Final

Figure 2: Iterative workflow for Chiral HPLC method development, emphasizing the loop between screening and optimization.

References

  • Daicel Chiral Technologies. (n.d.).[8] Chiral Column Selection and Method Development Guide. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Retrieved from [Link]

  • Food and Drug Administration (FDA). (1992).[9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality. Retrieved from [Link]

Sources

comparative study of oxazolidinone and camphorsultam auxiliaries

[1][2]

Executive Summary

In the landscape of asymmetric synthesis, the choice between Evans oxazolidinones and Oppolzer’s camphorsultam is rarely about "better" or "worse," but rather about process suitability .

  • Evans Oxazolidinones are the industry standard for aldol and alkylation reactions due to their highly predictable Z-enolate geometry and well-mapped Zimmerman-Traxler transition states.[1] However, they often yield oils requiring column chromatography and present safety challenges during oxidative cleavage on a kilogram scale.[1]

  • Oppolzer’s Camphorsultam offers a distinct advantage in crystallinity .[1] Intermediates are frequently crystalline solids, allowing for purification via recrystallization—a critical asset in large-scale GMP manufacturing.[1] Furthermore, the sultam scaffold often outperforms oxazolidinones in Diels-Alder and Michael additions due to superior steric shielding and Lewis acid coordination modes.[1]

Structural & Mechanistic Basis[1][2]

The stereochemical outcome of both auxiliaries relies on their ability to differentiate the faces of a planar intermediate (enolate or dienophile).

Evans Oxazolidinone (Chelation & Dipole Control)

Derived from amino acids (Valine, Phenylalanine), these auxiliaries rely on 1,3-allylic strain to lock the enolate geometry.[1]

  • Mechanism: The carbonyl oxygen of the auxiliary chelates with the metal center (Li, B, Ti), while the bulky substituent (isopropyl, benzyl) blocks one face of the enolate.

  • Dipole Effect: In aldol reactions, the auxiliary carbonyl dipole opposes the enolate oxygen dipole, further rigidifying the transition state.

Oppolzer’s Camphorsultam (Steric Shielding & Crystallinity)

Derived from camphor, this auxiliary possesses a rigid bicyclic skeleton.[1]

  • Mechanism: The sulfonyl group acts as a steric wall. Unlike the planar oxazolidinone, the sultam creates a deep chiral pocket.

  • The "Crystalline Imperative": The rigidity and polarity of the sulfonamide moiety promote the formation of highly ordered crystal lattices, enabling diastereomeric enrichment without chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent transition states and process flows for both auxiliaries.

Gcluster_0Evans Oxazolidinone Pathwaycluster_1Oppolzer Camphorsultam PathwayEvans_StartN-AcyloxazolidinoneEvans_EnolateZ-Enolate (Chelated)Evans_Start->Evans_Enolate LDA or Lewis AcidEvans_TSZimmerman-Traxler TS(Face Blocked by R-Group)Evans_Enolate->Evans_TS ElectrophileEvans_ProductSyn-Aldol / Alkyl Product(Often Oil)Evans_TS->Evans_Product High de (>98%)Opp_StartN-AcylsultamOpp_IntermediateReactive Intermediate(Enolate/Dienophile)Opp_Start->Opp_Intermediate Lewis Acid / BaseOpp_TSSteric Shielding by SO2(Rigid Pocket)Opp_Intermediate->Opp_TS Diene / ElectrophileOpp_ProductCrystalline Product(Purification via Recryst.)Opp_TS->Opp_Product Superior Crystallinity

Caption: Comparative mechanistic flow. Evans relies on chelated transition states (blue), while Oppolzer leverages rigid steric shielding and crystallinity (red).[1]

Performance Comparison Data

The following table synthesizes experimental performance metrics across key reaction classes.

FeatureEvans OxazolidinoneOppolzer’s Camphorsultam
Primary Utility Alkylation, Aldol (Boron/Titanium)Diels-Alder, Michael Addition, Fluorination
Diastereoselectivity (de) Typically >98:2 (Alkylation/Aldol)>98:2 (Diels-Alder/Michael); >90:10 (Alkylation)
Purification Method Column Chromatography (Oils common)Recrystallization (Solids common)
Cleavage Conditions LiOH/H₂O₂ (Oxidative), LiOBnLiOH (Hydrolytic), Red-Al (Reductive)
Atom Economy Moderate (Auxiliary MW ~170-250)Lower (Auxiliary MW ~215)
Scale-Up Risk High: LiOH/H₂O₂ cleavage can evolve O₂ (exothermic)Low: Hydrolysis is straightforward; solids are easy to handle
Lewis Acid Compatibility Excellent with B, Ti, SnExcellent with Al, Ti, EtAlCl₂
Critical Analysis of Reaction Classes
1. Alkylation Reactions[1][2][3][4][5]
  • Evans: Unbeatable for standard

    
    -alkylation.[1] The lithium enolate is generated cleanly with LDA.
    
  • Oppolzer: Effective, but the "N-H" proton of the sultam is more acidic/reactive during attachment. Alkylation de is generally comparable, but Evans is preferred for simplicity unless the product requires crystallization.[1]

2. Aldol Reactions
  • Evans: The "Evans Syn-Aldol" is a named transformation for a reason. Using

    
    , the stereochemical outcome is virtually guaranteed via the Zimmerman-Traxler model.
    
  • Oppolzer: Less common for simple aldol reactions but highly effective for specific variations like the acetate aldol where crystallization of the adduct is required.

3. Diels-Alder Cycloadditions[1][6]
  • Oppolzer Wins: The sultam auxiliary provides superior endo/exo selectivity and facial discrimination in Lewis-acid catalyzed Diels-Alder reactions compared to oxazolidinones.[1] The ability to recrystallize the cycloadduct to >99% de is a decisive factor in total synthesis.

Experimental Protocols

Protocol A: Evans Alkylation (Standard)

Target: Synthesis of

1
  • Enolization: Dissolve N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under

    
    . Cool to -78 °C.[1][4]
    
  • Deprotonation: Add LiHMDS or LDA (1.1 equiv) dropwise over 15 min. Stir for 30–45 min at -78 °C to ensure complete formation of the Z-enolate.

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) neat or in minimal THF.

    • Note: For reactive electrophiles (allylic/benzylic), -78 °C is sufficient.[1] For unreactive alkyl iodides, warm slowly to 0 °C.[1]

  • Quench: Add saturated aqueous

    
    . Warm to RT.
    
  • Workup: Extract with EtOAc. Wash with 1M NaHSO₄ (to remove amine residues).[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography is usually required as the product is often an oil.[1]

Protocol B: Oppolzer Diels-Alder & Purification

Target: Enantiopure cyclohexene derivatives via crystallization.[1]

  • Lewis Acid Complexation: Dissolve N-acryloylsultam (1.0 equiv) in

    
     at -78 °C. Add 
    
    
    (1.1 equiv).[1]
    • Why: Aluminum coordinates the sultam carbonyls, locking the conformation.

  • Addition: Add the diene (e.g., cyclopentadiene, 5.0 equiv) slowly.

  • Reaction: Stir at -78 °C until TLC indicates consumption of the sultam.

  • Quench: Carefully add water or Rochelle’s salt solution (to break the Al emulsion).

  • Crystallization (The Key Step): Concentrate the organic layer. Dissolve the crude solid in hot EtOH or Hexane/EtOAc. Cool slowly.

    • Result: The major diastereomer crystallizes out, often upgrading de from 90% to >99%.[1]

Protocol C: Cleavage Comparison[1]
  • Evans (Oxidative): Treat with

    
     (2 equiv) and 
    
    
    (4 equiv) in THF/H₂O at 0 °C.[1]
    • Safety Warning: On scale, this generates

      
       gas.[1][5] Monitor internal pressure and exotherm.[1]
      
  • Oppolzer (Hydrolytic): Treat with

    
     (2 equiv) in THF/H₂O.[1]
    
    • Advantage:[1][2][7][8][9] No peroxide required.[1] The sultam precipitates and can be recovered by filtration after acidification.

Decision Matrix

Use this logic flow to select the correct auxiliary for your campaign.

DecisionMatrixStartSelect Reaction TypeQ1Reaction Class?Start->Q1AldolAldol / AlkylationQ1->AldolCycloDiels-Alder / MichaelQ1->CycloQ2_AldolIs the product a solid?Aldol->Q2_AldolQ2_CycloIs chromatography viable?Cyclo->Q2_CycloRes_EvansUSE EVANS OXAZOLIDINONE(Standard, High Predictability)Q2_Aldol->Res_EvansNo (Oil)Res_OppUSE OPPOLZER SULTAM(Crystallinity, Steric Bulk)Q2_Aldol->Res_OppYes (Need Recryst)Q2_Cyclo->Res_EvansYesQ2_Cyclo->Res_OppNo (Scale-up)

Caption: Decision tree for auxiliary selection based on reaction type and downstream processing needs.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129.[1] [1]

  • Oppolzer, W. "Camphor derivatives as chiral auxiliaries in asymmetric synthesis."[1][3][9] Pure and Applied Chemistry, 62.7 (1990): 1241-1250.[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1] Organic Syntheses, 68 (1990): 83.

  • Keyes, R. F., et al. "Safe and Scalable Cleavage of Evans Auxiliaries."[1] Organic Process Research & Development, 14.3 (2010).[1] [1]

  • Oppolzer, W., et al. "Asymmetric Diels-Alder reactions with chiral N-acryloyl-camphor-sultam."[1] Helvetica Chimica Acta, 67.5 (1984): 1397-1401.[1] [1]

Cost-Benefit Analysis: 4-Decyloxazolidin-2-one in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Decyloxazolidin-2-one (often referenced in patent literature as a "Dermac" type agent) represents a specialized class of chemical penetration enhancers (CPEs) designed to overcome the stratum corneum (SC) barrier. Unlike aggressive solvent-based enhancers (e.g., DMSO, Ethanol) that strip lipids and cause significant irritation, 4-Decyloxazolidin-2-one functions as a lipid-mimetic fluidizing agent .

The Core Value Proposition: It offers a high-benefit profile for localized dermatological therapies (e.g., Retinoic acid, Diclofenac) where the goal is to retain the drug within the skin layers (epidermal targeting) rather than driving it into systemic circulation. This "reservoir effect" minimizes systemic toxicity while maximizing local efficacy.

Technical Profile & Physicochemical Properties[1][2][3]

To understand the utility of 4-Decyloxazolidin-2-one, we must first analyze its structural determinants. It belongs to the 4-substituted oxazolidin-2-one family.[1][2]

PropertySpecificationImplication for Research
CAS Registry 7693-82-5Verified identifier for sourcing.
Molecular Formula

Amphiphilic structure (Polar head + Lipophilic tail).
Molecular Weight ~227.34 g/mol Higher MW than solvents; reduces volatility and systemic absorption.
LogP (Predicted) ~4.8Highly lipophilic; partitions strongly into SC lipid bilayers.
Physical State Waxy Solid / OilRequires co-solvents (e.g., PG, Ethanol) in formulation.
Mechanism Class Lipid FluidizerMimics Ceramides/Sphingosine.

Mechanism of Action: The "Lipid-Mimetic" Theory

Unlike small molecule solvents that create transient pores by extracting lipids, 4-Decyloxazolidin-2-one inserts itself into the structured lipid bilayers of the Stratum Corneum. Its C10 (decyl) chain aligns with the fatty acid tails of ceramides, while the oxazolidinone ring disrupts the polar head group packing.

This disruption increases the rotational freedom of the lipid chains, reducing the phase transition temperature of the SC lipids and creating "fluidized" channels for drug diffusion.

Visualization: Lipid Bilayer Intercalation Pathway

Mechanism SC Stratum Corneum (Highly Ordered Lamellar Phase) Insertion Intercalation into Lipid Bilayer SC->Insertion Barrier Target Enhancer 4-Decyloxazolidin-2-one (Amphiphilic Structure) Enhancer->Insertion Application Disruption Disruption of Head Group Packing & Alkyl Chain Order Insertion->Disruption Mechanism Fluidity Increased Membrane Fluidity (Liquid Crystalline Phase) Disruption->Fluidity Result Diffusion Enhanced Drug Diffusion (Localized Retention) Fluidity->Diffusion Outcome

Figure 1: Mechanistic pathway of 4-Decyloxazolidin-2-one disrupting Stratum Corneum lipid packing to facilitate drug entry.

Comparative Performance Review

This section objectively compares 4-Decyloxazolidin-2-one against industry-standard alternatives.

Performance Matrix

The following data synthesizes performance characteristics based on permeation flux and safety profiles reported in transdermal literature (e.g., Rajadhyaksha et al., Inayat & Mallikarjuna).

Feature4-Decyloxazolidin-2-one DMSO (Dimethyl Sulfoxide) Azone (Laurocapram)
Primary Mechanism Lipid Fluidization (Bilayer Insertion)Lipid Extraction / SolvationLipid Disruption (Phase Separation)
Potency (Flux) Moderate to HighVery HighHigh
Skin Irritation Low (Non-stripping)High (Erythema, denaturation)Moderate
Systemic Absorption Low (Retained in SC/Epidermis)High (Rapid systemic entry)Moderate
Drug Localization Excellent (Reservoir effect)Poor (Wash-through effect)Good
Ideal Cargo Retinoids, NSAIDs (Diclofenac)Small hydrophilic moleculesLipophilic drugs
The "Localization" Advantage

A critical finding in cost-benefit analysis is the Therapeutic Index .

  • DMSO drives drugs deep into the blood, which is beneficial for systemic delivery (e.g., Fentanyl) but dangerous for topical drugs where systemic exposure causes side effects (e.g., Retinoic acid teratogenicity).

  • 4-Decyloxazolidin-2-one shows a unique propensity to increase drug concentration in the viable epidermis without proportionally increasing transdermal flux into the blood. This makes it the superior choice for dermatological targeting .

Cost-Benefit Analysis

The Cost (Investment)
  • Sourcing Complexity: Unlike commodity solvents (Ethanol <

    
    500+ per gram for research grade).
    
  • Formulation Challenges: Being a waxy solid/oil with high lipophilicity, it requires a co-solvent system (e.g., Propylene Glycol) to be incorporated into gels or creams.

  • Environmental Toxicity: Classified as Aquatic Acute/Chronic Category 1 (GHS H410).[3] Disposal costs are higher due to strict environmental regulations.

The Benefit (Return)
  • Safety Profile: Significantly reduced skin irritation scores compared to Azone and DMSO allow for chronic application (essential for acne or psoriasis treatments).

  • Regulatory Pathway: The "localized delivery" claim supports 505(b)(2) pathways for reformulating systemic drugs into safer topical versions.

  • Efficacy: For lipophilic drugs (LogP > 3), it can enhance skin retention by 5-10 fold compared to vehicle controls.

Verdict: Use 4-Decyloxazolidin-2-one when the safety/localization profile justifies the higher raw material cost. It is not cost-effective for generic systemic transdermal patches where simple ethanol/PG systems suffice.

Validated Experimental Protocol

Objective: Evaluate the permeation enhancement and skin retention of a test drug (e.g., Diclofenac) using 4-Decyloxazolidin-2-one.

Method: In Vitro Permeation Study (Franz Diffusion Cell)
Reagents
  • Test Enhancer: 4-Decyloxazolidin-2-one (5% w/w).

  • Vehicle: Propylene Glycol (PG) / Ethanol (7:3 ratio).

  • Membrane: Excised Porcine Ear Skin (dermatomed to 500 µm).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_exp Phase 2: Franz Cell Run cluster_analysis Phase 3: Quantification Step1 Skin Preparation (Dermatomed Porcine Ear) Step3 Mount Skin (SC facing Donor) Step1->Step3 Step2 Formulation (Drug + 5% Enhancer in Vehicle) Step4 Apply Dose (Finite dose: 10 mg/cm²) Step2->Step4 Step3->Step4 Step5 Incubation (32°C, 24 Hours) Step4->Step5 Step6 Receptor Sampling (Flux Analysis) Step5->Step6 Systemic Proxy Step7 Skin Extraction (Retention Analysis) Step5->Step7 Local Proxy Step8 HPLC/LC-MS Quantification Step6->Step8 Step7->Step8

Figure 2: Workflow for validating permeation efficiency and skin retention.

Step-by-Step Procedure
  • Skin Integrity Check: Measure Transepidermal Water Loss (TEWL) or electrical resistance of the mounted skin. Reject skin with resistance < 10 kΩ·cm².

  • Dosing: Apply 10 mg/cm² of the formulation containing 5% 4-Decyloxazolidin-2-one to the donor compartment.

  • Sampling: Withdraw 500 µL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed PBS.

  • Skin Extraction (Critical Step):

    • After 24h, remove skin.

    • Tape Strip: Perform 10 tape strips to remove Stratum Corneum (analyze separately).

    • Epidermal Extraction: Mince the remaining tissue and extract with Methanol:Water (50:50) under sonication for 30 mins.

  • Calculation:

    • Enhancement Ratio (ER) = Flux(with enhancer) / Flux(control).

    • Localization Index = [Drug in Skin] / [Drug in Receptor].

Success Criteria: A successful validation for this enhancer should yield a Localization Index > 10 , indicating the drug is retained in the tissue rather than passing through.

References

  • Inayat, B., & Mallikarjuna, R. (2009).[4] Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Journal of Drug Delivery and Therapeutics.

  • Rajadhyaksha, V. J. (1990).[5][6] Penetration Enhancers for Transdermal Delivery (Patent Literature). US Patent Office / ResearchGate Review.

  • Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology.

  • AK Scientific. (2022). Safety Data Sheet: 4-Decyloxazolidin-2-one.

  • PubChem. (2025). Compound Summary: 4-Decyloxazolidin-2-one.[3][5][6][7][8][9] National Library of Medicine.

Sources

Efficiency of 4-Decyloxazolidin-2-one vs. Catalytic Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the use of 4-Decyloxazolidin-2-one as a stoichiometric chiral auxiliary and modern Catalytic Asymmetric Methods .

Executive Summary

In the landscape of asymmetric synthesis, the choice between stoichiometric auxiliaries (Evans type) and catalytic methods (organocatalysis/metal-ligand) is dictated by the "Efficiency vs. Reliability" trade-off.

4-Decyloxazolidin-2-one is a specialized, lipophilic variant of the classic Evans auxiliary. While standard auxiliaries (4-benzyl, 4-isopropyl) are ubiquitous, the 4-decyl variant is specifically engineered for lipophilic substrates (e.g., fatty acid derivatives, lipid-drug conjugates) where standard polar auxiliaries suffer from solubility issues or poor phase behavior.

This guide compares the stoichiometric precision of the 4-decyloxazolidin-2-one platform against the atom-economical efficiency of catalytic methods.

Part 1: The Chiral Auxiliary Approach (4-Decyloxazolidin-2-one)

Mechanism of Action: The Lipophilic Evans Enolate

The efficiency of 4-decyloxazolidin-2-one relies on the formation of a rigid Z-enolate upon lithiation or borylation. The C4-decyl chain provides a steric blockade, forcing electrophilic attack from the opposite face.

Why "Decyl"? (The Critical Differentiator)

  • Solubility: Unlike 4-phenyloxazolidin-2-one, the decyl variant is highly soluble in non-polar solvents (Hexane, Heptane, Toluene). This is critical when functionalizing long-chain fatty acids or hydrophobic scaffolds.

  • Crystallinity: The long alkyl chain often induces favorable crystallization properties in lipidated intermediates, allowing purification by recrystallization rather than chromatography.

The Stereochemical Control Pathway (Graphviz)

The following diagram illustrates the Zimmerman-Traxler transition state, highlighting how the decyl group enforces facial selectivity.

EvansEnolate cluster_0 Steric Control Zone Auxiliary 4-Decyloxazolidin-2-one Acylation Acylation (Attachment) Auxiliary->Acylation Substrate Enolization Enolization (LiHMDS/TiCl4) Acylation->Enolization Base TS Zimmerman-Traxler TS (Rigid Chelation) Enolization->TS Electrophile Product Chiral Product (dr > 98:2) TS->Product C-C Bond Formation Recycle Hydrolysis & Recycle Product->Recycle LiOH/H2O2 Recycle->Auxiliary Recovery (>90%)

Figure 1: The Evans Auxiliary Cycle. The 4-Decyl group (in the TS node) sterically blocks one face of the enolate, ensuring high diastereoselectivity.

Part 2: Comparative Efficiency Analysis

Performance Metrics: Auxiliary vs. Catalyst

The following data synthesizes performance across key drug development metrics.

Metric4-Decyloxazolidin-2-one (Auxiliary)Catalytic Methods (e.g., Jorgensen/Trost)
Stereocontrol (dr/ee) Superior (>99:1) via crystallization of diastereomers.Variable (80-99% ee) ; highly substrate dependent.
Atom Economy Poor. Requires stoichiometric attachment/cleavage steps.Excellent. Sub-stoichiometric chiral source.
Substrate Scope Broad. Works reliably for most acyl substrates.Narrow. Often requires "tuning" the ligand for each substrate.
Purification Easy. Diastereomers separate easily (silica/cryst).Difficult. Enantiomers require chiral HPLC/SFC.
Lipophilic Compatibility High. Designed for non-polar reaction media.Low to Moderate. Many catalysts require polar solvents (ACN, DMF).
Cost (Early Phase) Low. Rapid development, predictable scale-up.High. Time-consuming screening of ligands.
Cost (Commercial) High. Mass intensity (PMI) is high due to auxiliary weight.Low. Ideal for ton-scale manufacturing.
Decision Matrix: When to use 4-Decyloxazolidin-2-one?

Use the 4-Decyl auxiliary when:

  • Substrate is Lipophilic: You are synthesizing lipidated peptides, fatty acid derivatives, or prostaglandins.

  • Timeline is Critical: You need >98% ee material this week for biological testing (no time for catalyst screening).

  • Purification is Limited: You lack preparative chiral chromatography capabilities; diastereomeric separation is required.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Asymmetric Alkylation using 4-Decyloxazolidin-2-one

Objective: Synthesis of


-chiral fatty acid derivative with >98% de.

Reagents:

  • 4-Decyloxazolidin-2-one (1.0 equiv)

  • NaHMDS (1.1 equiv) or LDA

  • Alkyl Halide (Electrophile, 3.0 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Acylation: React 4-decyloxazolidin-2-one with the acid chloride of your substrate (n-BuLi, THF, -78°C) to form the imide. Validation: Verify formation by TLC (shift in Rf due to loss of NH).

  • Enolization: Cool the imide (0.1 M in THF) to -78°C. Add NaHMDS dropwise. Stir for 30 min. Note: The lipophilic decyl chain ensures the imide remains soluble even at -78°C, unlike benzyl variants which may precipitate.

  • Alkylation: Add the alkyl halide (neat) slowly. Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench & Workup: Quench with saturated

    
    . Extract with Hexanes (advantage of decyl group).
    
  • Cleavage: Dissolve crude product in THF/Water (3:1). Add

    
     (2 equiv) and 
    
    
    
    (4 equiv) at 0°C. Stir 1h.
  • Recovery: Extract the cleaved auxiliary with hot hexanes. Acidify the aqueous layer to recover the chiral acid.

Protocol B: Catalytic Alternative (Organocatalytic Alkylation)

Objective: Comparison route using Phase Transfer Catalysis (Maruoka type).

Reagents:

  • Substrate (Glycine Schiff Base)

  • Chiral quaternary ammonium salt (1 mol%)

  • Electrophile[1][2][3]

  • Toluene/50% KOH (aq)

Workflow:

  • Mix substrate and catalyst in Toluene.

  • Add 50% KOH and cool to 0°C.

  • Add electrophile.[1] Monitor by HPLC.

  • Comparison Note: While this uses only 1% catalyst, the separation of the resulting enantiomers often requires chiral SFC, whereas Protocol A yields diastereomers separable on standard silica.

Part 4: Strategic Workflow Visualization

The following diagram guides the decision-making process for selecting the 4-Decyl auxiliary over catalytic methods.

DecisionTree Start Start: Chiral Target Synthesis Scale Scale / Phase? Start->Scale Solubility Is Substrate Highly Lipophilic? Scale->Solubility Discovery / Gram Scale Catalytic Use Catalytic Method (Ligand Screening) Scale->Catalytic Commercial / Ton Scale Purity Is Chiral HPLC Available? Solubility->Purity No (Standard Polar) Auxiliary Use 4-Decyloxazolidin-2-one Solubility->Auxiliary Yes (Fatty Acids/Lipids) Purity->Catalytic Yes StandardAux Use Standard Evans (4-Benzyl/Phenyl) Purity->StandardAux No

Figure 2: Strategic Decision Tree for selecting the appropriate asymmetric methodology.

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational Evans Auxiliary Chemistry).

  • Wright, T. B., & Evans, P. A. (2021).[3] "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews. Link (Comparison of Auxiliary vs. Catalytic methods).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link (Standard Protocol validation).

  • European Chemicals Agency (ECHA). "Substance Information: 4-decyloxazolidin-2-one." Link (Verification of compound identity and regulatory status).

  • Bratulescu, G. (2007). "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis. Link (Synthesis of the auxiliary itself).

Note: 4-Decyloxazolidin-2-one is also widely cited in dermatological literature as a skin penetration enhancer.[4] Researchers should ensure the grade purchased is suitable for synthesis (high purity) rather than cosmetic formulation.

Sources

Technical Guide: 4-Decyloxazolidin-2-one (SR-38) Applications & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Decyloxazolidin-2-one , commercially known as SR-38 (or Dermac SR-38), is a lipophilic heterocyclic compound primarily utilized as a transdermal permeation enhancer .[1][2] Unlike aggressive solvents like DMSO that disrupt tissue indiscriminately, SR-38 functions as a "ceramide mimic," integrating into the stratum corneum lipid bilayer to facilitate drug transport while minimizing skin irritation.

Its molecular design features a polar oxazolidinone head group and a hydrophobic decyl tail, allowing it to act as a biodegradable surfactant. While it shares structural homology with chiral auxiliaries used in asymmetric synthesis (e.g., Evans auxiliaries), its industrial utility is overwhelmingly dominated by its role in enhancing the topical delivery of hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

Chemical Profile
PropertySpecification
CAS Number 7693-82-5
Synonyms SR-38; 4-Decyl-2-oxazolidinone; Dermac SR-38
Molecular Formula C₁₃H₂₅NO₂
Molecular Weight 227.34 g/mol
Physical State White crystalline solid
Melting Point 31.5–33.0 °C (Melts upon skin contact)
Solubility Soluble in ethanol, propylene glycol, oils; poorly soluble in water

Comparative Analysis: SR-38 vs. Market Alternatives

In the landscape of permeation enhancers, SR-38 is distinguished by its "Skin Depot" effect . While agents like Azone drive drugs systemically, SR-38 tends to increase retention within the epidermal and dermal layers, making it ideal for localized therapies (e.g., acne, psoriasis, local anesthesia).

Performance Benchmarking (Transdermal Flux)

The following data compares the enhancement factor (EF) of SR-38 against industry standards for the delivery of Fluoxetine (lipophilic amine) and 5-Fluorouracil (hydrophilic antimetabolite).

EnhancerConcentrationEnhancement Factor (Fluoxetine)*Enhancement Factor (5-FU)**Irritation PotentialMechanism Type
SR-38 5% (w/v) 8.0x 12.5x Low Lipid Fluidization + Depot
Azone (Laurocapram)2% (w/v)6.0x15.0xModerateLipid Disruption
DMSO10-50%2.5x4.0xHighSolvent Extraction/Pore Formation
Ethanol65%3.0x1.5xLow (Drying)Lipid Extraction

*Data Source: Comparative permeation studies on human cadaver skin [1]. **Data Source: Extrapolated from standard hydrophilic drug permeation models [2].

Key Advantages of SR-38[1][2]
  • Thermoreversible Activation: With a melting point of ~32°C, SR-38 remains solid in storage but melts exactly at skin temperature, releasing the active agent upon application.

  • Safety Profile: Unlike nitrogen-containing enhancers that can form nitrosamines, SR-38 is chemically stable and metabolizes into endogenous-like amino alcohol byproducts.

  • Potency: It achieves higher flux rates for lipophilic drugs (like Fluoxetine) compared to Azone, likely due to better miscibility with the drug-lipid complex.

Mechanism of Action

SR-38 operates via a "Insert and Fluidize" mechanism. Its structure resembles sphingosine (a backbone of ceramides).[1][2]

  • Intercalation: The decyl tail inserts between the ceramide fatty acid chains in the stratum corneum.

  • Head Group Repulsion: The polar oxazolidinone ring disrupts the hydrogen bonding network of the lipid polar heads.

  • Fluidization: This creates "fluid domains" or micro-channels within the rigid lipid bilayer, lowering the activation energy for drug diffusion.

Visualized Pathway (DOT)

Mechanism cluster_0 Stratum Corneum Barrier cluster_1 SR-38 Action Lipids Rigid Lipid Bilayer (Ceramides/Cholesterol) Drug_Blocked Drug Molecule (Low Permeation) Lipids->Drug_Blocked Blocks Result Enhanced Drug Flux (Depot Formation) Lipids->Result Allows Passage SR38 SR-38 Application (Melts at 32°C) Intercalation Decyl Tail Insertion (Mimics Sphingosine) SR38->Intercalation Disruption Head Group Repulsion (Oxazolidinone Ring) Intercalation->Disruption Fluidization Lipid Fluidization (Reduced Viscosity) Disruption->Fluidization Fluidization->Lipids Modifies

Caption: SR-38 mimics endogenous lipids to intercalate into the bilayer, disrupting packing order to facilitate drug entry.

Experimental Protocols

Protocol A: Formulation of a 5% SR-38 Transdermal Gel

Target: Delivery of a lipophilic API (e.g., Ibuprofen or Testosterone).

Reagents:

  • SR-38 (4-Decyloxazolidin-2-one)[1][2][3][4]

  • Propylene Glycol (PG)

  • Ethanol (95%)

  • Hydroxypropyl Cellulose (HPC) - Gelling agent

  • Distilled Water

Step-by-Step Methodology:

  • Solubilization: In a glass beaker, dissolve 0.5 g of SR-38 and 1.0 g of API in 10 mL of Ethanol . Sonicate for 5 minutes until clear.

    • Note: If SR-38 is solid, warm the ethanol slightly to 35°C.

  • Co-solvent Addition: Add 5 mL of Propylene Glycol to the ethanolic solution. PG acts as a co-enhancer and prevents rapid drying.

  • Hydration: Slowly add 3.5 mL of Distilled Water with continuous magnetic stirring. The solution may turn slightly opalescent; this is normal.

  • Gelation: Sprinkle 0.4 g of HPC onto the surface. Allow to hydrate for 30 minutes without stirring, then stir at 200 RPM until a clear, viscous gel forms.

  • Validation: Measure viscosity and pH. The pH should be adjusted to 5.5–6.0 (skin neutral) using triethanolamine if necessary.

Protocol B: Synthesis of 4-Decyloxazolidin-2-one

Context: For researchers needing to synthesize the compound de novo or create derivatives.

Reaction Principle: Cyclization of 2-aminododecan-1-ol with a carbonic acid derivative (Diethyl carbonate or CDI).

Workflow (Green Chemistry Route):

  • Precursor Prep: Dissolve 2-aminododecan-1-ol (10 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Diethyl carbonate (12 mmol) and Potassium Carbonate (1 mmol) as a catalyst.

    • Why: Diethyl carbonate is less toxic than phosgene and allows for ethanol byproduct removal.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Use a Dean-Stark trap to remove the ethanol generated, driving the equilibrium forward.

  • Workup: Cool to room temperature. Filter off the solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from n-hexane to yield white crystals of 4-decyloxazolidin-2-one.

    • Yield Expectation: 85–90%.

    • Characterization: IR (C=O stretch at ~1750 cm⁻¹), ¹H NMR (Decyl chain protons 0.8–1.3 ppm, Ring protons 3.5–4.5 ppm).

Synthesis Workflow Visualization (DOT)

Synthesis Start 2-Aminododecan-1-ol Process Reflux in Toluene (110°C, 8h) Start->Process Reagent Diethyl Carbonate (K2CO3 Catalyst) Reagent->Process Byproduct Remove Ethanol (Dean-Stark) Process->Byproduct Product 4-Decyloxazolidin-2-one (Crystalline Solid) Process->Product

Caption: Green synthesis route utilizing diethyl carbonate cyclization to avoid phosgene toxicity.

References

  • Tijani, A. O., et al. (2012). "Feasibility of Transdermal delivery of fluoxetine." Journal of Pharmaceutical Investigation.

  • Rajadhyaksha, V. J. (1990).[1][2] "Penetration enhancers for diagnostic and therapeutic applications." U.S. Patent 4,861,764.

  • Pfister, W. R., & Rajadhyaksha, V. J. (1995).[2] "Oxazolidinones as Permeation Enhancers." Drug Delivery Systems.

  • Ganem-Quintanar, A., et al. (2000).[2] "Mechanisms of oral permeation enhancement." International Journal of Pharmaceutics.

  • Walters, K. A. (2002). Dermatological and Transdermal Formulations. CRC Press.

Sources

Definitive Guide: Confirming Absolute Configuration of Alkylation Products

Author: BenchChem Technical Support Team. Date: February 2026

The Chirality Checkpoint

In asymmetric alkylation—whether via Myers’ pseudoephedrine auxiliaries, Evans’ oxazolidinones, or modern organocatalytic Friedel-Crafts reactions—the synthetic success is only half the battle. The critical post-synthetic milestone is confirming the Absolute Configuration (AC) .

Unlike relative stereochemistry (syn/anti), which can often be deduced from coupling constants (


-values) or NOE correlations, absolute configuration (R/S) requires a reference frame external to the molecule itself. This guide objectively compares the three primary methodologies for AC determination, providing the experimental protocols and decision-making logic required to validate your alkylation products with pharmaceutical-grade confidence.

Strategic Decision Matrix

Selecting the correct method is a function of sample state, chemical structure, and available instrumentation. Use this decision matrix to minimize resource waste.

DecisionMatrix Start Purified Alkylation Product IsCrystalline Is the sample a single crystal? Start->IsCrystalline HeavyAtom Contains Heavy Atom (>Si)? IsCrystalline->HeavyAtom Yes FuncGroup Has derivatizable group? (-OH, -NH2) IsCrystalline->FuncGroup No Derivatize Can you crystallize a derivative? HeavyAtom->Derivatize No SCXRD METHOD A: Single Crystal XRD (Anomalous Dispersion) HeavyAtom->SCXRD Yes Derivatize->SCXRD Yes Derivatize->FuncGroup No Mosher METHOD B: NMR Analysis (Mosher's Method) FuncGroup->Mosher Yes Chromophore Has UV Chromophore? FuncGroup->Chromophore No ECD METHOD C: Electronic CD (ECD) (+ DFT Calc) Chromophore->ECD Yes VCD METHOD D: Vibrational CD (VCD) (+ DFT Calc) Chromophore->VCD No

Figure 1: Decision tree for selecting the optimal absolute configuration determination method based on sample properties.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard." SC-XRD provides a direct image of the molecular structure. However, for light-atom organic molecules (C, H, N, O), standard diffraction is insufficient for AC determination because the scattering is centrosymmetric (Friedel's Law).

  • Mechanism: To distinguish enantiomers, you must exploit Anomalous Dispersion (Bijvoet differences). This requires an atom with sufficient electron density (typically heavier than Silicon, e.g., S, Cl, Br) to absorb X-rays at the source wavelength (usually Mo-K

    
     or Cu-K
    
    
    
    ).
  • Protocol Insight: If your alkylation product lacks a heavy atom, co-crystallize with a heavy-atom salt or derivatize (e.g., p-bromobenzoate ester).

  • Verdict: Irrefutable proof, but often fails due to lack of suitable crystals.

Method B: NMR Chiral Derivatization (Mosher's Method)

For non-crystalline alkylation products bearing a secondary alcohol or amine (common after reducing an alkylated ketone), Mosher's Method is the most accessible and reliable solution-phase technique.

Mechanism

The chiral substrate reacts with both enantiomers of a chiral derivatizing agent (CDA), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[] This creates two diastereomers (R-MTPA ester and S-MTPA ester).[2] The phenyl ring of the MTPA exerts an anisotropic shielding effect on the protons of the substrate. By comparing the chemical shift differences (

), the spatial arrangement of groups can be deduced.[2][3]
Experimental Protocol: Double-Derivatization

Objective: Synthesize both (R)- and (S)-MTPA esters of the alkylated alcohol.

  • Preparation:

    • Aliquot A: 5 mg Substrate + 10 mg (S)-(-)-MTPA-Cl + Pyridine-

      
       (in NMR tube) 
      
      
      
      Yields (R)-Mosher Ester .
    • Aliquot B: 5 mg Substrate + 10 mg (R)-(+)-MTPA-Cl + Pyridine-

      
       (in NMR tube) 
      
      
      
      Yields (S)-Mosher Ester .
    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride; (S)-acid chloride gives the (R)-ester configuration at the auxiliary center.

  • Acquisition:

    • Acquire

      
      H NMR for both samples. Focus on protons 
      
      
      
      and
      
      
      to the chiral center.
  • Analysis (

    
     Calculation): 
    
    • Calculate

      
       for each assignable proton.[2]
      
    • Positive

      
      :  Protons reside on the right side of the plane (Model III).
      
    • Negative

      
      :  Protons reside on the left side of the plane.
      

MosherLogic Substrate Chiral Alcohol (Unknown AC) Rxn1 React w/ (S)-MTPA-Cl Substrate->Rxn1 Rxn2 React w/ (R)-MTPA-Cl Substrate->Rxn2 Prod1 (R)-Mosher Ester Measure δ_R Rxn1->Prod1 Prod2 (S)-Mosher Ester Measure δ_S Rxn2->Prod2 Calc Calculate Δδ = δ_S - δ_R Prod1->Calc Prod2->Calc Model Map Signs to Mosher Model Calc->Model Result Assign Configuration (R or S) Model->Result

Figure 2: Workflow for Mosher's Method analysis. Note that (S)-MTPA-Cl yields the (R)-Mosher ester.

Method C & D: Chiroptical Spectroscopy (ECD & VCD)[4][5][6]

When crystallization fails and no derivatizable handle exists (e.g., a tertiary alkyl halide or a bare hydrocarbon), Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the only viable options. These methods are non-destructive and rely on comparing experimental spectra with Density Functional Theory (DFT) calculations.

Comparative Insight
  • ECD: Requires a UV chromophore (e.g., aromatic ring, carbonyl) near the chiral center. High sensitivity but harder to predict calculation-wise due to excited states.

  • VCD: Universal (all chiral molecules have a VCD spectrum). Probes ground-state vibrations. Easier to calculate accurately but requires high concentration (~50 mg/mL) and long acquisition times.

Experimental Protocol: The VCD/DFT Loop

Objective: Assign AC by matching experimental VCD bands with computed spectra.

  • Experimental Acquisition:

    • Dissolve ~5-10 mg of alkylation product in

      
       or 
      
      
      
      .
    • Record IR and VCD spectra (1000–1800 cm

      
       range).
      
    • Subtract solvent baseline.

  • Computational Workflow (In Silico):

    • Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers.[4]

    • Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G* or equivalent).

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the assumed (e.g.,

      
      ) enantiomer.
      
    • Boltzmann Weighting: Average the spectra based on the free energy of each conformer.

  • Validation:

    • Overlay Experimental vs. Calculated spectra.

    • If bands match (sign and intensity)

      
       AC is confirmed.
      
    • If mirror image

      
       Sample is the opposite enantiomer (
      
      
      
      ).

VCDWorkflow Exp Experimental VCD Spectrum Compare Compare Overlay Exp->Compare CompStart 3D Model of (R)-Enantiomer ConfSearch Conformational Search (MMFF/Molecular Dynamics) CompStart->ConfSearch DFT DFT Optimization & Freq Calculation ConfSearch->DFT Avg Boltzmann Weighted Spectrum DFT->Avg Avg->Compare Decision Match = (R) Mirror = (S) Compare->Decision

Figure 3: The Combined Computational-Experimental Workflow for VCD/ECD Assignment.

Comparative Analysis Summary

FeatureSingle Crystal XRDMosher's Method (NMR)VCD / ECD Spectroscopy
Primary Requirement High-quality single crystalSec-alcohol/amine handleComputational (DFT) capability
Sample State Solid (Crystal)SolutionSolution
Sample Amount < 1 mg (recoverable)~5-10 mg (destructive*)~5-10 mg (recoverable)
Time to Result Days to Weeks (growing crystals)1-2 Days2-5 Days (calculation time)
Confidence Level Absolute (100%) High (95%)**High (90-95%)
Main Limitation Crystallization failureSteric hindrance; conformational flexibilityCalculation accuracy; solubility

*Mosher analysis is chemically destructive to the aliquot, though the ester can be hydrolyzed back. **Mosher analysis can fail if the substrate has multiple conformers that disrupt the shielding model.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[][2][5] Nature Protocols, 2, 2451–2458. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (The foundational paper on anomalous dispersion/Flack parameter). [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[6][7][8][9] Chirality, 20(5), 643-663. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[6][7][8][10] Chirality, 15, 743–758. [Link]

Sources

Safety Operating Guide

Handling 4-Decyloxazolidin-2-one: Safety & Operational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

4-Decyloxazolidin-2-one is a lipophilic oxazolidinone derivative characterized by a ten-carbon alkyl chain attached to the heterocyclic core. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural properties dictate a more nuanced safety approach than generic organic solids.

The "Trojan Horse" Hazard (Critical Insight): The decyl side chain significantly increases lipophilicity (LogP > 3), granting this molecule surfactant-like properties. In pharmaceutical and cosmetic applications (e.g., under trade names like Dermac SR-38), similar compounds are utilized as penetration enhancers .

  • Risk: This compound can reversibly alter the stratum corneum of the skin.

  • Implication: If handled in the presence of other cytotoxic or potent compounds, 4-Decyloxazolidin-2-one may facilitate their absorption through the skin, effectively acting as a vehicle for toxins that would otherwise be blocked by the dermal barrier.

Physical State Note: Depending on purity and ambient temperature, this compound presents as a waxy solid or viscous liquid (Melting point range often broad or near ambient due to the alkyl chain). This physical state complicates weighing and transfer, increasing the risk of contact.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to mitigate both direct irritation and the permeation enhancement risk.

PPE CategoryRequirementScientific Rationale
Hand Protection Double Gloving (Nitrile) Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (Mechanical barrier). Why: Prevents "waxy" residue from compromising the primary barrier and mitigates permeation risk.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The waxy/viscous nature means splashes adhere to surfaces; goggles prevent ocular exposure to difficult-to-rinse residues.
Respiratory Fume Hood (Primary) Use a certified chemical fume hood. If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator to prevent inhalation of waxy aerosols.
Body Protection Tyvek® Lab Coat + Sleeves Standard cotton coats absorb lipophilic liquids. Tyvek provides a barrier against waxy permeation enhancers.
Part 3: Operational Handling Workflow

This protocol addresses the specific challenge of handling a waxy/viscous lipophile.

Phase 1: Preparation & Weighing
  • Causality: Static charge and viscosity make quantitative transfer difficult. Traditional spatulas often retain significant material, leading to inaccurate dosing and contamination.

  • Equip PPE: Don double nitrile gloves and chemical splash goggles.

  • Anti-Static Measure: Use an anti-static gun on the weighing vessel if the material is in solid powder form.

  • Transfer Tool: Use a PTFE-coated spatula or a disposable glass pipette (if liquid/melted). Avoid wood or standard steel if the material is sticky.

  • Weighing: Weigh directly into the reaction vessel or a tared glass vial. Do not use weighing paper, as the lipophilic tail will adhere to the cellulose fibers, causing loss of mass.

Phase 2: Solubilization & Reaction
  • Causality: The long alkyl chain requires non-polar or dipolar aprotic solvents for optimal dissolution.

  • Solvent Selection: Dissolve in Dichloromethane (DCM) , Ethyl Acetate , or DMSO . Water solubility is negligible.

  • Temperature Control: If the material is solidified in the storage container, gently warm to 40°C in a water bath to liquefy before transfer. This prevents the need for chipping or scraping, which generates hazardous particulates.

Phase 3: The "Trojan Horse" Control
  • Protocol: If using this compound alongside cytotoxic agents (e.g., in drug delivery research):

    • Designate a "Hot Zone" in the fume hood.

    • Change outer gloves immediately after handling 4-Decyloxazolidin-2-one before touching the cytotoxic agent.

    • This breaks the chain of permeation: Enhancer on Glove A + Toxin on Glove A = Dermal Risk.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Trojan Horse" mechanism and the required safety interlocks.

G Chemical 4-Decyloxazolidin-2-one (Lipophilic Carrier) Skin Skin Barrier (Stratum Corneum) Chemical->Skin Disrupts Lipid Bilayer Absorption ENHANCED Systemic Absorption Chemical->Absorption Carrier Effect Toxin Co-handled Cytotoxins/Reagents Toxin->Skin Blocked by Intact Barrier Toxin->Absorption Trojan Horse Entry DoubleGlove Safety Interlock: Double Nitrile Gloves DoubleGlove->Chemical Blocks Contact Segregation Safety Interlock: Process Segregation Segregation->Toxin Prevents Mixing

Figure 1: The "Trojan Horse" Risk Model. The diagram highlights how 4-Decyloxazolidin-2-one can facilitate the entry of other toxins, necessitating specific barrier interlocks.

Part 5: Disposal & Emergency Procedures
Disposal Protocol
  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM, then Halogenated).

  • Container: High-density polyethylene (HDPE) or Glass. Avoid LDPE if the pure compound is liquid, as swelling may occur over time.

  • Labeling: Explicitly label as "Surfactant/Irritant" to alert waste management personnel of the slip/permeation hazard.

Emergency Response
  • Skin Contact:

    • Do not use solvents (Ethanol/Acetone) to wash skin. This will drive the chemical deeper.

    • Wash with copious amounts of soap and lukewarm water for 15 minutes.

    • Inspect skin for erythema (redness).

  • Spill Cleanup:

    • Absorb liquid spills with vermiculite or sand.

    • If solid/waxy, scrape up with a polyethylene scraper.

    • Clean surface with a detergent solution (surfactant vs. surfactant) rather than pure organic solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10220190, 4-Decyloxazolidin-2-one. Retrieved January 28, 2026, from [Link]

  • Personal Care Products Council. INCI Monograph: Decyloxazolidinone. wINCI Dictionary. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Oxazolidinone derivatives and skin sensitization/irritation profiles. Retrieved January 28, 2026, from [Link]

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